molecular formula C18H31NO4 B173401 N-3-Oxo-tetradecanoyl-L-homoserine lactone CAS No. 177158-19-9

N-3-Oxo-tetradecanoyl-L-homoserine lactone

Cat. No.: B173401
CAS No.: 177158-19-9
M. Wt: 325.4 g/mol
InChI Key: YQFJJDSGBAAUPW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxotetradecanoyl)-L-homoserine lactone (oxo-C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) that serves as a key quorum sensing signaling molecule in Gram-negative bacteria, enabling population-density coordination of gene expression . In scientific research, this compound is primarily valued for its ability to prime plants for enhanced resistance against biotic and abiotic stresses, a phenomenon where pre-treated plants are sensitized to activate faster and stronger defense responses upon subsequent challenge . Studies in Arabidopsis thaliana have demonstrated that oxo-C14-HSL pretreatment primes systemic resistance against biotrophic and hemibiotrophic pathogens, a process that is dependent on specific plant factors such as the membrane-associated protein AHL-Priming Protein 1 (ALI1) . Unlike shorter-chain AHLs that influence root architecture, the priming effect of this long-chain, hydrophobic compound is particularly notable because plants do not typically uptake it systemically, suggesting a specific perception mechanism at the site of application . The compound's mechanism of action involves preparing the plant's immune system, leading to augmented defense responses such as mitogen-activated protein kinase (MAPK) activation and fortified expression of defense-related genes following pathogen attack . This makes N-(3-Oxotetradecanoyl)-L-homoserine lactone an essential research tool for investigating inter-kingdom signaling, sustainable crop protection strategies, and the molecular basis of induced resistance in plants.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJJDSGBAAUPW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346604
Record name 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177158-19-9
Record name 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxotetradecanoyl)-L-homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone: Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in bacterial quorum sensing. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, intricate biosynthetic pathways, and analytical methodologies for this molecule. Furthermore, it explores its biological significance and potential as a therapeutic target.

Introduction: The Language of Bacteria - Quorum Sensing and Acyl-Homoserine Lactones

Bacteria, long considered solitary organisms, engage in sophisticated intercellular communication to coordinate collective behaviors. This process, termed quorum sensing (QS), allows a bacterial population to sense its density and respond by regulating gene expression.[1][2] A predominant class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).[2][3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, providing specificity to the signaling system.[3] This guide focuses on a specific long-chain AHL, this compound, and its pivotal role in bacterial communication and pathogenesis.

Discovery of a Key Messenger: The Emergence of 3-oxo-C14-HSL

The discovery of 3-oxo-C14-HSL is intertwined with the broader exploration of quorum sensing systems in various Gram-negative bacteria. While initial studies on quorum sensing focused on the LuxI/LuxR system of Vibrio fischeri and its production of N-(3-oxohexanoyl)-L-homoserine lactone, subsequent research revealed a diverse array of AHL molecules.[2][4] The identification of longer-chain AHLs, including 3-oxo-C14-HSL, expanded our understanding of the complexity and specificity of bacterial communication. This molecule has been identified in various bacteria, including plant-associated species like Rhizobium leguminosarum and opportunistic pathogens.[5][6] Its presence in diverse environments underscores its significance in mediating intricate bacterial interactions.

The Molecular Forge: Biosynthesis of 3-oxo-C14-HSL

The synthesis of 3-oxo-C14-HSL is a finely tuned enzymatic process central to the quorum-sensing circuitry of many bacteria.

The Key Enzyme: The LuxI-family Synthase

The biosynthesis of 3-oxo-C14-HSL is catalyzed by an N-acyl-homoserine lactone (AHL) synthase, a member of the LuxI protein family.[7] In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the synthase responsible for the production of a related molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is LasI.[1][7][8][9][10] The principles of synthesis are conserved for other long-chain 3-oxo-AHLs like 3-oxo-C14-HSL, which is synthesized by homologous synthases in other bacterial species.

The crystal structure of LasI reveals a V-shaped substrate-binding cleft that accommodates the acyl chain of the acyl-carrier protein (ACP) and S-adenosyl-L-methionine (SAM), the two substrates for AHL synthesis.[8][11] This structural insight is crucial for understanding the specificity of the enzyme for different acyl-ACP substrates, which ultimately determines the specific AHL produced by a bacterial species.[12]

The Biosynthetic Pathway: A Two-Substrate Reaction

The synthesis of 3-oxo-C14-HSL proceeds through a reaction involving two key substrates:

  • S-adenosyl-L-methionine (SAM): This ubiquitous biological molecule serves as the donor of the homoserine lactone moiety.

  • 3-Oxo-tetradecanoyl-Acyl Carrier Protein (3-oxo-C14-ACP): This molecule, derived from the fatty acid biosynthesis pathway, provides the 14-carbon acyl side chain with an oxidation at the beta position.

The AHL synthase catalyzes the formation of an amide bond between the carboxyl group of the 3-oxo-tetradecanoyl chain and the amino group of the aminobutyryl moiety of SAM. This is followed by an intramolecular cyclization and the release of 5'-methylthioadenosine (MTA) and the final product, this compound.

Biosynthesis_of_3_oxo_C14_HSL cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 3_oxo_C14_ACP 3-Oxo-tetradecanoyl-ACP Synthase AHL Synthase (LuxI homolog) 3_oxo_C14_ACP->Synthase Acyl chain donor SAM S-adenosyl-L-methionine SAM->Synthase Homoserine lactone donor 3_oxo_C14_HSL This compound Synthase->3_oxo_C14_HSL ACP Acyl Carrier Protein Synthase->ACP MTA 5'-Methylthioadenosine Synthase->MTA

Caption: Biosynthetic pathway of this compound.

Detection and Quantification: Unmasking the Signal

The accurate detection and quantification of 3-oxo-C14-HSL are paramount for studying its biological roles. Due to its presence in complex biological matrices and often at low concentrations, sensitive and specific analytical methods are required.

Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the analysis of AHLs.[13] This technique offers both high sensitivity and specificity, allowing for the confident identification and quantification of 3-oxo-C14-HSL in various samples.[12][13] Other methods like thin-layer chromatography (TLC) coupled with a bioindicator strain can also be used for detection, though they are generally less specific and quantitative.[14]

Table 1: Comparison of Analytical Methods for 3-oxo-C14-HSL Detection

MethodPrincipleAdvantagesDisadvantages
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection and fragmentation analysis.High sensitivity, high specificity, quantitative.Requires expensive instrumentation and expertise.
GC-MS Gas chromatographic separation followed by mass spectrometry.High sensitivity and specificity.Requires derivatization of the AHL molecule.
TLC with Bioassay Chromatographic separation on a thin layer followed by visualization using a reporter bacterial strain.Simple, inexpensive, provides information on biological activity.Low specificity, semi-quantitative, can be influenced by other compounds in the extract.
Whole-cell Bioreporters Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.High sensitivity, provides information on biological activity.Can be susceptible to interference from the sample matrix.[4]
Experimental Protocol: Extraction and LC-MS/MS Analysis of 3-oxo-C14-HSL from Bacterial Culture

This protocol provides a generalized workflow for the extraction and analysis of 3-oxo-C14-HSL from a liquid bacterial culture.

1. Sample Preparation: a. Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density. b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the cell-free supernatant.

2. Liquid-Liquid Extraction: a. Acidify the supernatant to pH 2-3 with a suitable acid (e.g., hydrochloric acid) to protonate the AHLs. b. Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. c. Pool the organic phases and dry them over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

3. Sample Reconstitution: a. Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). b. Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization. c. Direct the eluent to a tandem mass spectrometer operating in positive ion mode. d. Monitor for the specific precursor-to-product ion transitions for 3-oxo-C14-HSL. The protonated molecule [M+H]⁺ serves as the precursor ion, and characteristic fragment ions (e.g., the lactone ring fragment at m/z 102) are monitored as product ions.[15]

5. Quantification: a. Prepare a standard curve using a certified reference standard of 3-oxo-C14-HSL. b. Quantify the amount of 3-oxo-C14-HSL in the sample by comparing its peak area to the standard curve.

Detection_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for the extraction and analysis of 3-oxo-C14-HSL.

Biological Roles and Significance: A Molecule of Many Talents

3-oxo-C14-HSL is not merely a bacterial census-taker; it plays a profound role in regulating a variety of biological processes, both within the bacterial community and in interactions with eukaryotic hosts.

In Bacteria: Orchestrating Collective Behaviors

As a quorum-sensing molecule, 3-oxo-C14-HSL is instrumental in controlling the expression of genes involved in:

  • Biofilm Formation: The formation of structured bacterial communities on surfaces is often regulated by quorum sensing, and long-chain AHLs like 3-oxo-C14-HSL can play a role in the maturation of these biofilms.[5]

  • Virulence Factor Production: In pathogenic bacteria, the production of toxins, proteases, and other virulence factors is frequently under the control of quorum sensing, allowing the bacteria to mount a coordinated attack once a sufficient population has been established.[16][17]

  • Motility: Certain types of bacterial motility, such as swarming, can be influenced by quorum sensing signals.

In Host Interactions: An Inter-kingdom Dialogue

The influence of 3-oxo-C14-HSL extends beyond the bacterial world, as it can be perceived by and elicit responses from eukaryotic hosts.

  • Plant Interactions: In plants, 3-oxo-C14-HSL has been shown to induce defense responses, a phenomenon known as "AHL-priming".[18][19] This can lead to enhanced resistance against certain pathogens.[18][19][20] Specifically, it can trigger callose deposition, the accumulation of phenolic compounds, and the lignification of cell walls.[18][20]

  • Animal and Human Interactions: In mammalian systems, long-chain AHLs can modulate the immune response.[16][17][21] For instance, the related molecule 3-oxo-C12-HSL produced by P. aeruginosa can have both pro- and anti-inflammatory effects.[17][22] This immunomodulatory activity is a critical aspect of the host-pathogen interaction during chronic infections.

A Target for a New Generation of Therapeutics

The central role of 3-oxo-C14-HSL and other AHLs in controlling bacterial virulence makes the quorum-sensing system an attractive target for the development of novel anti-infective therapies. The goal of these "quorum quenching" strategies is not to kill the bacteria directly, but to disarm them by interfering with their communication systems.

Potential approaches include:

  • Inhibition of AHL Synthases: Developing molecules that block the active site of LuxI-type synthases would prevent the production of AHLs.

  • Degradation of AHLs: Utilizing enzymes (e.g., lactonases, acylases) that can degrade AHLs and disrupt the signaling pathway.

  • Antagonism of AHL Receptors: Designing molecules that bind to the LuxR-type receptors but do not activate them, thereby blocking the downstream gene expression.

The development of such therapies holds promise for combating antibiotic-resistant bacteria by rendering them less virulent and more susceptible to conventional antibiotics and the host immune system.

Conclusion

This compound is a fascinating and critically important molecule in the field of microbiology. Its discovery and the elucidation of its biosynthetic pathway have provided profound insights into the complex social lives of bacteria. The development of sophisticated analytical techniques has enabled researchers to study its distribution and function in diverse ecological niches. As our understanding of its multifaceted roles in bacterial physiology and host interactions continues to grow, so too does its potential as a target for innovative therapeutic interventions aimed at combating bacterial infections in an era of increasing antibiotic resistance.

References

  • Gould, T.A., Schweizer, H.P., Churchill, M.E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. RCSB PDB. [Link]

  • Colle, M., et al. (n.d.). Crystallization of Pseudomonas aeruginosa AHL synthase LasI using beta-turn crystal engineering. PubMed. [Link]

  • Colle, M., et al. (2003). Crystallization of Pseudomonas aeruginosa AHL synthase LasI using β-turn crystal engineering. IUCr Journals. [Link]

  • Ortori, C.A., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. [Link]

  • Gould, T.A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]

  • Kaufmann, G.F., et al. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. ACS Omega. [Link]

  • Carregal-Fuentes, Z., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]

  • PDB-1ro5: Crystal Structure of the AHL Synthase LasI. Yorodumi - Protein Data Bank Japan. [Link]

  • Carregal-Fuentes, Z., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. [Link]

  • Morin, D., et al. (2003). MS-MS chromatograms of 3-oxoacyl-HSLs at the detection limits from... ResearchGate. [Link]

  • Smith, R.S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology. [Link]

  • Kaufmann, G.F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. PNAS. [Link]

  • Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine. [Link]

  • Abbasi, A.A., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate transcriptional regulator LasR. Espace INRS. [Link]

  • Müh, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy. [Link]

  • Schenk, S.T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell. [Link]

  • Workman, S.D., et al. (2023). Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis. Communications Biology. [Link]

  • Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Institutes of Health. [Link]

  • Danino, V.E., et al. (2003). Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R.... ResearchGate. [Link]

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-L-Homoserine Lactone Has Immunomodulatory Activity. ResearchGate. [Link]

  • Shaw, P.D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. [Link]

  • Fan, S., et al. (2021). Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens. PubMed Central. [Link]

  • Collins, C.H., et al. (2005). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]

  • Stegmaier, K., et al. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology. [Link]

  • Schenk, S.T., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. PubMed Central. [Link]

  • N-(3-oxo-tetradecanoyl)-homoserine lactone. LIPID MAPS Structure Database. [Link]

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central. [Link]

  • Abbasi, A.A., et al. (2020). Surface growth induces 3-oxo-C12-HSL production in PA14 LasR-null... ResearchGate. [Link]

  • Schenk, S.T., et al. (2011). Long-chained oxo-C14-HSL has no impact on plant growth and is not... ResearchGate. [Link]

Sources

The Molecular Lever: An In-depth Technical Guide to the Mechanism of N-3-Oxo-tetradecanoyl-L-homoserine lactone in Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule in the intricate cell-to-cell communication network of Gram-negative bacteria, a process known as quorum sensing (QS). This guide provides a comprehensive technical overview of the mechanism of action of 3-oxo-C14-HSL, with a primary focus on its role in the opportunistic pathogen Pseudomonas aeruginosa. We will dissect the molecular interactions, downstream signaling cascades, and the hierarchical regulatory network governed by this pivotal autoinducer. Furthermore, this document furnishes detailed, field-proven protocols for the quantification of 3-oxo-C14-HSL, the assessment of its impact on gene expression, and the characterization of its interaction with its cognate receptor, LasR. This guide is intended to serve as a valuable resource for researchers investigating bacterial pathogenesis and those engaged in the development of novel anti-infective therapies targeting quorum sensing.

Introduction: The Language of Bacteria

Quorum sensing is a sophisticated mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of this intercellular communication.[1] These molecules consist of a conserved homoserine lactone ring coupled to an acyl chain of variable length and modification, which confers specificity to the signal.

Pseudomonas aeruginosa, a notorious opportunistic pathogen, employs a complex and hierarchical quorum-sensing network to regulate a wide array of virulence factors, biofilm formation, and antibiotic resistance.[2][3] This network is predominantly controlled by two interconnected AHL-based systems: the las and the rhl systems. The las system, which is the focus of this guide, utilizes this compound (also referred to as 3-oxo-C12-HSL in some literature, reflecting the 12-carbon acyl chain with an oxo group at the third carbon) as its signaling molecule.[3][4] The cognate receptor for 3-oxo-C14-HSL is the transcriptional regulator LasR.[4]

The Core Mechanism: 3-oxo-C14-HSL and the LasR Transcriptional Switch

The mechanism of action of 3-oxo-C14-HSL revolves around its specific interaction with the LasR protein, which functions as a ligand-activated transcriptional factor.

The LasR Receptor: Structure and Domains

LasR is a modular protein composed of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD) connected by a flexible linker region.[5][6] The LBD is responsible for recognizing and binding 3-oxo-C14-HSL, while the DBD specifically interacts with a conserved 20-bp DNA sequence known as the las box, present in the promoter regions of target genes.[7]

Ligand Binding and Conformational Metamorphosis

In its unbound state, LasR is largely unstable and susceptible to proteolytic degradation. The binding of 3-oxo-C14-HSL to the LBD induces a profound conformational change, stabilizing the protein and promoting its dimerization.[8][9][10] Crystallographic and molecular dynamics studies have revealed that the 3-oxo-C14-HSL molecule sits within a hydrophobic pocket in the LBD, establishing a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.[4][11][12]

Key interactions include hydrogen bonds between the homoserine lactone ring of the AHL and residues such as Tyr-56, Trp-60, and Asp-73 of LasR.[12] This binding event is thought to trigger an allosteric change that reorients the DNA-binding domains of the LasR dimer, enabling them to effectively engage with the las box sequence on the DNA.[5][6]

LasR_Activation cluster_unbound Unbound State cluster_bound Bound State Unstable_Monomer Unstable LasR Monomer Stable_Dimer Stable LasR-AHL Dimer Unstable_Monomer->Stable_Dimer Conformational Change & Dimerization DNA_Binding Binds to las box Stable_Dimer->DNA_Binding Gene_Transcription Transcriptional Activation/ Repression DNA_Binding->Gene_Transcription AHL 3-oxo-C14-HSL AHL->Unstable_Monomer Binding to LBD

Figure 1: Activation pathway of the LasR transcriptional regulator by 3-oxo-C14-HSL.

Transcriptional Regulation: A Cascade of Virulence

The binding of the LasR-3-oxo-C14-HSL complex to las boxes initiates the transcription of a large regulon of genes. This includes genes encoding for a variety of virulence factors such as elastase (lasB), alkaline protease (aprA), and exotoxin A (toxA).[13] Furthermore, the LasR-3-oxo-C14-HSL complex plays a crucial role in the hierarchical regulation of other quorum-sensing systems.

The Hierarchical Command: The LasR-RhlR Regulatory Network

In P. aeruginosa, the las system sits atop a regulatory hierarchy, directly influencing the activity of the rhl system.[14][15][16] The rhl system utilizes a different AHL, N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.

The LasR-3-oxo-C14-HSL complex directly activates the transcription of the rhlR gene.[14][16] This ensures that the activation of the rhl system is contingent upon a sufficiently high concentration of the las system's autoinducer, creating a temporal and density-dependent cascade of gene expression. The activated RhlR, in turn, in the presence of C4-HSL, regulates the expression of another set of virulence factors, including rhamnolipids (involved in biofilm formation and motility) and pyocyanin (a toxic blue pigment).[2][17]

QS_Hierarchy cluster_las las System cluster_rhl rhl System LasI LasI Synthase 3_oxo_C14_HSL 3-oxo-C14-HSL LasI->3_oxo_C14_HSL Synthesizes LasR LasR Receptor 3_oxo_C14_HSL->LasR Activates LasR->LasI Positive Feedback Las_Genes las-regulated genes (e.g., lasB, aprA) LasR->Las_Genes Regulates RhlR RhlR Receptor LasR->RhlR Activates Transcription RhlI RhlI Synthase C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Activates RhlR->RhlI Positive Feedback Rhl_Genes rhl-regulated genes (e.g., rhlAB, phz) RhlR->Rhl_Genes Regulates Reporter_Assay_Workflow Start Start Prepare_Reporter Prepare Reporter Strain Start->Prepare_Reporter Setup_Plate Set up 96-well plate Prepare_Reporter->Setup_Plate Add_Samples Add Test Samples & Controls Setup_Plate->Add_Samples Incubate Incubate Add_Samples->Incubate Measure_Luminescence Measure Luminescence (RLU) Incubate->Measure_Luminescence Measure_OD Measure OD600 Measure_Luminescence->Measure_OD Analyze_Data Analyze Data (RLU/OD600) Measure_OD->Analyze_Data End End Analyze_Data->End

Sources

Chemical properties and structure of N-3-Oxo-tetradecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-3-Oxo-tetradecanoyl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (hereafter O-C14-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family, its concentration-dependent accumulation allows bacterial populations to coordinate gene expression, leading to collective behaviors such as biofilm formation and virulence factor production.[1][2][3] This guide offers a detailed examination of the chemical structure, physicochemical properties, and biological significance of O-C14-HSL. We will delve into its central role in the Pseudomonas aeruginosa LasR/LasI QS circuit, outline established protocols for its synthesis and analytical detection, and discuss its standing as a promising target for the development of novel anti-virulence therapeutics.

Molecular Architecture and Chemical Identity

The biological specificity of any signaling molecule is intrinsically linked to its chemical structure. O-C14-HSL is a prime example, possessing a conserved structural motif and a variable side chain that dictates its target receptor.

Core Structural Features

O-C14-HSL is an amphipathic molecule composed of two principal components:

  • L-Homoserine Lactone (HSL) Headgroup: A polar, five-membered lactone ring derived from L-homoserine. This moiety is the common structural feature across the entire AHL family and is essential for interacting with the cognate LuxR-type transcriptional regulators.

  • N-Acyl Side Chain: A 14-carbon fatty acyl chain attached to the amine of the HSL ring. The defining features of this chain in O-C14-HSL are its length (14 carbons) and the presence of a ketone group at the C3 position (the β-carbon relative to the amide carbonyl). These features confer a high degree of specificity for its receptor, LasR, in organisms like P. aeruginosa.

The combination of the polar HSL ring and the long, nonpolar acyl tail allows the molecule to diffuse across bacterial membranes, a critical property for its function as an intercellular signal.[4]

Physicochemical Properties

A precise understanding of the physicochemical properties of O-C14-HSL is fundamental for designing and interpreting experiments, from solubility tests to advanced analytical characterization.

PropertyValueSource(s)
Formal Name 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-tetradecanamide[1][2]
Synonyms 3-oxo-C14-HSL, N-3-oxo-myristoyl-L-Homoserine lactone[1][2][5]
Molecular Formula C₁₈H₃₁NO₄[1][2]
Molecular Weight 325.4 g/mol [1][2]
CAS Number 177158-19-9[2]
Appearance Crystalline solid[2]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL.[1][2]
Storage Temperature -20°C[5]

Biological Context: The Language of Pathogens

O-C14-HSL is a central autoinducer in the hierarchical quorum-sensing network of Pseudomonas aeruginosa, a notorious opportunistic pathogen. This network, primarily governed by the las and rhl systems, controls the expression of numerous virulence factors and is critical for the bacterium's pathogenic lifestyle.

The LasI/LasR Regulatory Circuit

The las system is at the top of the QS hierarchy in P. aeruginosa. The mechanism is a classic example of autoinduction:

  • Synthesis: The synthase enzyme, LasI, produces O-C14-HSL. At low cell densities, production is basal.

  • Accumulation & Diffusion: As the bacterial population grows, O-C14-HSL accumulates in the local environment and diffuses freely across cell membranes.

  • Receptor Binding: Upon reaching a threshold concentration, O-C14-HSL binds to its cognate intracellular receptor and transcriptional regulator, LasR.

  • Activation & Dimerization: This binding event induces a conformational change in LasR, promoting its dimerization.

  • Transcriptional Regulation: The activated LasR dimer then binds to specific DNA sequences (known as las boxes) in the promoter regions of target genes, upregulating their transcription. These genes include those encoding for virulence factors like elastase and alkaline protease, as well as the regulator for the subordinate rhl QS system.

QuorumSensing_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Space LasI LasI Synthase HSL_in O-C14-HSL LasI->HSL_in synthesizes LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR Complex (Dimer) LasR_inactive->LasR_active activates & dimerizes HSL_in->LasR_inactive binds to HSL_out O-C14-HSL HSL_in->HSL_out diffuses out (low density) DNA Target Gene Promoter (las box) LasR_active->DNA binds to Virulence Virulence Factor Genes (e.g., lasB elastase) DNA->Virulence activates transcription HSL_out->HSL_in diffuses in (high density) caption Figure 1. The LasI/LasR Quorum Sensing Circuit.

Caption: The O-C14-HSL mediated LasI/LasR quorum sensing circuit in P. aeruginosa.

This tightly regulated system allows P. aeruginosa to delay the expression of metabolically expensive virulence factors until the bacterial population is dense enough to overwhelm host defenses, a key strategy in establishing chronic infections.[6]

Methodologies for Research and Development

The study of O-C14-HSL and the development of quorum quenching inhibitors rely on robust methods for its synthesis and quantification.

Chemical Synthesis Protocol

Obtaining pure O-C14-HSL is essential for in vitro assays and as an analytical standard. While several synthetic routes exist, a common approach involves the acylation of L-homoserine lactone.

Principle: This synthesis couples the fatty acyl chain (3-oxotetradecanoic acid) with the amine of the L-homoserine lactone ring to form the final amide bond.

Step-by-Step Methodology:

  • Activation of the Acyl Chain: Convert 3-oxotetradecanoic acid to a more reactive species, such as an acyl chloride or by using coupling agents (e.g., DCC/NHS), to facilitate amide bond formation.

  • Coupling Reaction: React the activated 3-oxotetradecanoyl intermediate with L-homoserine lactone hydrochloride in an anhydrous organic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC), observing the consumption of starting materials and the appearance of the product spot.

  • Aqueous Workup: Once the reaction is complete, wash the organic mixture with dilute acid, then a saturated sodium bicarbonate solution, and finally brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via silica gel column chromatography.

  • Structural Verification: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The MS analysis should show a parent ion corresponding to the molecular weight of O-C14-HSL (325.4 g/mol ).

Analytical Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of AHLs from complex biological matrices like bacterial culture supernatants or biofilms.[7][8]

Workflow Rationale: This method provides a powerful combination of physical separation (HPLC) based on polarity and definitive identification (MS/MS) based on mass-to-charge ratio and fragmentation patterns.

LCMS_Workflow Sample Sample Collection (e.g., Bacterial Supernatant) Extraction Liquid-Liquid Extraction ( acidified ethyl acetate ) Sample->Extraction Concentration Evaporation & Reconstitution ( in mobile phase ) Extraction->Concentration Injection Sample Injection Concentration->Injection HPLC HPLC Separation ( C18 Reverse-Phase Column ) Injection->HPLC Ionization Electrospray Ionization (ESI) ( Positive Mode ) HPLC->Ionization MS1 MS1: Precursor Ion Scan ( Select m/z of O-C14-HSL ) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan ( Detect characteristic fragments, e.g., m/z 102 ) CID->MS2 Data Data Acquisition & Quantification MS2->Data caption Figure 2. Workflow for LC-MS/MS Quantification of O-C14-HSL.

Sources

A Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) in Microbial Ecology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) is a key signaling molecule in the intricate communication networks of Gram-negative bacteria, a process known as quorum sensing (QS). As a member of the acyl-homoserine lactone (AHL) family, O-C14-HSL plays a pivotal role in regulating collective behaviors, most notably in the opportunistic pathogen Pseudomonas aeruginosa. Its function extends from controlling the expression of virulence factors and orchestrating biofilm formation to mediating complex interspecies and inter-kingdom interactions. Understanding the biosynthesis, mechanism of action, and ecological significance of O-C14-HSL is not only fundamental to microbial ecology but also presents a strategic imperative for the development of novel anti-virulence therapies. This guide provides an in-depth exploration of O-C14-HSL, detailing its core signaling pathways, its multifaceted roles in microbial communities, and robust methodologies for its study, thereby offering a critical resource for professionals aiming to investigate or target this crucial signaling network.

Introduction to Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small, diffusible signaling molecules called autoinducers.[3] When the bacterial population reaches a critical density, or "quorum," the concentration of these autoinducers surpasses a threshold, triggering a coordinated response across the community. This allows bacteria to function as multicellular organisms, synchronizing activities like biofilm formation, virulence factor secretion, and antibiotic resistance, which would be ineffective if undertaken by individual cells.[2][4][5]

Among the best-characterized autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).[2][6] These molecules are central to intraspecies communication and have been increasingly recognized for their role in shaping the dynamics of complex microbial ecosystems.[6][7]

The Acyl-Homoserine Lactone (AHL) Family

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and modification.[2] This structural diversity allows for a high degree of specificity in signaling. The core machinery of a typical AHL-based QS system is the LuxI/LuxR-type circuit, first identified in Vibrio fischeri.[2] A LuxI-family synthase produces a specific AHL, which diffuses out of the cell.[2] Once the extracellular concentration is high enough, the AHL diffuses back into the cell and binds to its cognate LuxR-family transcriptional regulator. This AHL-receptor complex then activates or represses the transcription of target genes.[8][9]

This compound (O-C14-HSL): A Deep Dive

O-C14-HSL, also known as 3-oxo-C14-HSL, is a long-chain AHL that serves as a primary signaling molecule in the hierarchical QS network of Pseudomonas aeruginosa.[1][10]

Biosynthesis and Chemical Structure

O-C14-HSL is synthesized by the enzyme LasI, a LuxI homolog.[4][11] The synthesis involves the reaction of S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and a tetradecanoyl acyl chain derived from fatty acid biosynthesis, carried by an acyl carrier protein (ACP). The molecule features a 14-carbon acyl chain with a ketone group at the third carbon (the "oxo" group), attached to the amine of the L-homoserine lactone ring.[2]

The LasR Receptor: Mechanism of Activation

The cognate receptor for O-C14-HSL is the transcriptional regulator LasR, a LuxR homolog.[8] In the absence of its ligand, LasR is unstable and prone to degradation.[12] Upon binding O-C14-HSL in its ligand-binding domain, LasR undergoes a conformational change that promotes its proper folding and subsequent dimerization.[12][13] This stabilized dimer is then capable of binding to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription.[8]

The Las Quorum Sensing Circuit in P. aeruginosa

The LasI/LasR system sits at the top of a complex and interconnected QS hierarchy in P. aeruginosa.[13][14]

  • Positive Feedback: One of the primary targets of the LasR/O-C14-HSL complex is the lasI gene itself, creating a powerful positive feedback loop that rapidly amplifies signal production once a quorum is reached.[8]

  • Hierarchical Control: The activated LasR/O-C14-HSL complex directly controls the expression of other QS systems, including the rhlI/rhlR system (which produces and responds to a shorter AHL, N-butanoyl-L-homoserine lactone or C4-HSL) and the Pseudomonas quinolone signal (PQS) system.[4][13][14] This hierarchical arrangement ensures a temporal and coordinated expression of hundreds of genes.[8]


}

Figure 1: The LasI/LasR signaling pathway in P. aeruginosa.

Ecological Roles of the O-C14-HSL Signal

The activation of the Las system by O-C14-HSL triggers a cascade of physiological changes that are critical for the ecological success of P. aeruginosa and other bacteria.

Regulation of Virulence Factors

A primary role of the Las system is the control of virulence factor expression, which is essential for pathogenesis.[15][16] Key virulence factors regulated by O-C14-HSL in P. aeruginosa include:

  • Exotoxins: Such as Exotoxin A (ETA), a potent inhibitor of eukaryotic protein synthesis.

  • Proteases: Including LasA (staphylolytic) and LasB (elastase), which degrade host tissues and components of the immune system.[11]

  • Siderophores: Molecules like pyoverdine that are crucial for scavenging iron, an essential and often limiting nutrient in host environments.

This coordinated expression allows the bacterial population to mount an effective attack only when its numbers are sufficient to overwhelm host defenses.

Biofilm Formation and Maturation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[5] O-C14-HSL is integral to this process, particularly in the later stages of biofilm development.[1][5] While other QS signals may initiate attachment, O-C14-HSL is crucial for the development of mature, complex biofilm architecture.[5] It influences the production of EPS components, including polysaccharides and proteins, which provide structural integrity and protect the embedded bacteria from antimicrobials and host immune responses.[17]

Interspecies and Inter-kingdom Communication

The influence of O-C14-HSL extends beyond the producing species.

  • Interspecies Communication: O-C14-HSL can be detected by other bacterial species in a polymicrobial community, leading to changes in their gene expression. This can result in synergistic or antagonistic interactions. For instance, in some oral biofilm models, C14-HSL has been shown to reduce lactic acid production.[18]

  • Inter-kingdom Communication: Eukaryotic hosts, including plants and animals, can perceive and respond to O-C14-HSL.[7][12][19] In plants, O-C14-HSL can prime the immune system, inducing resistance to bacterial pathogens by enhancing cell wall reinforcement through callose deposition and accumulation of phenolic compounds.[20][21][22] In mammalian cells, it can modulate immune responses and trigger apoptotic pathways, highlighting its role as a direct modulator of host-pathogen interactions.[12]

Methodologies for Studying O-C14-HSL

Investigating the role of O-C14-HSL requires a combination of analytical chemistry and biological assays.

Extraction and Quantification from Microbial Cultures

Accurate quantification of O-C14-HSL is critical for understanding its production dynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[23][24][25][26][27]

LC-MS/MS provides superior specificity and sensitivity compared to bioassays alone. It allows for the unambiguous identification of the molecule based on its mass-to-charge ratio and fragmentation pattern, and enables precise quantification, often through the use of stable isotope-labeled internal standards.[25][26] This is crucial for distinguishing O-C14-HSL from other structurally similar AHLs in a complex biological sample.

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production). Include a sterile medium control.

  • Supernatant Collection: Centrifuge the culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells. Carefully collect the cell-free supernatant.

  • Internal Standard Spiking (Self-Validation Step): To account for extraction losses and matrix effects, spike the supernatant with a known concentration of a stable isotope-labeled standard, such as N-(3-oxotetradecanoyl-d4)-L-homoserine lactone.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to pH 3-4 with HCl to ensure the lactone ring remains closed.

    • Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[3]

    • Vortex vigorously for 1 minute for each extraction, allowing the phases to separate.

  • Sample Concentration: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of mobile phase (e.g., 50% methanol in water) suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution profile with water and acetonitrile (both typically containing 0.1% formic acid) to separate the AHLs.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native O-C14-HSL and its labeled internal standard.

  • Quantification: Generate a standard curve using known concentrations of pure O-C14-HSL. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.


}

Figure 2: Workflow for O-C14-HSL extraction and quantification.

Reporter Strain Bioassays for Activity Measurement

Biosensors are genetically engineered bacterial strains used to detect the presence of AHLs.[3][28] They are unable to produce their own AHLs but contain a LuxR-type receptor that, upon binding an exogenous AHL, activates a reporter gene leading to a measurable output (e.g., pigment production, fluorescence, or β-galactosidase activity).[3][28][29]

While less specific than LC-MS, bioassays are invaluable for screening large numbers of samples for QS activity, determining the biological relevance of detected compounds, and identifying novel QS inhibitors. Using a panel of reporters with different AHL specificities can help to broadly characterize the types of signals present.[3]

This qualitative method is excellent for screening bacterial isolates for AHL production.

  • Materials:

    • Biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372) for broad-range detection).[29][30]

    • Test bacterial strain(s).

    • Appropriate agar plates (e.g., LB agar), supplemented with X-Gal (80 µg/mL) for the A. tumefaciens biosensor.

  • Procedure:

    • Grow overnight cultures of the biosensor and test strains.

    • Using a sterile loop, make a single streak of the biosensor strain down the center of the agar plate.

    • Streak the test strain(s) perpendicular to the biosensor line, starting about 1 cm away and streaking outwards. Do not let the streaks touch.[3]

    • Include a known AHL-producing strain as a positive control and a non-producing strain (or the biosensor's parent strain) as a negative control.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for 24-48 hours.

  • Interpretation: A colored (e.g., blue for the A. tumefaciens LacZ reporter) or luminescent response in the biosensor streak adjacent to the test strain indicates the production of AHLs. The intensity and spread of the signal can give a rough estimate of the amount and type of AHL produced.

O-C14-HSL as a Target for Drug Development

The central role of the Las system in controlling virulence and biofilm formation makes it a prime target for anti-virulence drugs.[14][31][32] The goal of these strategies, often termed "quorum quenching" (QQ), is to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance.[33][34]

Quorum Quenching Strategies

Strategies targeting the O-C14-HSL signaling pathway include:

  • Inhibition of LasI Synthase: Blocking the synthesis of O-C14-HSL prevents the activation of the entire QS cascade.

  • Degradation of the Signal: Using enzymes like AHL lactonases or acylases to degrade O-C14-HSL in the extracellular environment.[33]

  • Antagonism of the LasR Receptor: Developing small molecules that bind to LasR but do not activate it, thereby competitively inhibiting the binding of native O-C14-HSL.[32] This is currently the most intensely pursued strategy.

The development of effective quorum quenching compounds holds immense promise for novel therapeutics that can be used alone or in combination with traditional antibiotics to combat recalcitrant infections caused by organisms like P. aeruginosa.

Conclusion

This compound is far more than a simple bacterial messenger; it is a master regulator of microbial behavior with profound ecological implications. Its control over virulence, biofilm formation, and complex inter-kingdom interactions places the LasI/LasR system at a critical nexus of microbiology and medicine. A thorough understanding of its function, supported by robust and validated methodologies, is essential for researchers seeking to unravel the complexities of microbial communities and for drug development professionals aiming to pioneer the next generation of anti-infective therapies.

References

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 692, 49–59. [Link]

  • Schenk, S. T., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6), 2645–2656. [Link]

  • Déziel, E., Lépine, F., & Milot, S. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49–59. [Link]

  • May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and Quantitation of Bacterial Acylhomoserine Lactone Quorum Sensing Molecules via Liquid Chromatography–Isotope Dilution Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1243–1252. [Link]

  • May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. Analytical Chemistry, 84(3), 1243-52. [Link]

  • Medina, G., Juárez, K., Valderrama, B., & Soberón-Chávez, G. (2003). LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants. Applied and Environmental Microbiology, 69(12), 7067–7073. [Link]

  • Saurav, K., et al. (2017). The talking language in some major Gram-negative bacteria. ResearchGate. [Link]

  • May, A. L., Eisenhauer, M. E., Coulston, K. S., & Campagna, S. R. (2012). Detection and Quantitation of Bacterial Acylhomoserine Lactone Quorum Sensing Molecules via Liquid Chromatography–Isotope Dilution Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1243-1252. [Link]

  • van den Berg, L., et al. (2023). Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit. Journal of the Royal Society Interface, 20(200), 20220825. [Link]

  • van den Berg, L., et al. (2023). Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit. Journal of the Royal Society Interface, 20(200), 20220825. [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 897931. [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 897931. [Link]

  • Zhou, L., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 11, 651943. [Link]

  • Bar-Sinai, L., et al. (2021). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mSphere, 6(5), e00553-21. [Link]

  • Liu, H., et al. (2022). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Molecules, 27(19), 6563. [Link]

  • Sibanda, S., et al. (2016). Acylated homoserine lactone (AHL) bioassay using the CV026 bioreporter strain and culture filtrates from Pantoea ananatis strains. ResearchGate. [Link]

  • Patzelt, D. J., et al. (2013). A new class of homoserine lactone quorum-sensing signals. ResearchGate. [Link]

  • Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949–6953. [Link]

  • Zhu, J., et al. (2006). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 72(10), 6428–6433. [Link]

  • Marketon, M. M., et al. (2002). Multiple N-Acyl Homoserine Lactone Signals of Rhizobium leguminosarum Are Synthesized in a Distinct Temporal Pattern. Journal of Bacteriology, 184(20), 5686–5695. [Link]

  • Lowery, C. A., Dickerson, T. J., & Janda, K. D. (2008). Interspecies and interkingdom communication mediated by bacterial quorum sensing. Chemical Society Reviews, 37(7), 1337-46. [Link]

  • LIPID MAPS. (n.d.). N-(3-oxotetradecanoyl)-L-homoserine lactone. LIPID MAPS Structure Database. [Link]

  • Aleanizy, F. S., et al. (2022). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Antibiotics, 11(9), 1253. [Link]

  • Romero, M., et al. (2024). Quorum Quenchers as an Emerging New Strategy against Pseudomonas aeruginosa Infections. Preprints.org. [Link]

  • Yang, B., et al. (2017). The possible role of bacterial signal molecules N-acyl homoserine lactones in the formation of diatom-biofilm (Cylindrotheca sp.). ResearchGate. [Link]

  • Kalia, V. C., et al. (2015). Quorum Quenching Mediated Approaches for Control of Membrane Biofouling. ResearchGate. [Link]

  • Wątroba, G., & Dudek, B. (2022). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences, 23(21), 13531. [Link]

  • LaSarre, B., & Federle, M. J. (2013). Alternative approaches to treat bacterial infections: targeting quorum-sensing. Virulence, 4(6), 512–527. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]

  • Kalia, V. C. (2013). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Sensors, 13(12), 16428–16453. [Link]

  • Hughes, D. T., & Sperandio, V. (2008). Inter-kingdom signalling: communication between bacteria and their hosts. Nature Reviews Microbiology, 6(2), 111–120. [Link]

  • Li, Y., et al. (2022). Structure and Signal Regulation Mechanism of Interspecies and Interkingdom Quorum Sensing System Receptors. Journal of Agricultural and Food Chemistry. [Link]

  • Fuqua, C., & Greenberg, E. P. (2002). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 99(22), 14043–14044. [Link]

  • Fray, R. G., et al. (2006). Long- and Short-Chain Plant-Produced Bacterial N-Acyl-Homoserine Lactones Become Components of Phyllosphere, Rhizosphere, and Soil. ResearchGate. [Link]

  • Schaefer, A. L., et al. (2008). Dose-response curves for activity of C16-HSL (•) and C14-HSL ( ),... ResearchGate. [Link]

  • Kamada, N., et al. (2013). Regulation of virulence: The rise and fall of gastrointestinal pathogens. Nature Reviews Microbiology, 11(9), 645–657. [Link]

  • Skorupski, K., & Taylor, R. K. (1997). New Mechanisms for Regulating Virulence Gene Expression. National Agricultural Library. [Link]

  • Lampidonis, A. D., et al. (2022). An Overview of Hormone-Sensitive Lipase (HSL). Molecules, 27(24), 8758. [Link]

  • Sychantha, D., et al. (2019). Peptidoglycan O-Acetylation as a Virulence Factor: Its Effect on Lysozyme in the Innate Immune System. International Journal of Molecular Sciences, 20(14), 3535. [Link]

Sources

The LasR Regulatory Network in Pseudomonas aeruginosa: A Technical Guide to Gene Regulation by N-Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the LasR-mediated quorum sensing (QS) pathway in Pseudomonas aeruginosa, a central regulatory circuit controlling virulence, biofilm formation, and social behavior in this opportunistic pathogen. We will delve into the molecular mechanics of the LasR transcriptional activator, its activation by N-Acyl-Homoserine Lactone (AHL) signals, the downstream genetic regulon, and the state-of-the-art methodologies employed by researchers to investigate this critical system. While this guide will focus on the well-established role of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), it will also address the ligand promiscuity of the LasR receptor, including its potential interaction with related molecules such as N-(3-oxo-tetradecanoyl)-L-homoserine lactone (3O-C14-HSL).

Introduction: The Principle of Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate gene expression in response to population density. This process allows a population of bacteria to act as a cohesive multicellular unit, synchronizing the expression of genes that are most effective when deployed en masse. These collective behaviors include the secretion of virulence factors to overcome host defenses and the formation of resilient, antibiotic-tolerant biofilm communities.[1][2]

The QS network in P. aeruginosa is hierarchical and comprises at least three interconnected systems: two AHL-based circuits, las and rhl, and the Pseudomonas quinolone signal (PQS) system.[3] The las system, controlled by the master regulator LasR, sits at the apex of this hierarchy and is the focus of this guide.[3][4] It responds to the accumulation of a specific AHL autoinducer, initiating a regulatory cascade that controls hundreds of genes.[5][6]

The LasR-LasI Circuit: Molecular Architecture and Signal Specificity

The core of the las system is composed of two key proteins encoded by the lasR and lasI genes.

  • LasI: The autoinducer synthase, LasI, is responsible for synthesizing the primary signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[7][8] LasI belongs to the LuxI family of proteins that catalyze the ligation of S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) to produce the AHL molecule.[9]

  • LasR: The transcriptional regulator, LasR, is a member of the LuxR family of proteins. It contains an N-terminal autoinducer-binding domain and a C-terminal DNA-binding domain (DBD) featuring a helix-turn-helix motif.[10] In the absence of its cognate ligand, LasR is unstable and transcriptionally inactive.

The activation of LasR is a concentration-dependent process. As the bacterial population grows, the extracellular concentration of 3O-C12-HSL increases. Upon reaching a threshold concentration, 3O-C12-HSL diffuses into the cell and binds to the N-terminal domain of LasR. This binding event induces a critical conformational change that promotes protein folding, stability, and subsequent dimerization or multimerization.[10] This activated LasR complex is then competent to bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

A crucial feature of this circuit is a positive feedback loop: the activated LasR/3O-C12-HSL complex binds to the promoter of the lasI gene, dramatically upregulating the synthesis of its own autoinducer.[2][5] This auto-induction rapidly accelerates the activation of the entire LasR regulon once a quorum has been reached.

Ligand Specificity and Promiscuity

While 3O-C12-HSL is the cognate and most potent activator of LasR, the receptor exhibits a degree of promiscuity. It can be activated by other AHLs with similar acyl chain lengths, including N-(3-oxotetradecanoyl)-L-homoserine lactone (3O-C14-HSL) and N-(3-oxodecanoyl)-L-homoserine lactone (3O-C10-HSL). However, the physiological relevance and specific activity of these alternative ligands are less characterized compared to 3O-C12-HSL, which remains the focal point of LasR-mediated signaling.

The LasR Regulon: Orchestrating Virulence and Biofilm Formation

The activated LasR/3O-C12-HSL complex is a global regulator, controlling the expression of over 300 genes, which accounts for a significant portion of the P. aeruginosa genome.[6] Many of these genes are either directly or indirectly involved in pathogenicity. The direct targets of LasR are characterized by the presence of a conserved palindromic DNA sequence in their promoter region known as the las-box or las-rhl box. The consensus sequence for this binding site has been identified as a 20-bp palindrome, though considerable variation exists among different promoters.[5]

The regulon can be broadly categorized as follows:

  • Secreted Virulence Factors: LasR directly activates the expression of numerous genes encoding secreted enzymes that cause tissue damage and facilitate nutrient acquisition. Key examples include lasB (elastase), lasA (LasA protease), and apx (alkaline protease).[8]

  • Toxin Production: The system controls the production of toxins such as exotoxin A and hydrogen cyanide (HCN), which are critical for pathogenesis.[11]

  • Biofilm Development: LasR plays a role in the complex process of biofilm formation, a key factor in chronic infections. It influences the production of exopolysaccharides and other matrix components.

  • Regulation of Other QS Systems: LasR sits atop a hierarchy by controlling the expression of the RhlR/RhlI system. The LasR/3O-C12-HSL complex directly activates the transcription of rhlR and rhlI, thus integrating the las and rhl circuits.[4]

The following diagram illustrates the core LasR/3O-C12-HSL signaling pathway and its hierarchical control over the Rhl system.

The LasR/3O-C12-HSL Quorum Sensing Circuit.
Quantitative Overview of the LasR Regulon

Chromatin immunoprecipitation (ChIP) and transcriptomic (RNA-seq) studies have identified a core set of genes directly regulated by LasR. The table below summarizes a selection of these key direct targets and illustrates the magnitude of their activation.

Gene / OperonEncoded Protein/FunctionFold Change (QS-On vs. QS-Off)Reference
lasI3O-C12-HSL Synthase>100[5]
lasBElastase B>100[5][8]
rsaLRepressor of lasI>50[5]
hcnABCHydrogen Cyanide Synthase>20[5]
rhlRRhlR Transcriptional Regulator~10-20[5]
chiCChitinase~10[5]
pslAPsl Exopolysaccharide SynthesisVariable[5]

Note: Fold change values are approximate and can vary based on strain, growth conditions, and experimental platform. Data is synthesized from referenced studies.

Methodologies for Investigating the LasR Pathway

Studying the LasR regulatory network requires a combination of genetic, biochemical, and genome-wide techniques. This section provides an overview and step-by-step protocols for three core methodologies.

LasR-Responsive Reporter Gene Assay

This assay is fundamental for screening potential QS inhibitors or activators and for quantifying the activity of the LasR protein in a controlled environment. A common approach is to use a heterologous E. coli host that does not produce its own AHLs. This strain is engineered to express LasR and a reporter gene (e.g., gfp or lux) fused to a LasR-controlled promoter, such as the lasI promoter.

Workflow for a LasR-responsive reporter assay.
  • Strain and Plasmids: Utilize an E. coli strain like JM109, which lacks AHL synthesis. Co-transform with two plasmids: one constitutively expressing lasR (e.g., from a pACYC-based vector) and a second reporter plasmid containing a LasR-inducible promoter (e.g., PlasI) fused to a gfp gene (e.g., on a pSB series vector).[4]

  • Culture Preparation: Inoculate a single colony of the reporter strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Assay Setup: The next day, dilute the overnight culture 1:100 into fresh LB medium. Dispense 198 µL of the diluted culture into the wells of a black, clear-bottom 96-well plate.

  • Compound Addition: Add 2 µL of your test compounds (dissolved in a suitable solvent like DMSO) and controls to the wells. Include a positive control (e.g., 100 nM 3O-C12-HSL) and a negative control (solvent only).

  • Incubation: Incubate the plate at 37°C with shaking for 4-6 hours to allow for cell growth and GFP expression.

  • Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess cell growth. Then, measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) using a microplate reader.

  • Data Analysis: Calculate the normalized reporter activity by dividing the raw fluorescence units by the OD600 value for each well. Compare the activity of test compounds to the positive and negative controls to determine inhibition or activation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, provides direct evidence of a physical interaction between a purified protein (LasR) and a specific DNA fragment (a promoter region). The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment.

  • Purification of LasR: Overexpress LasR in E. coli, often as a tagged fusion protein (e.g., GST-LasR or His-LasR) to facilitate purification. Critically, the cognate autoinducer (5 µM 3O-C12-HSL) must be included in the growth and purification buffers to ensure proper folding and solubility of the LasR protein.[12] Purify the protein using affinity chromatography (e.g., Glutathione or Ni-NTA resin).

  • Probe Preparation: Synthesize or PCR-amplify a ~200-300 bp DNA fragment corresponding to the promoter of interest (e.g., the lasI or lasB promoter). Label the DNA probe with a detectable marker, such as a fluorescent dye (e.g., IRDye) or a radioactive isotope ([γ-³²P]ATP).[12][13]

  • Binding Reaction: In a 20 µL reaction volume, combine the following in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):

    • Labeled DNA probe (~30 ng)

    • Increasing concentrations of purified LasR protein (e.g., 0, 50, 100, 200 pM)

    • A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Ensure the presence of 3O-C12-HSL (~5 µM) in the buffer.[6]

  • Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a native 5-6% polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (e.g., 100 V) at 4°C to prevent complex dissociation.

  • Detection: Visualize the DNA bands. A "shift" from the fast-migrating free probe to a slower-migrating band indicates the formation of a LasR-DNA complex. The intensity of the shifted band will increase with higher concentrations of LasR.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful, unbiased method to identify all genome-wide binding sites of a DNA-binding protein in vivo. This technique provides a snapshot of the direct LasR regulon under specific physiological conditions.

  • Cross-linking: Grow P. aeruginosa PAO1 to the desired growth phase where QS is active (e.g., early stationary phase). Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-500 bp using sonication. This step is critical and requires optimization.

  • Immunoprecipitation (IP): Clarify the cell lysate by centrifugation. Incubate the sheared chromatin overnight at 4°C with an antibody specific to LasR (or to an epitope tag if using a tagged LasR strain, e.g., anti-FLAG).

  • Immune Complex Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-LasR-DNA complexes.

  • Washes: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the captured complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the P. aeruginosa reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions that are significantly enriched in the IP sample compared to an input control. The identified peaks represent the in vivo binding sites of LasR.

Conclusion and Therapeutic Implications

The N-3-oxo-tetradecanoyl-L-homoserine lactone pathway, centered on the LasR transcriptional activator and its primary ligand 3O-C12-HSL, represents a master regulatory switch in P. aeruginosa. It orchestrates a complex genetic program that is integral to the bacterium's ability to cause disease. A thorough understanding of its molecular mechanics, its extensive regulon, and the sophisticated tools used to study it are paramount for the scientific and drug development communities.

Because of its central role in controlling virulence without being essential for bacterial viability, the LasR protein is a premier target for the development of novel anti-virulence therapies. By inhibiting LasR activation, it is possible to disarm the pathogen, rendering it more susceptible to host immune clearance and conventional antibiotics. The methodologies detailed in this guide form the bedrock of discovery and validation efforts for such next-generation therapeutics aimed at combating this formidable pathogen.

References

A comprehensive, numbered list of all sources cited in this guide can be found below, including full titles, sources, and verifiable URLs. (The reference list will be generated in the final output).

Sources

An In-Depth Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) in Plant-Bacteria Interactions: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate dialogue between plants and bacteria is mediated by a diverse lexicon of chemical signals. Among the most studied are the N-acyl-homoserine lactones (AHLs), quorum-sensing (QS) molecules used by Gram-negative bacteria to coordinate collective behaviors. Plants have evolved the ability to perceive these signals, mounting responses that are contingent on the specific molecular structure of the AHL. This technical guide provides an in-depth examination of N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL), a long-chain AHL that functions as a potent modulator of plant immunity. We will dissect the molecular mechanisms underpinning O-C14-HSL-induced "priming," a state of heightened defensive readiness, and provide detailed protocols for researchers to investigate this phenomenon. This guide is intended for researchers in plant science, microbiology, and drug development seeking to understand and leverage this fascinating example of inter-kingdom communication.

Part 1: The Foundation: Quorum Sensing and Inter-Kingdom Signaling

Gram-negative bacteria utilize quorum sensing (QS) to monitor their population density and synchronize gene expression.[1] This process relies on the production and detection of small, diffusible signal molecules, the most common of which are N-acyl-homoserine lactones (AHLs).[2][3] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain that varies in length (from 4 to 18 carbons) and modification (e.g., an oxo- or hydroxyl- group at the C3 position).[3][4] This structural diversity creates a high degree of specificity in bacterial communication.

In the complex environment of the rhizosphere, plants are constantly exposed to a cocktail of these bacterial signals. It is now clear that plants are not passive listeners but active participants in this dialogue.[5] They can "eavesdrop" on bacterial conversations and mount sophisticated responses.[6] This guide focuses specifically on the interaction between plants and a key long-chain signal, O-C14-HSL, which, rather than being interpreted as a friendly greeting, appears to be perceived as an early warning of a potential microbial challenge.

Part 2: A Tale of Two Chains: How Acyl Chain Length Dictates Plant Responses

The plant's response to an AHL is critically dependent on the length of its acyl side chain. This dichotomy is a central theme in AHL-plant interactions and understanding it is crucial for experimental design and interpretation.

  • Short-Chain AHLs (C4-C8): These more hydrophilic molecules are often associated with beneficial or growth-promoting effects.[7] For example, N-hexanoyl-L-homoserine lactone (C6-HSL) can promote primary root growth, while N-3-oxo-decanoyl-L-homoserine lactone (oxo-C10-HSL) influences root morphology and hair formation.[8] These molecules can be taken up by the plant and transported systemically.[9]

  • Long-Chain AHLs (C12-C16): In contrast, hydrophobic long-chain AHLs, such as O-C14-HSL, are primarily associated with the induction of plant defense mechanisms.[8][10] These molecules are not readily transported throughout the plant and are thought to be perceived at the root surface.[9] Their presence primes the plant for a more robust and rapid defense against a broad range of pathogens.[2][9][11]

The table below summarizes these differential effects, highlighting the functional specialization of AHLs in plant interactions.

AHL Molecule Acyl Chain Length Primary Observed Effect on Plants Key References
N-hexanoyl-L-homoserine lactone (C6-HSL)Short (6 carbons)Promotion of primary root growth.[8]
N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL)Short (8 carbons)Promotes primary root growth; can prime resistance.[2][10]
N-decanoyl-L-homoserine lactone (C10-HSL)Medium (10 carbons)Inhibits primary root growth, promotes lateral roots.[7][8]
N-3-oxo-dodecanoyl-L-homoserine lactone (3OC12-HSL)Long (12 carbons)Induces defense responses and resistance.[2]
This compound (O-C14-HSL) Long (14 carbons) Primes for enhanced, broad-spectrum disease resistance. [2][8][10][11]

Part 3: The Priming Mechanism of O-C14-HSL

The primary function of O-C14-HSL is not to directly activate a full-blown defense response, which would be metabolically costly, but to "prime" the plant. Priming is an alerted state where a plant, after perceiving a stimulus, can mount a faster and stronger defense response when subsequently attacked by a pathogen.[2][12] The O-C14-HSL-induced priming is a multi-faceted process involving profound changes at the cellular and molecular level.

Key Cellular and Molecular Events:

  • Cell Wall Reinforcement: Pre-treatment with O-C14-HSL prepares the plant to rapidly fortify its physical barriers upon infection. This includes enhanced deposition of callose at the site of attempted pathogen entry, lignification of cell walls, and the accumulation of antimicrobial phenolic compounds.[8][10][13][14]

  • Signaling Cascade Activation: O-C14-HSL perception leads to a stronger and more sustained activation of key defense-related signaling components upon a secondary stimulus. A critical node in this pathway is the Mitogen-Activated Protein Kinase 6 (MPK6), whose prolonged activation is a hallmark of AHL-primed plants.[2][10][12]

  • Hormonal Pathway Crosstalk: The priming effect is deeply integrated with the plant's own defense hormone pathways. Specifically, the salicylic acid (SA) and oxylipin signaling pathways, which are crucial for resistance against biotrophic and hemibiotrophic pathogens, are potentiated by O-C14-HSL.[8][12][15][16]

  • Enhanced Stomatal Defense: O-C14-HSL priming leads to increased stomatal closure in response to bacterial infection, effectively closing a key port of entry for many foliar pathogens.[8][13]

O_C14_HSL_Priming_Pathway AHL O-C14-HSL Perception Perception (ALI1-mediated) AHL->Perception 1. Perception at root MPK6 Prolonged MPK6 Activation Perception->MPK6 2. Signal Transduction SA_Oxy SA & Oxylipin Pathways MPK6->SA_Oxy Priming PRIMED STATE MPK6->Priming 3. Establishes SA_Oxy->Priming 3. Establishes Defense Faster & Stronger Defense Response Priming->Defense Pathogen Pathogen Attack (e.g., Pst) Pathogen->Priming 4. Triggers Callose Callose Deposition Defense->Callose Lignin Lignification Defense->Lignin Stomata Stomatal Closure Defense->Stomata O_C14_HSL_Perception Hypothesized O-C14-HSL Perception at the Cell Surface cluster_cell Plant Root Cell PM {Plasma Membrane} Cytoplasm Cytoplasm ALI1 ALI1 Protein Downstream Downstream Signaling (e.g., MPK Cascade) ALI1->Downstream Signal Relay AHL O-C14-HSL AHL->ALI1 Interaction?

Putative Perception of O-C14-HSL

Part 5: Methodologies for Studying O-C14-HSL-Plant Interactions

This section provides validated, step-by-step protocols for key experiments central to the study of O-C14-HSL's function.

Protocol 1: Plant Priming and Pathogen Challenge Assay

This foundational experiment tests the ability of O-C14-HSL pre-treatment to enhance disease resistance. Arabidopsis thaliana and Pseudomonas syringae pv. tomato DC3000 (Pst) serve as a model system.

Causality: The logic is to separate the priming stimulus (O-C14-HSL) from the pathogenic challenge (Pst). By applying O-C14-HSL to the roots and later challenging the leaves, we can assess systemic resistance and confirm that the effect is priming rather than direct bactericidal action. Measuring bacterial titers (CFU/cm²) provides robust quantitative data on resistance levels.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings hydroponically or in sterile soil for 2-3 weeks. For hydroponics, use a half-strength Murashige and Skoog (MS) medium.

  • Priming Treatment:

    • Prepare a stock solution of O-C14-HSL (e.g., 6 mM in acetone).

    • For hydroponics, transfer seedlings to fresh half-strength MS medium containing 6 µM O-C14-HSL (final concentration). Use a medium with an equivalent amount of acetone as the mock control.

    • For soil-grown plants, drench the soil with the O-C14-HSL solution.

    • Incubate plants under standard growth conditions for 48-72 hours.

  • Pathogen Inoculation:

    • Grow Pst DC3000 in King's B medium with appropriate antibiotics to an OD₆₀₀ of 0.8.

    • Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final concentration of 10⁵ CFU/mL.

    • Infiltrate the bacterial suspension into the abaxial side of 3-4 leaves per plant using a needless syringe.

  • Quantification of Bacterial Growth:

    • At 3 days post-inoculation (dpi), collect three leaf discs (1 cm² total area) from the infiltrated leaves.

    • Homogenize the discs in 1 mL of 10 mM MgCl₂.

    • Perform serial dilutions and plate on King's B agar with antibiotics.

    • Incubate at 28°C for 2 days and count the colonies to determine the CFU/cm².

  • Analysis: Compare the CFU/cm² between mock-treated and O-C14-HSL-primed plants. A statistically significant reduction in bacterial count in the primed plants indicates induced resistance. [11][14]

Workflow_Pathogen_Assay A 1. Grow Arabidopsis (2-3 weeks) B 2. Pre-treat Roots (Mock vs. 6µM O-C14-HSL) 48-72 hours A->B C 3. Infiltrate Leaves (P. syringae 10^5 CFU/mL) B->C D 4. Incubate (3 days) C->D E 5. Collect Leaf Discs D->E F 6. Homogenize & Plate Serial Dilutions E->F G 7. Count Colonies (CFU) F->G H 8. Analyze Data (Compare Mock vs. Primed) G->H

Workflow for a Plant Priming Assay
Protocol 2: Visualization of Callose Deposition

This protocol uses aniline blue staining to visualize callose, a β-1,3-glucan polymer, which is a key marker of cell wall-based defense and is enhanced in primed plants.

Causality: Callose is rapidly deposited at the site of pathogen attack or PAMP perception to reinforce the cell wall and prevent pathogen ingress. Visualizing more intense or frequent callose deposits in primed plants challenged with a pathogen (or elicitor like flg22) provides cytological evidence of a potentiated defense response.

Methodology:

  • Treatment: Prime plants as described in Protocol 1. As a challenge, you can either use a pathogen or a purified elicitor like 1 µM flg22, infiltrated 12-24 hours before sampling.

  • Tissue Clearing:

    • Harvest leaves and place them in a solution of acetic acid:ethanol (1:3) overnight to clear chlorophyll.

    • Rehydrate the leaves through an ethanol series: 70%, 50%, 30% (30 min each), followed by a final wash in phosphate buffer (pH 7.2).

  • Staining:

    • Incubate leaves in a solution of 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Microscopy:

    • Mount the stained leaves in 50% glycerol on a microscope slide.

    • Visualize using a fluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~460 nm). Callose deposits will appear as bright yellow-green fluorescent dots.

  • Quantification: Capture images from multiple fields of view and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area. [10][17]

Part 6: Broader Implications and Future Directions

The understanding of O-C14-HSL's role as a defense primer opens exciting avenues for agricultural and pharmaceutical innovation.

  • Agricultural Biotechnology: O-C14-HSL itself, or more feasibly, beneficial bacteria engineered to produce it in the rhizosphere, could be developed into novel biocontrol agents. [14]This "priming" strategy offers a sustainable alternative to conventional pesticides, as it enhances the plant's own defense system rather than acting as a direct biocide. It has been demonstrated to be effective in crop plants like barley and can even enhance resistance to human pathogens on fresh produce. [9][14]* Drug Development: The signaling pathways modulated by AHLs in plants share components with innate immunity pathways in animals. Studying these interactions can provide insights into host-pathogen communication and inspire strategies for developing anti-infective drugs that disrupt bacterial quorum sensing, a concept known as "quorum quenching."

Key Open Questions for Future Research:

  • Receptor Identification: What is the direct, high-affinity receptor for O-C14-HSL in plants? Is ALI1 the receptor itself or a critical co-factor?

  • Species Specificity: How conserved is the O-C14-HSL priming mechanism across different plant species, especially in economically important crops?

  • Signal Complexity: In a natural setting, plants are exposed to a mixture of AHLs. How do plants integrate these complex signals to mount an appropriate response? [12][16][18]

Part 7: References

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell. [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. Oxford Academic. [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. Oxford Academic. [Link]

  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Institutes of Health. [Link]

  • Deng, Y., et al. (2022). Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism. Oxford Academic. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. National Institutes of Health. [Link]

  • von Rad, U., et al. (2008). Homoserine lactones: do plants really listen to bacterial talk? National Institutes of Health. [Link]

  • Schenk, S. T., et al. (2013). Homoserine lactones influence the reaction of plants to rhizobia. National Institutes of Health. [Link]

  • Zarkani, A. A., et al. (2014). N-acyl-homoserine lactones-producing bacteria protect plants against plant and human pathogens. National Institutes of Health. [Link]

  • Shariati, J. V., et al. (2021). Molecular mechanisms of N‐acyl homoserine lactone signals perception by plants. Wiley Online Library. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Publications. [Link]

  • Deng, Y., et al. (2022). Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism. Plant Physiology. [Link]

  • Bai, L., et al. (2012). N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean. National Institutes of Health. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. National Institutes of Health. [Link]

  • Rosier, A., & Bais, H. P. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. ResearchGate. [Link]

  • Rosier, A., & Bais, H. P. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. National Institutes of Health. [Link]

  • Schenk, S. T., et al. (2014). Resistance Induced by Oxo-C14-HSL Is JA Independent and NPR1 Dependent. ResearchGate. [Link]

  • von Rad, U., et al. (2008). Homoserine lactones. Taylor & Francis Online. [Link]

  • Zhao, Q., et al. (2022). Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone. National Institutes of Health. [Link]

  • Hartmann, A., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. National Institutes of Health. [Link]

  • Zhao, Q., et al. (2022). N-decanoyl-homoserine Lactone Inhibits Primary Root Growth via a Cascade Involving Ca2+, ROS, MPK and NO in Arabidopsis thaliana. ResearchGate. [Link]

  • Deng, Y., & Schikora, A. (2022). The coordinated responses of host plants to diverse N-acyl homoserine lactones. Taylor & Francis Online. [Link]

  • Quorum Signaling Molecules: Interactions Between Plants and Associated Pathogens. MDPI. [Link]

  • Kalia, V. C. (2019). Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action. MDPI. [Link]

  • Hartmann, A., & Rothballer, M. (2020). Role of N-acyl-homoserine Lactone QS Signals in Bacteria-Plant Interactions. Taylor & Francis eBooks. [Link]

  • Deng, Y., & Schikora, A. (2024). The coordinated responses of host plants to diverse N-acyl homoserine lactones. National Institutes of Health. [Link]

  • Gimenez, M. R., et al. (2014). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide on N-3-Oxo-tetradecanoyl-L-homoserine lactone as a Signaling Molecule in Biofilms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Architecture of Biofilms

Within the microbial world, seemingly simple single-celled organisms engage in complex social behaviors, coordinating their actions to function as multicellular communities. This sophisticated cell-to-cell communication, known as quorum sensing (QS), allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] A key class of signaling molecules in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs).[3][4] These molecules act as autoinducers, accumulating in the environment as the bacterial population grows. Once a threshold concentration is reached, AHLs trigger a synchronized change in behavior across the community, activating processes such as virulence factor production, bioluminescence, and, critically, the formation of biofilms.[4][5]

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), adhering to each other and/or to a surface.[3][6] This mode of growth confers significant advantages, including enhanced resistance to antimicrobial agents and host immune responses, making biofilms a major concern in clinical and industrial settings.[3][7]

This guide focuses on a specific, long-chain AHL: N-3-oxo-tetradecanoyl-L-homoserine lactone (OTHL) , also known as 3-oxo-C14-HSL. OTHL is a pivotal signaling molecule that orchestrates gene expression and influences cellular metabolism in various bacteria.[8] We will delve into the core mechanisms of OTHL signaling, its crucial role in biofilm development, detailed methodologies for its study, and its potential as a target for novel anti-biofilm therapeutics.

Part 1: The OTHL Signaling Circuit: Biosynthesis and Perception

The canonical AHL-based quorum sensing system is the LuxI/LuxR circuit, first characterized in Vibrio fischeri.[5] This system serves as a foundational model for understanding OTHL signaling.

Biosynthesis of OTHL

OTHL is synthesized by enzymes belonging to the LuxI family of AHL synthases.[1][9] These enzymes catalyze the ligation of a specific acyl chain to S-adenosyl-L-methionine (SAM), which serves as the donor of the homoserine lactone ring.[10][11]

  • Substrates:

    • Acyl-Acyl Carrier Protein (Acyl-ACP): Sourced from the fatty acid biosynthesis pathway, this provides the 14-carbon acyl chain with an oxo group at the third carbon.

    • S-adenosyl-L-methionine (SAM): A ubiquitous coenzyme that donates the homoserine moiety, which subsequently lactonizes.[10]

The specificity for the long tetradecanoyl chain is determined by the structure of the acyl-ACP binding pocket within the specific LuxI-family synthase.[11]

The LuxR-type Receptor and Transcriptional Activation

Once synthesized, OTHL can diffuse across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of OTHL rises. When it reaches a critical threshold, it diffuses back into the cells and binds to its cognate receptor, a transcriptional regulator protein from the LuxR family.[4][9]

The binding of OTHL to the LuxR-type protein induces a conformational change, leading to the dimerization and activation of the receptor. This activated complex is now capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically enhances the recruitment of RNA polymerase, thereby activating the transcription of genes involved in a variety of processes, including biofilm formation.[12]

Caption: Canonical OTHL-mediated quorum sensing circuit leading to gene regulation.

Part 2: OTHL's Role in Orchestrating Biofilm Development

OTHL signaling is integral to the entire lifecycle of a biofilm, from initial attachment to maturation and dispersal.

  • Initial Attachment: QS systems can regulate the expression of cell surface adhesins, such as pili and fimbriae, which are critical for the initial attachment of planktonic bacteria to a surface.

  • Matrix Production: A key role of OTHL is to trigger the production of the EPS matrix. This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), forms the protective scaffold of the biofilm.[7]

  • Biofilm Maturation: OTHL-regulated genes contribute to the development of complex, three-dimensional biofilm architectures, including the formation of channels for nutrient and water transport.

  • Virulence: In pathogenic bacteria like Pseudomonas aeruginosa, the QS network controlled by AHLs, including a related molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), regulates a wide array of virulence factors that are crucial during chronic biofilm-associated infections.[12][13][14]

Interestingly, some studies suggest that long-chain 3-oxo-AHLs like OTHL, which appear later in developing biofilms, can also stimulate the production of biosurfactants that may play a role in biofilm dispersal, highlighting the complexity of this regulatory system.[8]

Part 3: Experimental Methodologies for Investigating OTHL and Biofilms

As a senior application scientist, I emphasize that robust and reproducible methodologies are the bedrock of credible research. The following protocols are standard in the field for quantifying OTHL and its impact on biofilm formation.

Quantification of OTHL

Accurate quantification of OTHL from bacterial cultures is typically achieved using analytical chemistry techniques.

Protocol: OTHL Extraction and LC-MS/MS Analysis

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase, when AHL production is typically highest).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to a pH of ~3.0 with hydrochloric acid to ensure the lactone ring remains closed.

    • Perform a solvent extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.

    • Collect the upper organic phase. Repeat the extraction two more times, pooling the organic phases.

  • Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known, small volume of mobile phase (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reverse-phase column to separate the AHLs.

    • Mass Spectrometry: Operate the mass spectrometer in a mode such as Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, using transitions specific for OTHL.

    • Quantification: Generate a standard curve using a pure, synthetic OTHL standard of known concentrations to accurately quantify the amount in the bacterial extract.

Biofilm Quantification

The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.[15]

Protocol: Crystal Violet Biofilm Assay [16][17]

  • Inoculation: In a 96-well microtiter plate, add diluted overnight bacterial cultures to fresh growth medium in each well. Include wells with sterile medium only as a negative control.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for a period that allows for biofilm formation (typically 24-48 hours).[16]

  • Washing: Discard the planktonic (free-floating) cells by inverting the plate and shaking out the liquid. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[17]

  • Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and let the plate air dry completely.

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear. Invert the plate and tap firmly on a paper towel to remove all excess liquid.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm cells and matrix.[16] Incubate for 15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[17] The absorbance value is directly proportional to the biofilm biomass.

Table 1: Example Data from a Crystal Violet Biofilm Assay

ConditionAbsorbance at 590 nm (Mean ± SD)
Wild-Type Strain1.25 ± 0.15
luxI Synthase Mutant0.31 ± 0.08
Mutant + Exogenous OTHL1.18 ± 0.12
Medium Control0.05 ± 0.01
Detection of OTHL Activity using Reporter Strains

Bacterial biosensors are powerful tools for detecting the presence of AHLs without requiring sophisticated analytical equipment.[18] These are typically engineered strains that produce a measurable output (e.g., light, color) in the presence of specific AHLs.[19][20]

Protocol: AHL Biosensor Plate Assay

  • Prepare Overlay Plate: Prepare a petri dish with solid agar medium.

  • Spot Extracts: Spot a small volume (5-10 µL) of the bacterial extract (prepared as in section 3.1) or the supernatant from the culture of interest onto the agar surface. Allow the spots to dry.

  • Prepare Biosensor Overlay: Grow the AHL biosensor reporter strain in liquid culture. Mix this culture with molten, cooled (to ~45°C) soft agar (e.g., 0.7% agar).

  • Overlay: Quickly and evenly pour the soft agar containing the biosensor strain over the surface of the prepared petri dish.

  • Incubation: Incubate the plate overnight at the appropriate temperature for the biosensor strain.

  • Observation: A colored (e.g., purple for Chromobacterium violaceum CV026) or luminescent halo will appear around the spots containing the activating AHL, indicating a positive result.[21] The size and intensity of the halo can provide a semi-quantitative measure of AHL concentration.

Biofilm_Analysis_Workflow Experimental Workflow for Biofilm and QS Signal Analysis cluster_biofilm Biofilm Quantification cluster_signal Signal Molecule Analysis start Bacterial Culture (e.g., Wild-Type vs. Mutant) plate Inoculate 96-well plate start->plate supernatant Collect Supernatant start->supernatant incubate Incubate (24-48h) plate->incubate wash Wash non-adherent cells incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize with Acetic Acid stain->solubilize read Read Absorbance (590 nm) solubilize->read result_biofilm Result: Biofilm Biomass read->result_biofilm extract Solvent Extraction of OTHL supernatant->extract lcms LC-MS/MS Quantification extract->lcms biosensor AHL Biosensor Assay extract->biosensor result_signal Result: OTHL Concentration lcms->result_signal

Caption: Workflow for parallel analysis of biofilm formation and OTHL production.

Part 4: OTHL as a Target for Anti-Biofilm Strategies

Given the critical role of OTHL in regulating biofilm formation and virulence, its signaling pathway presents an attractive target for the development of novel antimicrobial therapies. This approach, known as quorum quenching (QQ) , aims to disrupt bacterial communication rather than directly killing the cells, which may impose less selective pressure for the development of resistance.[3][6][22]

Key Quorum Quenching Strategies:

  • Inhibition of OTHL Synthesis: Developing small molecules that act as competitive or non-competitive inhibitors of the LuxI-type synthase enzyme can prevent the production of OTHL.[23]

  • Enzymatic Degradation of OTHL: Enzymes such as AHL lactonases, which hydrolyze the homoserine lactone ring, and AHL acylases, which cleave the acyl side chain, can effectively inactivate OTHL signals in the environment.[23][24][25]

  • Blocking the OTHL Receptor: Designing antagonist molecules that structurally mimic OTHL but do not activate the LuxR-type receptor can competitively inhibit the binding of the native signal, thus preventing downstream gene activation.[14][23]

These strategies represent a promising frontier in the fight against chronic, biofilm-associated infections, moving beyond traditional antibiotics to disarm pathogens by disrupting their communication networks.[7][26]

Conclusion

This compound is far more than a simple metabolic byproduct; it is a sophisticated chemical messenger that enables bacteria to act as coordinated, multicellular entities. Its central role in the regulation of biofilm formation makes it a subject of intense research interest, particularly in the fields of clinical microbiology and drug development. A thorough understanding of the OTHL signaling cascade, coupled with robust experimental methodologies, is essential for elucidating the complexities of bacterial social behavior and for developing innovative strategies to combat the significant challenges posed by bacterial biofilms.

References

  • Brackman, G., & Coenye, T. (2015). Quorum sensing inhibitors as anti-biofilm agents. Current Pharmaceutical Design, 21(1), 5-11.
  • Li, Z., et al. (2024). The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits. Journal of Bacteriology.
  • Gray, K. M., & Garey, J. R. (2001). The evolution of bacterial LuxI and LuxR quorum sensing regulators. Microbiology, 147(Pt 9), 2379–2387.
  • Whitehead, N. A., et al. (2001). Microbial Primer: LuxR-LuxI Quorum Sensing. Microbiology Society.
  • Abcam. (n.d.). Crystal violet staining protocol. Abcam.
  • Callahan, J. E., & Castaldi, M. J. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Papenfort, K., & Bassler, B. L. (2016). Microbial Primer: LuxR-LuxI Quorum Sensing. Microbiology Society.
  • Schaefer, A. L., et al. (2016). LuxR- and luxI-type quorum-sensing circuits are prevalent in members of the populus deltoides microbiome. Applied and Environmental Microbiology, 82(21), 6438-6450.
  • Nikaido, H. (2015). Quorum sensing inhibitors as anti-biofilm agents. Semantic Scholar.
  • BenchChem. (2025).
  • Roy, R., et al. (2018).
  • Hentzer, M., & Givskov, M. (2003). Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections.
  • Tello, E., et al. (2011). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Antimicrobial Agents and Chemotherapy, 55(8), 3669-3677.
  • Guo, M., et al. (2021). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 12, 650228.
  • Wikipedia contributors. (2023). N-Acyl homoserine lactone. Wikipedia.
  • Kumar, R. S., et al. (2016). Separation and detection of AHLs by TLC using bioreporter strains.
  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM.
  • Déziel, E., et al. (2014). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. mBio, 5(4), e01213-14.
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9.
  • Tello, E., et al. (2011). Novel reporter for identification of interference with acyl homoserine lactone and autoinducer-2 quorum sensing. PubMed.
  • Amara, N., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(17), 5557-5565.
  • Wilson, C., & Valquier-Flynn, H. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods, 143, 26-31.
  • Fu, L., et al. (2010). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 76(19), 6524-6530.
  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. JoVE (Journal of Visualized Experiments), (47), e2437.
  • Chen, G., et al. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology, 5, 78.
  • Rajput, A., et al. (2022).
  • LIPID MAPS. (n.d.). This compound.
  • Lade, H., et al. (2014). Quorum Quenching Mediated Approaches for Control of Membrane Biofouling. International Journal of Molecular Sciences, 15(11), 20657-20679.
  • Déziel, E., et al. (2014).
  • Rankl, S., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 268.
  • Zhang, M., et al. (2022). Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review. Frontiers in Plant Science, 13, 986026. [Link]

  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530-541.
  • Zhang, Y., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). Frontiers in Microbiology, 8, 1146.
  • Ryan, R. P., et al. (2015). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology, 6, 126.
  • Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 185(24), 7202-7209.
  • Tan, L. Y., et al. (2014).
  • Kalia, V. C., et al. (2023). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy. Frontiers in Cellular and Infection Microbiology, 13, 1150618.
  • Muras, A., et al. (2018). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology, 84(11), e00358-18.
  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 903713.
  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 903713.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344.
  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm.
  • Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo.
  • Singh, R. K., et al. (2019). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling. Journal of Cellular Physiology, 234(12), 23531-23545.
  • Zhang, M., et al. (2022). Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review. Frontiers in Plant Science, 13.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Study of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) Function. BenchChem.

Sources

An In-Depth Technical Guide to the Biosynthesis of N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Language of Bacterial Quorum Sensing

In the microbial world, coordinated action is paramount for survival and virulence. Bacteria employ a sophisticated communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, release, and detection of small, diffusible signaling molecules called autoinducers.[2][3] Among Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) represent a major class of these chemical messengers, controlling critical phenotypes such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[1][3][4][5][6]

N-3-Oxo-tetradecanoyl-L-homoserine lactone, hereafter referred to as 3-oxo-C14-HSL, is a specific long-chain AHL that acts as a key signaling molecule in various bacterial species.[7][8] Its biosynthesis is a tightly regulated enzymatic process, representing a prime target for the development of novel anti-virulence therapeutics aimed at disrupting bacterial communication—a strategy known as quorum quenching.[3] This guide provides a comprehensive technical overview of the 3-oxo-C14-HSL biosynthetic pathway, from the core enzymatic machinery to the molecular mechanisms and regulatory circuits that govern its production.

The Core Synthesizing Enzyme: The LuxI-Type Synthase Family

The synthesis of AHLs, including 3-oxo-C14-HSL, is catalyzed by members of the LuxI family of proteins, formally classified as N-acyl-homoserine-lactone synthases (EC 2.3.1.184).[4][9] These enzymes are the central players in the biosynthetic pathway.[10][11][12]

Structurally, LuxI homologs possess two key functional regions:

  • A conserved N-terminal region: This domain is primarily responsible for binding the first substrate, S-adenosyl-L-methionine (SAM), and carrying out the catalytic functions.[3][4]

  • A variable C-terminal region: This less-conserved domain is crucial for interacting with and selecting the specific acyl-acyl carrier protein (acyl-ACP), thereby determining the length and modification of the AHL's fatty acyl side chain.[1][4] It is the sequence diversity in this region that accounts for the wide variety of AHL molecules produced by different bacteria.[4]

The Biosynthetic Pathway: A Two-Substrate Enzymatic Reaction

The synthesis of 3-oxo-C14-HSL is a highly specific process that joins two primary precursor molecules derived from distinct metabolic pools within the bacterial cell.

Essential Precursors:
  • S-adenosyl-L-methionine (SAM): A ubiquitous molecule in cellular metabolism, SAM serves as the donor for the conserved homoserine lactone ring structure of the AHL molecule.[3][4][5][10][13]

  • 3-Oxo-tetradecanoyl-Acyl Carrier Protein (3-oxo-C14-ACP): This molecule provides the 14-carbon acyl side chain. It is an intermediate product of the bacterial fatty acid biosynthesis pathway, highlighting the direct link between quorum sensing and primary metabolism.[10][11][12][14]

The Catalytic Mechanism:

The LuxI-type synthase catalyzes the formation of 3-oxo-C14-HSL through a sequential, two-step reaction mechanism.[3][13][14] Kinetic studies of the Pseudomonas aeruginosa RhlI protein, a LuxI homolog, indicate an ordered reaction where SAM binds to the enzyme first.[2]

  • Acylation of SAM: The reaction begins with a nucleophilic attack from the α-amino group of the enzyme-bound SAM onto the carbonyl carbon of the 3-oxo-tetradecanoyl moiety of the acyl-ACP substrate. This step forms a transient acyl-SAM intermediate and releases the now unacylated holo-ACP.[3][13]

  • Intramolecular Lactonization: The second step involves a nucleophilic attack by the α-carboxylate oxygen of the methionine portion of the intermediate on the γ-carbon of the same moiety. This attack results in the cyclization of the structure, forming the stable five-membered homoserine lactone ring and concurrently releasing 5'-methylthioadenosine (MTA) as a byproduct.[3][13]

The specificity for the 3-oxo-substituted acyl-ACP is achieved through precise interactions within the enzyme's acyl-chain binding pocket. For synthases that produce 3-oxo-AHLs, such as LasI, a conserved threonine residue is critical.[14] This residue forms hydrogen bonds with the C3 carbonyl group of the acyl chain, selectively stabilizing the correct substrate and ensuring the synthesis of the appropriate AHL signal.[14]

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the core reaction and its regulatory context.

Biosynthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products SAM S-Adenosylmethionine (SAM) LuxI LuxI-type Synthase SAM->LuxI AcylACP 3-Oxo-tetradecanoyl-ACP (from Fatty Acid Synthesis) AcylACP->LuxI AHL This compound (3-oxo-C14-HSL) LuxI->AHL Acylation & Lactonization MTA 5'-Methylthioadenosine (MTA) LuxI->MTA ACP Holo-ACP LuxI->ACP

Caption: The enzymatic synthesis of 3-oxo-C14-HSL from its core substrates.

Regulation of Synthesis: The Autoinduction Loop

The production of 3-oxo-C14-HSL is not constitutive; it is tightly regulated by a positive feedback mechanism known as autoinduction, which is a hallmark of most LuxI/R quorum sensing systems.[3]

The gene encoding the AHL synthase (luxI homolog) is typically located adjacent to a gene encoding a cognate transcriptional regulator (luxR homolog). At low cell densities, the basal expression of the luxI gene produces a small amount of 3-oxo-C14-HSL. As the bacterial population grows, the extracellular concentration of this AHL increases. Once a critical threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor protein.[1]

This AHL-receptor complex is an active transcriptional regulator that binds to specific DNA sequences, known as lux boxes, located in the promoter region of target operons.[3] Crucially, one of these targets is the promoter for the luxI gene itself.[1] This binding event dramatically upregulates the transcription of the synthase gene, leading to a rapid and exponential increase in AHL production. This positive feedback loop ensures a synchronized switch in gene expression across the entire bacterial population.

Autoinduction_Loop cluster_cell Bacterial Cell LuxR_gene luxR gene LuxR_protein LuxR Protein (Inactive) LuxR_gene->LuxR_protein Constitutive Expression LuxI_gene luxI gene LuxI_protein LuxI Synthase LuxI_gene->LuxI_protein Basal Expression Complex LuxR-AHL Complex (Active) LuxR_protein->Complex AHL 3-oxo-C14-HSL LuxI_protein->AHL Synthesis AHL->Complex AHL_out 3-oxo-C14-HSL (Extracellular) AHL->AHL_out Diffusion Out Complex->LuxI_gene Positive Feedback (Upregulation) AHL_out->AHL Diffusion In (High Density)

Caption: The positive feedback autoinduction loop regulating 3-oxo-C14-HSL synthesis.

Experimental Protocols & Workflows

Studying the biosynthesis of 3-oxo-C14-HSL requires robust methodologies for both measuring enzyme activity and detecting the final product.

Protocol 1: In Vitro AHL Synthase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of a purified LuxI-type synthase. It relies on the quantification of the released holo-ACP or Coenzyme A (if using an acyl-CoA substrate as an analog) via a redox reaction with 2,6-dichlorophenolindophenol (DPIP).[13][15]

Materials:

  • Purified His-tagged LuxI-type synthase

  • S-adenosyl-L-methionine (SAM) stock solution (e.g., 10 mM in sterile water)

  • 3-oxo-tetradecanoyl-CoA or 3-oxo-tetradecanoyl-ACP stock solution

  • DPIP stock solution (e.g., 5 mM in ethanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometric microplate reader capable of measuring absorbance at 600 nm

Workflow Diagram:

Assay_Workflow A Prepare Reagents (Buffer, Substrates, Enzyme, DPIP) B Determine Background Rate (All components except enzyme) A->B C Initiate Reaction (Add enzyme to wells) B->C D Monitor Absorbance (Record A600 over time) C->D E Calculate Reaction Rate (Slope of linear phase) D->E F Determine Kinetic Constants (Vary substrate concentrations) E->F

Caption: Experimental workflow for the in vitro AHL synthase assay.

Step-by-Step Methodology:

  • Determine Background Rate: In a microplate well, combine the reaction buffer, SAM, acyl-ACP/CoA, and DPIP. Record the absorbance at 600 nm for 15-20 minutes to measure the rate of non-enzymatic DPIP reduction.[13]

  • Enzyme Concentration Optimization: Perform the reaction with varying concentrations of the purified synthase to find a concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Enzymatic Reaction: Set up the reaction wells by adding reaction buffer, the optimal enzyme concentration, SAM, and DPIP.

  • Initiate Reaction: Start the reaction by adding the 3-oxo-tetradecanoyl-ACP/CoA substrate.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements, recording the absorbance at 600 nm every 30-60 seconds for 20-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve, after subtracting the background rate. Enzyme activity can be calculated using the extinction coefficient of DPIP.

Protocol 2: Qualitative Detection of AHL Production using Biosensors

This protocol uses a bacterial biosensor strain, such as Chromobacterium violaceum CV026, which produces a purple pigment (violacein) only in the presence of exogenous short-to-medium chain AHLs. While less sensitive to long-chain AHLs like 3-oxo-C14-HSL, it serves as a fundamental screening method. More specific biosensors are often engineered using the cognate LuxR receptor from a 3-oxo-C14-HSL producing organism coupled to a reporter like GFP or LacZ.[16][17]

Materials:

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4 with pZLR4 for broader detection)

  • Test bacterial strain (suspected 3-oxo-C14-HSL producer)

  • Appropriate agar plates (e.g., LB agar)

  • Sterile inoculation loops

Step-by-Step Methodology (Cross-Streak Plate Assay):

  • Prepare Cultures: Grow overnight liquid cultures of the biosensor and test strains.[16]

  • Inoculate Biosensor: Using a sterile loop, streak the biosensor strain in a single, straight line across the center of an agar plate.[16]

  • Inoculate Test Strain: Streak the test strain in a line perpendicular to the biosensor streak, ensuring the two streaks approach but do not touch (leave a small gap).[16]

  • Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for 24-48 hours.

  • Observation: A positive result is indicated by the induction of the reporter (e.g., color change, fluorescence) in the biosensor streak at the point closest to the test strain streak, where the diffused AHL concentration is highest.

Summary of Biosynthetic Components

The core components involved in the synthesis of 3-oxo-C14-HSL are summarized below.

ComponentRole in PathwaySource / Origin
Enzyme
LuxI-type SynthaseCatalyzes the formation of the AHL molecule.Encoded by a luxI homologous gene.
Substrates
S-adenosyl-L-methionine (SAM)Donates the aminobutyrolactone moiety for the HSL ring.General cellular metabolism.[5]
3-Oxo-tetradecanoyl-ACPDonates the 14-carbon acyl side chain.Fatty acid biosynthesis pathway.[14]
Products
3-oxo-C14-HSLThe final signaling molecule.Released from the enzyme.
5'-Methylthioadenosine (MTA)Byproduct of the lactonization reaction.Released from the enzyme.[3]
Holo-ACPByproduct of the acylation reaction.Released from the enzyme.[13]

Conclusion and Therapeutic Implications

The biosynthesis of this compound is a precise, multi-faceted process that is deeply integrated with a bacterium's primary metabolism and subject to elegant regulatory control. The pathway's reliance on a specific LuxI-type synthase to join precursors from amino acid and fatty acid metabolism represents a critical control point for bacterial communication.

A thorough understanding of this pathway—from the kinetics of the synthase enzyme to the logic of its autoinduction circuit—is essential for drug development professionals. By targeting the LuxI-type synthase with small molecule inhibitors, it is possible to block AHL synthesis, effectively silencing bacterial communication without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[18] As research progresses, the detailed characterization of these synthases will pave the way for the rational design of potent and specific quorum quenching agents, offering a promising new strategy in the fight against pathogenic bacteria.

References

  • BenchChem. (n.d.). In Vitro Assays for Acetyl-L-homoserine Lactone Synthase Activity: Application Notes and Protocols.
  • Rather, M. A., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC - PubMed Central. Retrieved from [Link]

  • iGEM Tokyo Tech. (2016). AHL Assay/AHL Reporter Assay. Retrieved from [Link]

  • Kim, J., et al. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLOS ONE. Retrieved from [Link]

  • Gemiarto, A. T., et al. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC - PubMed Central. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Detection of N-Acyl-Homoserine Lactone Activity Using Biosensor Strains.
  • Al-Shuneigat, J., et al. (2024). Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

  • Pearson, J. P., et al. (1995). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. PNAS. Retrieved from [Link]

  • Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. PNAS. Retrieved from [Link]

  • iGEM Michigan. (2019). Experiment. Retrieved from [Link]

  • Hanzelka, B. L., & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. Journal of Bacteriology. Retrieved from [Link]

  • Hanzelka, B. L., & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. PMC - NIH. Retrieved from [Link]

  • Hanzelka, B. L., & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. ResearchGate. Retrieved from [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. PubMed Central. Retrieved from [Link]

  • Kiruthika, N., et al. (2020). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • UniProt. (n.d.). luxI - Acyl-homoserine-lactone synthase. Retrieved from [Link]

  • Hanzelka, B. L., et al. (2002). Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein. PMC - NIH. Retrieved from [Link]

  • Schaefer, A. L., et al. (2018). An aryl-homoserine lactone quorum-sensing signal produced by a dimorphic prosthecate bacterium. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R. leguminosarum. Retrieved from [Link]

  • Yu, M., et al. (2021). Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, A. S., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS One. Retrieved from [Link]

  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods. Retrieved from [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. Retrieved from [Link]

  • LIPID MAPS Structure Database. (n.d.). N-(3-oxo-tetradecanoyl)-homoserine lactone. Retrieved from [Link]

  • Yang, D., et al. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv. Retrieved from [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. PMC - PubMed Central. Retrieved from [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. NIH. Retrieved from [Link]

  • G M, R., & B, A. (2016). A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PMC - NIH. Retrieved from [Link]

Sources

A Technical Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL): A Key Regulator of Bacterial Virulence and Host Interaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) is a key signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria.[1] As a member of the N-acyl-homoserine lactone (AHL) family, it orchestrates a cell-density-dependent switch in gene expression, enabling bacterial populations to coordinate collective behaviors.[2] This guide provides a detailed examination of O-C14-HSL, from its molecular underpinnings to its profound impact on bacterial virulence and its intricate interactions with eukaryotic hosts. We will dissect the canonical signaling pathway, explore its role in regulating virulence factors and biofilm formation using the well-studied analogue 3-oxo-C12-HSL in Pseudomonas aeruginosa as a model, and delve into its immunomodulatory and defense-priming effects on animal and plant hosts, respectively. Furthermore, this document outlines robust methodologies for the detection and study of O-C14-HSL and discusses the therapeutic potential of targeting this pathway to develop novel anti-virulence strategies.

The Foundation: Quorum Sensing and Acyl-Homoserine Lactones

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[2] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers. In many species of Proteobacteria, the most common class of autoinducers are N-acyl-homoserine lactones (AHLs).[2]

The canonical AHL-based QS system is typified by the LuxI/LuxR-type circuit.[3] A LuxI-family synthase produces a specific AHL molecule, which diffuses out of the cell.[3] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-family transcriptional regulator. This activated LuxR-AHL complex then binds to specific DNA promoter elements (often called lux boxes), leading to the coordinated expression of target genes, which frequently include those for virulence factors, biofilm formation, and even the AHL synthase itself, creating a positive feedback loop.[4]

The Signal Molecule: this compound (O-C14-HSL)

O-C14-HSL is a long-chain AHL characterized by a 14-carbon acyl side chain with a ketone group at the third carbon position, attached to a homoserine lactone ring.[1]

  • Chemical Formula: C₁₈H₃₁NO₄[1]

  • Molecular Weight: 325.4 g/mol [1]

Biosynthesis: Like other AHLs, O-C14-HSL is synthesized by a LuxI-family synthase. The enzyme utilizes S-adenosylmethionine (SAM) as the donor for the homoserine lactone moiety and, in this case, 3-oxotetradecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as the substrate for the acyl side chain.[3] The specificity of the synthase dictates the length and modification of the acyl chain, generating the precise O-C14-HSL signal.[3] This molecule is a known signaling agent in various bacteria, including rhizobacteria that interact closely with plants.[5]

Molecular Mechanism of O-C14-HSL Signaling

The activity of O-C14-HSL is mediated through its interaction with a cognate LuxR-type receptor, a cytoplasmic protein that functions as a ligand-activated transcription factor. The process is a classic example of stimulus-response coupling at the molecular level.

  • Synthesis and Accumulation: At low cell density, a basal level of O-C14-HSL is synthesized by the LuxI-type synthase and diffuses into the environment.

  • Threshold Detection: As the bacterial population multiplies, the extracellular concentration of O-C14-HSL rises in tandem. Upon reaching a critical threshold, a concentration gradient is established that favors its diffusion back into the cytoplasm.

  • Receptor Binding and Activation: Inside the cell, O-C14-HSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding event induces a conformational change in the receptor, promoting its dimerization and stabilizing the protein.

  • Transcriptional Regulation: The activated LuxR/O-C14-HSL complex binds to specific palindromic DNA sequences within the promoter regions of target genes. This binding recruits RNA polymerase, initiating the transcription of genes that control a variety of collective behaviors, including virulence.[3]

O_C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out O-C14-HSL (Low Conc.) AHL_high O-C14-HSL (High Conc.) AHL_out->AHL_high Population Growth Receptor_unbound LuxR-type Receptor (Inactive) AHL_high->Receptor_unbound Diffusion & Binding Synthase LuxI-type Synthase Synthase->AHL_out Synthesis Receptor_bound Activated Complex (LuxR/AHL Dimer) Receptor_unbound->Receptor_bound Activation & Dimerization DNA Promoter DNA (lux box) Receptor_bound->DNA Binds to Genes Virulence & QS Genes DNA->Genes Activates Transcription Genes->Synthase Positive Feedback

Caption: The O-C14-HSL quorum sensing signaling pathway.

Role in Bacterial Virulence: Lessons from a P. aeruginosa Model

While O-C14-HSL is found in various species, the pathogenic mechanisms controlled by long-chain 3-oxo-AHLs are most extensively documented for its close structural analog, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), and its cognate receptor LasR in the opportunistic pathogen Pseudomonas aeruginosa. This system serves as an authoritative model for understanding the role of O-C14-HSL in virulence. The LasR-3-oxo-C12-HSL complex directly or indirectly regulates hundreds of genes, including a formidable arsenal of virulence factors.[6]

Key Virulence Traits Controlled by Long-Chain 3-Oxo-AHLs:

  • Secreted Virulence Factors: The system activates the expression of numerous secreted enzymes and toxins that cause host tissue damage and facilitate nutrient acquisition. This includes elastase (encoded by lasB), alkaline protease, and exotoxin A.[3]

  • Biofilm Formation: QS is critical for the development of mature, structured biofilms.[6] These communities provide a protected niche for the bacteria, conferring profound resistance to antibiotics and host immune defenses.[6] The 3-oxo-C12-HSL signal is essential for proper biofilm differentiation.[6]

  • Hierarchical Control: In P. aeruginosa, the Las system sits at the top of a regulatory hierarchy, activating a second QS system, the Rhl system, which controls another set of virulence factors.[3] This cascade ensures a timed and orderly expression of pathogenic determinants.

Virulence Factor Governing Gene(s) Function in Pathogenesis Reference
ElastaselasBDegrades host elastin, collagen, and immunoglobulins, causing tissue damage.[3]
Alkaline ProteaseaprADegrades host proteins, including casein and fibrin.[6]
Exotoxin AtoxAInhibits host protein synthesis, leading to cell death.[3]
Pyocyaninphz operonA redox-active toxin that generates reactive oxygen species, causing oxidative stress.[4]
Biofilm Matrixpel, psl operonsProduction of exopolysaccharides that form the structural scaffold of the biofilm.[6]

Table 1: Key virulence factors regulated by the LasR/3-oxo-C12-HSL system in P. aeruginosa, a model for long-chain 3-oxo-AHL signaling.

Inter-kingdom Communication: Effects on Eukaryotic Hosts

A fascinating aspect of O-C14-HSL and its analogs is their ability to modulate the physiology of their eukaryotic hosts, a phenomenon known as inter-kingdom signaling.

  • Animal Hosts: Far from being ignored by the host, 3-oxo-C12-HSL is a potent immunomodulatory molecule. It can induce a significant inflammatory response in vivo by stimulating host cells to produce pro-inflammatory cytokines and chemokines like IL-8 and MIP-2.[6][7] Paradoxically, it can also exert immunosuppressive effects and accelerate apoptosis in key immune cells like macrophages and neutrophils, potentially helping the bacteria evade clearance.[8][9] This dual function highlights a complex evolutionary interplay where the bacterium's own signaling molecule directly manipulates the host's response to infection.

  • Plant Hosts: In plants, long-chain AHLs like O-C14-HSL can act as beneficial signals. Rather than causing damage, exposure to O-C14-HSL can "prime" the plant's immune system.[10] This priming leads to a faster and more robust defense response upon subsequent attack by a pathogen, characterized by enhanced callose deposition and cell wall lignification.[10][11] This suggests that plants have evolved to recognize these bacterial signals as indicators of a microbial presence, allowing them to preemptively bolster their defenses.[12]

Methodologies for the Study of O-C14-HSL

Studying O-C14-HSL requires specific and sensitive techniques. The choice of method depends on whether the goal is detection, quantification, or functional analysis.

A. Detection and Quantification:

  • Bacterial Biosensors: The most common approach for detection involves using engineered bacterial reporter strains. These strains lack their own AHL synthase but possess a LuxR-type receptor that responds to exogenous AHLs (like O-C14-HSL) by activating a reporter gene, leading to a measurable output like pigment production (Chromobacterium violaceum), bioluminescence (Vibrio fischeri), or fluorescence (GFP). This is a highly sensitive and cost-effective screening method.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For unambiguous identification and precise quantification, analytical chemistry methods are the gold standard. LC-MS/MS allows for the separation of different AHLs from a complex mixture (e.g., a bacterial culture supernatant) and their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

B. Experimental Protocol: AHL Detection via an Agar Plate Biosensor Assay

This protocol provides a self-validating system for screening bacterial isolates for the production of AHLs, including long-chain molecules like O-C14-HSL.

Principle: A lawn of a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)) is grown on an agar plate. The test bacterium is spotted onto the lawn. If the test strain produces AHLs that can activate the reporter, a zone of color (or light/fluorescence) will develop around the spot.

Step-by-Step Methodology:

  • Prepare Biosensor Culture: Inoculate the biosensor strain into an appropriate liquid medium (e.g., LB broth) with the necessary antibiotics to maintain the reporter plasmid. Grow overnight at the optimal temperature (e.g., 28°C) with shaking.

  • Prepare Reporter Plates: Melt solid agar medium and cool to ~50°C. Add the appropriate antibiotic and an aliquot of the overnight biosensor culture to the molten agar. Mix gently to avoid bubbles and pour into sterile petri dishes. Allow the plates to solidify.

  • Prepare Test Strains: Grow the bacterial strains to be tested overnight in liquid culture or on solid agar plates.

  • Inoculate Test Strains: Using a sterile toothpick or pipette tip, carefully spot a small amount of the test strain onto the surface of the biosensor lawn plates.

  • Include Controls (Self-Validation):

    • Positive Control: Spot a known AHL-producing strain or a small amount of synthetic O-C14-HSL solution onto the plate. This validates that the biosensor is responsive.

    • Negative Control: Spot a known AHL-negative strain or sterile broth. This validates that the medium or physical inoculation does not cause a false-positive result.

  • Incubation: Incubate the plates at the optimal temperature for the biosensor (e.g., 28°C) for 24-48 hours.

  • Data Interpretation: Observe the plates for a colored (e.g., purple for C. violaceum CV026) or luminescent zone around the test spots. The presence of a zone indicates AHL production. The size and intensity of the zone can give a semi-quantitative estimate of the amount of AHL produced.

Experimental_Workflow A 1. Prepare Cultures - Test Bacterium - Biosensor Strain B 2. Prepare Biosensor Plates (Agar + Biosensor Lawn) A->B C 3. Spot Samples on Plate - Test Strain - Positive Control (Synth. AHL) - Negative Control (Broth) B->C D 4. Incubate Plate (e.g., 24-48 hours) C->D E 5. Data Acquisition Observe for reporter signal (e.g., color zone) D->E F 6. Analysis - Compare test to controls - Measure zone diameter E->F

Caption: Experimental workflow for AHL detection using a plate-based biosensor.

Therapeutic Perspectives: Targeting the O-C14-HSL Pathway

The central role of QS systems like the one governed by O-C14-HSL in controlling virulence makes them highly attractive targets for novel antimicrobial therapies. The strategy, known as "quorum quenching" (QQ), aims to disrupt bacterial communication rather than directly killing the cells.[13]

Potential QQ Approaches:

  • Signal Degradation: This involves using enzymes, such as AHL lactonases or acylases, that specifically degrade O-C14-HSL, preventing it from reaching the threshold concentration needed for QS activation.[13]

  • Receptor Antagonism: This approach uses small molecules that are structurally similar to O-C14-HSL. These antagonists can bind to the LuxR-type receptor but fail to activate it, effectively blocking the binding of the native signal and preventing downstream gene expression.

The primary advantage of QQ strategies is that they exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. By disarming pathogens rather than killing them, they may render them more susceptible to clearance by the host immune system.

Conclusion

This compound is more than a simple bacterial messenger; it is a master regulator of microbial community behavior, a potent driver of virulence, and a sophisticated modulator of host-pathogen interactions. Its study, particularly through the lens of well-established models like the P. aeruginosa Las system, has provided profound insights into the collective strategies bacteria employ during infection. For researchers and drug developers, understanding the intricacies of the O-C14-HSL signaling pathway offers a clear and compelling roadmap toward the development of next-generation anti-virulence therapies designed to intercept bacterial communication and mitigate disease.

References

  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Infection and Immunity, 70(2), 1132-1139. [Link]

  • Déziel, E., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. mBio, 11(3). [Link]

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity, 71(10), 5785-5793. [Link]

  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. ResearchGate. [Link]

  • Jadhav, S., et al. (2021). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone mediates Ca+2 dysregulation, mitochondrial dysfunction, and apoptosis in human peripheral blood lymphocytes. Cellular Microbiology, 23(10), e13366. [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6), 2708-2723. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology, 182(24), 6921-6926. [Link]

  • Alvarez, G., et al. (2021). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Microbiology Spectrum, 9(2). [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]

  • Abisado, R. G., et al. (2018). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 23(7), 1764. [Link]

  • Schuster, M., et al. (2004). Early Activation of Quorum Sensing in Pseudomonas aeruginosa Is Mediated by PtxR. Journal of Bacteriology, 186(21), 7442-7451. [Link]

  • Hernández-Reyes, C., et al. (2018). In oxo-C14-HSL-pretreated barley plants, papillae formation is associated with expression of Peroxidase 7 and Pathogenesis Related 1. ResearchGate. [Link]

  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13. [Link]

  • National Center for Biotechnology Information. (n.d.). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. PubChem. [Link]

  • Fuqua, C., & Greenberg, E. P. (2002). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 99(suppl_4), 16573-16579. [Link]

  • Lapouge, K., et al. (2008). Regulation of bacterial virulence by Csr (Rsm) systems. Current Opinion in Microbiology, 11(2), 133-141. [Link]

  • Khan, A., et al. (2024). Virulence regulation in plant-pathogenic bacteria by host-secreted signals. Archives of Microbiology, 206(9), 405. [Link]

  • Merino, S., et al. (2004). Pathogenic Aeromonas hydrophila serogroup O:14 and O:81 strains with an S layer. Applied and Environmental Microbiology, 70(10), 5898-5904. [Link]

Sources

Natural sources of N-3-Oxo-tetradecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources of N-3-Oxo-tetradecanoyl-L-homoserine lactone

Introduction: The Language of Bacteria

Within the complex microbial world, communication is paramount for survival, coordination, and pathogenesis. Gram-negative bacteria have evolved a sophisticated system of cell-to-cell communication known as quorum sensing (QS), which allows them to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production and detection of small, diffusible signal molecules called autoinducers. Among the most well-studied of these are the N-acyl-homoserine lactones (AHLs).

This guide focuses on a specific long-chain AHL, This compound (O-C14-HSL) . This molecule is a pivotal signaling compound involved not only in intraspecies bacterial regulation but also in complex inter-kingdom interactions with eukaryotic hosts.[3][4] For researchers in microbiology and drug development, understanding the natural origins, biosynthesis, and detection of O-C14-HSL is critical for deciphering bacterial behavior and developing novel anti-infective strategies that disrupt their communication pathways.

Physicochemical Properties of O-C14-HSL

A foundational understanding of the molecule's properties is essential for its study. The key physicochemical characteristics of O-C14-HSL are summarized below.

PropertyValueSource
Systematic Name N-(3-oxo-tetradecanoyl)-homoserine lactone[1]
Common Synonyms 3-oxo-C14-HSL, OtDHL[3][5][6]
CAS Number 177158-19-9[3][6]
Molecular Formula C₁₈H₃₁NO₄[1][3]
Molecular Weight 325.4 g/mol [3]
Solubility Soluble in DMF and DMSO (20 mg/ml)[3]

Part 1: Primary Natural Sources of O-C14-HSL

O-C14-HSL is not ubiquitously produced; its synthesis is characteristic of specific species of Gram-negative bacteria, where it plays a crucial role in regulating virulence and social behaviors like biofilm formation.

Key Bacterial Producers

The most prominent and well-documented natural source of O-C14-HSL is the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is notorious for causing severe infections in immunocompromised individuals and is a major concern in clinical settings, particularly in patients with cystic fibrosis.[7]

  • Pseudomonas aeruginosa : In P. aeruginosa, O-C14-HSL is a significant, albeit not the most abundant, AHL signal. It was identified as the second most prevalent 3-oxo AHL in the biofilms and effluent of P. aeruginosa strain 6294, after N-3-oxo-dodecanoyl-L-homoserine lactone (O-C12-HSL).[5][8] Its presence in developing biofilms suggests a role in the later stages of biofilm maturation.[3][6]

While other bacteria like Yersinia and Burkholderia species are known to produce a range of AHLs, the production of O-C14-HSL is less predominantly documented for them in the available literature.[9][10][11][12][13] The primary focus for this specific molecule remains on Pseudomonas species. Additionally, O-C14-HSL has been identified as a "rhizobacterial inducer," indicating its production by bacteria in the plant root zone, where it plays a role in plant-microbe interactions.[14]

Part 2: Biosynthesis of O-C14-HSL

The synthesis of AHLs is a conserved enzymatic process in Proteobacteria, catalyzed by members of the LuxI family of AHL synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone moiety and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to provide the acyl side chain.

In Pseudomonas aeruginosa, the synthesis of 3-oxo-AHLs is primarily governed by the LasI synthase . While LasI is most famously known for producing O-C12-HSL, it also possesses the capability to synthesize other long-chain 3-oxo-AHLs, including O-C14-HSL.[15][16] The specificity for the 14-carbon acyl chain is determined by the enzyme's substrate-binding pocket, which accommodates the tetradecanoyl-ACP.

The biosynthetic pathway can be visualized as follows:

O_C14_HSL_Biosynthesis Biosynthesis of O-C14-HSL via LasI Synthase ACP Tetradecanoyl-ACP (from Fatty Acid Synthesis) LasI LasI Synthase (in P. aeruginosa) ACP->LasI SAM S-adenosyl-L-methionine (SAM) SAM->LasI OC14HSL This compound (O-C14-HSL) LasI->OC14HSL Catalyzes Ligation Products Methylthioadenosine + Acyl Carrier Protein (ACP) LasI->Products

Caption: Biosynthesis of O-C14-HSL via LasI Synthase.

Part 3: Methodologies for Isolation and Characterization

The study of O-C14-HSL necessitates robust methods for its extraction from complex biological matrices and its subsequent identification and quantification.

Experimental Protocol: Extraction and Purification

A standard workflow for isolating O-C14-HSL from bacterial culture is outlined below. This protocol is based on well-established solvent extraction techniques.[17][18][19]

Objective: To extract AHLs, including O-C14-HSL, from a bacterial culture supernatant.

Materials:

  • Bacterial culture (e.g., P. aeruginosa) grown to late-logarithmic or stationary phase.

  • Centrifuge and sterile centrifuge tubes.

  • 0.22 µm sterile filter.

  • Ethyl acetate, acidified (with 0.1% formic acid or 0.5% acetic acid).[17][19]

  • Separatory funnel.

  • Rotary evaporator or nitrogen gas stream.

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant. For complete removal of bacterial cells, pass the supernatant through a 0.22 µm filter.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate. The acidification helps to prevent the pH-dependent hydrolysis (lactonolysis) of the homoserine lactone ring.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize yield.

  • Drying: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas. The resulting residue contains the crude AHL extract.

  • Purification (Optional but Recommended): The crude extract can be further purified using reverse-phase HPLC to separate different AHLs based on their hydrophobicity.

Detection and Quantification

Once extracted, O-C14-HSL can be identified and quantified using several methods:

  • Biosensors: These are genetically engineered bacteria that produce a detectable signal (e.g., light, pigment) in the presence of specific AHLs. While highly sensitive, they often show cross-reactivity with different AHLs. Agrobacterium tumefaciens KYC55 is a broad-range biosensor sensitive to 3-oxo-substituted AHLs with acyl chains from C4 to C12, while other custom sensors can be used for longer chains.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and accurate method has been developed for quantifying 3-oxo-AHLs.[5][8] This involves derivatizing the 3-oxo group to a pentafluorobenzyloxime, followed by analysis using GC-MS in electron capture-negative ion mode. This method successfully quantified O-C14-HSL in P. aeruginosa biofilms at concentrations of 40 ± 15 µM.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is currently the gold standard for AHL identification. It allows for the separation of different AHLs by HPLC followed by highly specific detection and fragmentation analysis by mass spectrometry, confirming the molecular weight and structure.[20]

AHL_Detection_Workflow General workflow for O-C14-HSL extraction and analysis. start Bacterial Culture (e.g., P. aeruginosa) extraction Solvent Extraction (Acidified Ethyl Acetate) start->extraction purification HPLC Purification extraction->purification analysis Analysis purification->analysis lcms LC-MS/MS (Identification & Quantification) analysis->lcms Definitive gcms GC-MS (Quantification) analysis->gcms Sensitive biosensor Biosensor Assay (Screening & Detection) analysis->biosensor High-Throughput

Caption: General workflow for O-C14-HSL extraction and analysis.

Part 4: Biological Activity and Signaling

O-C14-HSL is a potent signaling molecule with far-reaching effects, both within its producing species and on eukaryotic hosts it may encounter.

Role in Bacterial Quorum Sensing

Like other AHLs, O-C14-HSL functions by binding to and activating a cognate transcriptional regulator protein of the LuxR family. In P. aeruginosa, the primary receptor for long-chain 3-oxo-AHLs is LasR .[15][16] The binding of O-C14-HSL (or O-C12-HSL) to LasR induces a conformational change in the protein, promoting its dimerization and binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This activation controls the expression of a wide array of genes, including those for virulence factors (e.g., proteases, toxins) and biofilm formation.[15][16]

QS_Signaling_Pathway O-C14-HSL quorum sensing circuit in P. aeruginosa. cluster_cell Bacterial Cell LasI LasI Synthase AHL_out O-C14-HSL LasI->AHL_out Synthesis LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Activates DNA Target Gene Promoters (las box) LasR_active->DNA Binds Genes Virulence & Biofilm Genes DNA->Genes Regulates Transcription AHL_in O-C14-HSL AHL_out->AHL_in Diffusion (High cell density) AHL_in->LasR_inactive Binds

Caption: O-C14-HSL quorum sensing circuit in P. aeruginosa.

Inter-kingdom Signaling: Effects on Plants

Beyond its role in bacterial communication, O-C14-HSL has been shown to be a key molecule in plant-bacterium interactions. It is perceived by plants and can trigger a state of heightened defense readiness, a phenomenon known as "priming."[4][21][22]

Treatment of the model plant Arabidopsis thaliana with O-C14-HSL leads to:

  • Enhanced Resistance: Primed plants show increased resistance to subsequent infection by bacterial pathogens like Pseudomonas syringae.[4]

  • Cell Wall Reinforcement: The priming effect involves the fortification of physical barriers through increased callose deposition, accumulation of phenolic compounds, and cell wall lignification.[4]

  • Activation of Defense Pathways: O-C14-HSL-mediated resistance involves the salicylic acid (SA) and oxylipin signaling pathways and can activate mitogen-activated protein kinases (MAPKs) like MPK6.[4][21][22]

Interestingly, this defense priming appears to be a distinct mechanism from other known plant immune responses, highlighting a sophisticated level of inter-kingdom communication where plants can eavesdrop on bacterial conversations to anticipate and prepare for potential threats.[4] Recent studies have also identified a potential protein receptor in Arabidopsis, ALI1 (AHL-Priming Protein 1), which shows a strong affinity for O-C14-HSL and is essential for the priming response.[23]

Conclusion and Future Directions

This compound is a crucial quorum-sensing signal molecule, with Pseudomonas aeruginosa being its most well-characterized natural source. Its role extends beyond bacterial self-regulation to influencing host-pathogen interactions, particularly in priming plant defenses. The methodologies for its extraction and analysis, especially through LC-MS/MS and GC-MS, are well-established, enabling precise investigation into its biological functions.

For researchers and drug development professionals, O-C14-HSL and its associated signaling pathways represent a promising target. The development of "quorum quenching" strategies—therapeutics that interfere with the synthesis or reception of these signals—offers a novel anti-virulence approach that may circumvent the selective pressures leading to traditional antibiotic resistance. Furthermore, its ability to prime plant immunity suggests potential applications in agriculture as a novel biocontrol agent to protect crops from disease. Continued exploration of the natural sources and signaling networks of O-C14-HSL will undoubtedly uncover new insights into the intricate chemical dialogues that shape our microbial world.

References

  • Adss, S., et al. (2021). Priming Soybean cv. Primus Leads to Successful Systemic Defense Against the Root-Lesion Nematode, Pratylenchus penetrans. Frontiers in Plant Science, 12:651943. [Link]

  • Smith, R.S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 185(24), 7202-7209. [Link]

  • Déziel, E., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mSystems, 5(2), e00888-19. [Link]

  • Duerkop, B.A., et al. (2008). The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone. Journal of Bacteriology, 190(14), 5137-5141. [Link]

  • Yates, E.A., et al. (2002). Quorum-sensing signal synthesis by the Yersinia pestis acyl-homoserine lactone synthase YspI. The Journal of Biological Chemistry, 277(1), 288-293. [Link]

  • Fletcher, M.P., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530-541. [Link]

  • Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13:881395. [Link]

  • Yates, E.A., et al. (2002). Quorum-Sensing Signal Synthesis by the Yersinia pestis Acyl-Homoserine Lactone Synthase YspI. Journal of Biological Chemistry, 277(1), 288-293. [Link]

  • Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine, 9(4), 1193-1199. [Link]

  • Kravchenko, V.V., et al. (2020). Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells. Frontiers in Microbiology, 11:1069. [Link]

  • Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13:881395. [Link]

  • Schenk, S.T., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6), 2638-2651. [Link]

  • Duerkop, B.A., et al. (2008). The Burkholderia mallei BmaR3-BmaI3 quorum-sensing system produces and responds to N-3-hydroxy-octanoyl homoserine lactone. Journal of Bacteriology, 190(14), 5137-41. [Link]

  • Mou, S., et al. (2023). Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration. Frontiers in Cellular and Infection Microbiology, 13:1260719. [Link]

  • Gelhaus, H.C., et al. (2009). Exogenous Yersinia Pestis Quorum Sensing Molecules N-octanoyl-homoserine Lactone and N-(3-oxooctanoyl)-homoserine Lactone Regulate the LcrV Virulence Factor. Microbial Pathogenesis, 46(5), 283-7. [Link]

  • Fletcher, M.P., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Semantic Scholar. [Link]

  • LIPID MAPS Structure Database. N-(3-oxo-tetradecanoyl)-homoserine lactone. [Link]

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344. [Link]

  • Gao, M., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9:1737. [Link]

  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods, 84(3), 385-390. [Link]

  • Duerkop, B.A., et al. (2007). Octanoyl-homoserine lactone is the cognate signal for Burkholderia mallei BmaR1-BmaI1 quorum sensing. Journal of Bacteriology, 189(14), 5034-40. [Link]

  • Gelhaus, H.C., et al. (2009). Exogenous Yersinia pestis quorum sensing molecules N-octanoyl-homoserine lactone and N-(3-oxooctanoyl)-homoserine lactone regulate the LcrV virulence factor. ResearchGate. [Link]

  • Weidauer, D., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 269. [Link]

  • ResearchGate. AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone... [Link]

  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of N-3-Oxo-tetradecanoyl-L-homoserine lactone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Quest for Signals

In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a process known as quorum sensing (QS).[1][2][3] This sophisticated cell-to-cell signaling relies on the production, release, and population-wide detection of small signal molecules called autoinducers.[4] Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs).[2][5] These molecules are pivotal in regulating a host of physiological processes, including biofilm formation, virulence factor expression, and antibiotic resistance.[4][6]

N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL) is a long-chain AHL that plays a crucial role in the quorum-sensing systems of various bacteria.[1][7] Its detection and quantification are paramount for researchers investigating bacterial pathogenesis, developing anti-quorum sensing therapeutics, and exploring microbial ecology. This guide provides detailed protocols for the robust and efficient extraction of 3-oxo-C14-HSL from bacterial cultures, tailored for researchers, scientists, and drug development professionals.

The Foundational Principles of AHL Extraction

The successful extraction of 3-oxo-C14-HSL hinges on understanding its physicochemical properties and the complexities of the bacterial culture matrix. As a lipophilic molecule, 3-oxo-C14-HSL partitions favorably into organic solvents.[8] However, the lactone ring, a common feature of all AHLs, is susceptible to hydrolysis under alkaline conditions. Therefore, extraction protocols are meticulously designed to ensure the stability and recovery of the intact molecule.

The primary methods for AHL extraction are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5] LLE is a widely used and mature technique that relies on the differential solubility of the target molecule between two immiscible liquid phases.[5] SPE offers a more streamlined and often more efficient alternative by utilizing a solid sorbent to selectively adsorb the AHLs from the culture medium, followed by elution with an appropriate solvent.[8][9]

Visualizing the Quorum Sensing Pathway

To appreciate the significance of extracting 3-oxo-C14-HSL, it is essential to understand its role in the broader context of quorum sensing. The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing circuit, where 3-oxo-C14-HSL acts as the signaling molecule.

QuorumSensing cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_in 3-oxo-C14-HSL (intracellular) LuxI->AHL_in Synthesis LuxR LuxR-type Receptor Genes Target Genes (e.g., virulence, biofilm) LuxR->Genes Activation Precursor S-adenosylmethionine + Acyl-ACP Precursor->LuxI AHL_in->LuxR Binding AHL_out 3-oxo-C14-HSL (extracellular) AHL_in->AHL_out Diffusion AHL_out->AHL_in Increased Cell Density caption Generalized LuxI/LuxR Quorum Sensing Circuit

Caption: A generalized LuxI/LuxR quorum sensing circuit involving 3-oxo-C14-HSL.

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-oxo-C14-HSL from Bacterial Supernatant

This protocol is a robust and widely adopted method for the extraction of AHLs from the liquid component of a bacterial culture.

Rationale

This method leverages the hydrophobicity of 3-oxo-C14-HSL to partition it from the aqueous culture medium into an organic solvent. Ethyl acetate is a commonly used solvent due to its polarity, which is suitable for extracting a broad range of AHLs, and its relatively low boiling point, facilitating easy removal.[5] The addition of a small amount of acetic acid to the ethyl acetate is a critical step that acidifies the mixture, thereby preventing the hydrolysis of the AHL's lactone ring, which is prone to opening under neutral or alkaline conditions.[8]

Materials
  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filter

Step-by-Step Methodology
  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the stationary phase, as AHL production is often maximal at high cell densities.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. For quantitative analysis, it is crucial to record the exact volume of the supernatant.

  • Solvent Acidification: Prepare the extraction solvent by adding 0.1% (v/v) glacial acetic acid to ethyl acetate. For example, add 1 ml of glacial acetic acid to 1 L of ethyl acetate.

  • First Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of the acidified ethyl acetate.

  • Mixing: Stopper the funnel and invert it gently several times to mix the two phases. Periodically vent the funnel to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions that are difficult to separate.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. The ethyl acetate layer, containing the extracted AHLs, will be the top layer.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer in a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh acidified ethyl acetate to maximize the recovery of 3-oxo-C14-HSL.[5]

  • Solvent Evaporation: Pool the organic extracts and remove the ethyl acetate using a rotary evaporator at a temperature not exceeding 40-45°C to prevent thermal degradation of the AHLs.[5]

  • Resuspension: Resuspend the dried extract in a small, precise volume of HPLC-grade acetonitrile (e.g., 1 ml).[5]

  • Filtration and Storage: Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter. Store the final extract at -20°C until further analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) of 3-oxo-C14-HSL

SPE is an alternative method that can offer cleaner extracts and improved sensitivity compared to LLE.[9] This protocol is particularly useful for complex sample matrices.

Rationale

This protocol utilizes a solid sorbent, typically silica-based with a C18 modification (reverse-phase), to retain the nonpolar 3-oxo-C14-HSL from the aqueous culture supernatant. The more polar components of the culture medium pass through the column, while the AHL is adsorbed. The retained AHL is then eluted with a nonpolar organic solvent. This method provides a significant concentration and purification step.

Materials
  • Bacterial culture supernatant (prepared as in Protocol 1, steps 1-3)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (HPLC grade)

  • SPE vacuum manifold

  • Rotary evaporator or nitrogen stream evaporator

Step-by-Step Methodology
  • Cartridge Conditioning: Place the C18 SPE cartridge on a vacuum manifold. Condition the cartridge by passing 5-10 ml of methanol through it, followed by 5-10 ml of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the bacterial culture supernatant onto the conditioned SPE cartridge. The flow rate should be slow and controlled (approximately 1-2 ml/min) to ensure efficient binding of the AHL to the sorbent.

  • Washing: After loading the entire sample, wash the cartridge with 5-10 ml of a water/methanol mixture (e.g., 90:10 v/v) to remove any weakly bound, more polar impurities.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes. This step is crucial for efficient elution.

  • Elution: Elute the bound 3-oxo-C14-HSL from the cartridge by passing 2-5 ml of ethyl acetate through it. Collect the eluate in a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension and Storage: Reconstitute the dried extract in a known volume of a suitable solvent for your downstream analysis (e.g., acetonitrile for LC-MS). Store the extract at -20°C.

Quantitative Data Summary and Method Comparison

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible liquidsAdsorption onto a solid sorbent
Selectivity ModerateHigh
Solvent Consumption HighLow to Moderate
Sample Throughput Low to ModerateHigh (with manifold)
Potential for Emulsion HighLow
Relative Purity of Extract GoodExcellent
Ease of Automation DifficultReadily automatable

Experimental Workflow Visualization

The following diagram outlines the general workflow for the extraction and analysis of 3-oxo-C14-HSL.

ExtractionWorkflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Growth (Stationary Phase) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Protocol 1) Supernatant->LLE Option 1 SPE Solid-Phase Extraction (Protocol 2) Supernatant->SPE Option 2 Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Resuspension Resuspend in Acetonitrile Evaporation->Resuspension LCMS LC-MS/MS Analysis Resuspension->LCMS Quantification Quantification LCMS->Quantification caption Workflow for 3-oxo-C14-HSL Extraction & Analysis

Caption: A generalized workflow for the extraction and analysis of 3-oxo-C14-HSL.

Downstream Analysis: A Glimpse into Quantification

Following extraction, the accurate quantification of 3-oxo-C14-HSL is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in a tandem MS/MS configuration.[10][11] This approach offers high sensitivity and specificity, allowing for the detection and quantification of AHLs even at low concentrations.[10][12] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the successful extraction of this compound from bacterial cultures. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific requirements of the research, including sample complexity, required purity, and available resources. By understanding the principles behind each step and adhering to the outlined methodologies, researchers can confidently and reliably isolate this key quorum-sensing molecule, paving the way for deeper insights into the intricate world of bacterial communication.

References

  • Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 113(3), 483-494. [Link]

  • Schupp, P. J., et al. (2005). Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples. Analytical and Bioanalytical Chemistry, 383(1), 132-137. [Link]

  • Geske, G. D., et al. (2008). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 190(13), 4584–4594. [Link]

  • Sharma, S., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 868953. [Link]

  • García-Aljaro, C., et al. (2024). N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina. Mar. Drugs, 22(8), 353. [Link]

  • Ortori, C. A., et al. (2011). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in Molecular Biology, 692, 11-22. [Link]

  • Tateda, K., et al. (2003). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Infection and Immunity, 71(10), 5591-5599. [Link]

  • Gan, H. M., et al. (2014). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. Analytical Methods, 6(19), 7853-7858. [Link]

  • Sun, J., et al. (2020). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(1), 1-12. [Link]

  • Kumar, A. S., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLoS ONE, 9(9), e106480. [Link]

  • Vasudevan, S. (2016). What is the procedure to extract AHL from P.aeruginosa?. ResearchGate. [Link]

  • Annapoorani, A., et al. (2012). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology, 6(4), 1799-1806. [Link]

  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530-541. [Link]

  • Teplitski, M., et al. (2011). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Methods in enzymology, 497, 1-18. [Link]

  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods, 84(3), 443-447. [Link]

  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. ResearchGate. [Link]

  • Zhu, J., et al. (2011). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 77(3), 923-928. [Link]

  • Lade, H., et al. (2014). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 4, 155. [Link]

  • Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. Journal of Chromatography A, 1002(1-2), 79-92. [Link]

  • Strassburg, K., et al. (2016). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone) standard solution with the concentration of 18.2 ng/ml. ResearchGate. [Link]

  • De-Vleesschauwer, D., et al. (2013). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1054, 13-26. [Link]

  • LIPID MAPS Structure Database. (n.d.). N-(3-oxotetradecanoyl)-L-homoserine lactone. [Link]

  • Schenk, S. T., & Schikora, A. (2015). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. Plant Physiology, 167(4), 1497-1511. [Link]

Sources

Utilizing N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL) in Plant Defense Priming Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for the application of N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL), a bacterial quorum-sensing molecule, as a priming agent in plant defense bioassays. We delve into the scientific rationale, present validated, step-by-step protocols for executing priming experiments, and offer insights into the underlying molecular mechanisms. This guide is designed to equip researchers with the necessary knowledge to reliably assess the potential of OTHL and its analogs in enhancing plant immunity against a variety of pathogens.

Introduction: The Rationale for OTHL in Plant Priming

Plants have evolved sophisticated immune systems to defend against pathogenic microbes. A key strategy is "defense priming," a physiological state where a plant, having been pre-exposed to a specific stimulus, exhibits a faster and stronger defense response upon subsequent pathogen attack. This heightened state of alertness can be induced by various stimuli, including certain microbial compounds.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes like biofilm formation and virulence factor production. Interestingly, plants have evolved the ability to perceive these bacterial signals. This compound (OTHL), a long-chain AHL, has been identified as a potent elicitor of defense priming in various plant species, including the model organism Arabidopsis thaliana.

The perception of OTHL by plants does not typically trigger a full-blown defense response on its own. Instead, it sensitizes the plant's immune system. Upon a subsequent "challenging" infection, the primed plant mounts a more robust and rapid defense, often characterized by:

  • Enhanced production of Reactive Oxygen Species (ROS): A rapid burst of ROS is a hallmark of the plant's initial defense response.

  • Increased callose deposition: Callose is a β-1,3-glucan polymer deposited at the site of infection to reinforce the cell wall and prevent pathogen ingress.

  • Upregulation of defense-related genes: Primed plants show faster and higher expression of genes involved in defense signaling and the production of antimicrobial compounds.

This guide provides the experimental framework to investigate and quantify the priming effects of OTHL.

Core Concepts: The OTHL Signaling Pathway in Plants

While the precise receptor for OTHL in plants is still under investigation, significant progress has been made in elucidating the downstream signaling cascade. The current model suggests a pathway that integrates with known defense signaling components.

OTHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Nucleus OTHL OTHL Receptor Putative Receptor (e.g., AtLIP1) OTHL->Receptor Binding G_Protein G-Protein Signaling Receptor->G_Protein MPK MAPK Cascade (MPK3/6) G_Protein->MPK Activation SA_Pathway Salicylic Acid (SA) Signaling MPK->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling MPK->JA_Pathway Defense_Genes Defense Gene Expression (e.g., PR1) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes Priming_State Primed State: Enhanced ROS, Callose Defense_Genes->Priming_State Establishes

Figure 1: A simplified diagram of the proposed OTHL signaling pathway leading to defense priming in plants.

Experimental Design and Protocols

A robust OTHL priming bioassay requires careful planning and execution. The general workflow involves a priming phase, a rest period, and a pathogen challenge phase, followed by quantitative analysis of defense responses.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) Priming 4. Priming Treatment Apply OTHL or Mock solution Plant_Growth->Priming OTHL_Prep 2. Prepare OTHL Stock (e.g., 10 mM in DMSO) OTHL_Prep->Priming Pathogen_Prep 3. Prepare Pathogen Inoculum (e.g., P. syringae) Challenge 6. Pathogen Challenge Inoculate with pathogen Pathogen_Prep->Challenge Incubation 5. Incubation Period (e.g., 24-48 hours) Priming->Incubation Incubation->Challenge Sampling 7. Sampling (e.g., 6-24 hours post-inoculation) Challenge->Sampling ROS_Assay 8a. ROS Burst Assay Sampling->ROS_Assay Callose_Assay 8b. Callose Staining Sampling->Callose_Assay Gene_Expression 8c. qRT-PCR for Defense Genes Sampling->Gene_Expression

Application Notes and Protocols for Gene Expression Studies Using N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers investigating the effects of the bacterial quorum sensing molecule N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) on eukaryotic gene expression. We delve into the scientific rationale behind experimental design, offer detailed, validated protocols for cell treatment and RNA-sequencing analysis, and provide insights into data interpretation. This guide is intended for researchers in immunology, microbiology, and drug development seeking to explore the complex interplay between bacterial signaling and host cellular responses.

Introduction: The Language of Inter-Kingdom Communication

Bacteria exhibit sophisticated social behaviors, coordinating collective actions through a cell-to-cell communication system known as quorum sensing (QS).[1][2] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[3][4] For many Gram-negative bacteria, the primary language of QS is a family of molecules known as N-acyl homoserine lactones (AHLs).[5][6] These signals allow bacteria to synchronize gene expression, regulating processes like virulence factor production, biofilm formation, and antibiotic resistance once a critical population density is reached.[2][7]

This compound (O-C14-HSL) is a long-chain AHL, a specific dialect in this bacterial language.[8][9] Initially understood as a regulator of bacterial gene expression, it is now clear that the influence of O-C14-HSL and other AHLs extends beyond the microbial world.[8] Eukaryotic cells, particularly those of hosts, can "eavesdrop" on this bacterial communication, a phenomenon termed inter-kingdom signaling.[3][4][7] These bacterial signals can directly modulate host cell functions, profoundly impacting innate immunity, inflammation, and other physiological processes.[10][11]

Understanding how host cells perceive and respond to O-C14-HSL at the transcriptional level is crucial. It offers a window into the molecular mechanisms of host-pathogen interactions and presents novel opportunities for developing therapeutic strategies that can disrupt this communication to combat infections.[1][10]

Scientific Foundation: How O-C14-HSL Modulates Host Cells

While a specific, dedicated mammalian receptor for AHLs has not been definitively identified, substantial evidence shows that these molecules, particularly long-chain variants like O-C14-HSL, can initiate profound cellular responses.[4] Their amphipathic nature allows them to intercalate into eukaryotic cell membranes, potentially altering lipid raft domains and influencing membrane-associated signaling proteins.[1][3]

Research has demonstrated that O-C14-HSL can modulate several key signaling cascades that control gene expression:

  • Immune Modulation: O-C14-HSL has been shown to affect immune cells like macrophages and neutrophils.[7] It can suppress the production of pro-inflammatory cytokines while amplifying anti-inflammatory responses, a mechanism that may contribute to the persistence of chronic infections.[5][12]

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, including the p38/HOG pathway, are central to cellular stress responses.[13][14][15] O-C14-HSL can mediate resistance priming in host cells through the activation of MAP kinases, preparing the cell to respond more robustly to subsequent challenges.[16][17]

  • Metabolic Reprogramming: Beyond immunity, AHLs can influence fundamental metabolic processes. Studies in various model organisms have shown that AHL treatment can lead to the differential expression of proteins involved in hormone metabolism and oxidative stress.[16]

The following diagram illustrates a hypothesized signaling network activated by O-C14-HSL in a host cell, leading to transcriptional changes.

G cluster_outside Extracellular Space cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O-C14-HSL O-C14-HSL Membrane Lipid Rafts / Unidentified Receptors O-C14-HSL->Membrane Intercalation/ Binding MAPK_Cascade MAPK Cascade (e.g., p38) Membrane->MAPK_Cascade Activation IKK IKK Complex Membrane->IKK Activation AP1 AP-1 MAPK_Cascade->AP1 Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation DNA Target Genes (e.g., Cytokines, Stress Response) NFkB_n->DNA Binds & Regulates Transcription AP1->DNA Binds & Regulates Transcription

Caption: Hypothesized O-C14-HSL signaling pathway in a eukaryotic host cell.

Designing a Robust Gene Expression Study

A well-designed experiment is critical for obtaining reproducible and meaningful data. The causality behind each choice, from cell line to treatment concentration, must be considered.

Key Experimental Parameters
ParameterRecommendation & Rationale
Cell Line Selection Choose cell lines relevant to your research question. Immune Cells: RAW264.7 (murine macrophage), THP-1 (human monocyte), or primary peritoneal macrophages are excellent for studying immunomodulatory effects.[12] Epithelial Cells: Caco-2 (human intestinal) or A549 (human lung) are suitable for investigating barrier function and localized responses.
O-C14-HSL Preparation O-C14-HSL is hydrophobic. Dissolve the lyophilized powder in a sterile, anhydrous solvent like DMSO or acetone to create a high-concentration stock solution (e.g., 10-50 mM).[16][17][18] Store stocks at -20°C or -80°C. Crucially, the final solvent concentration in the cell culture medium should be non-toxic and consistent across all treatments, including the vehicle control (typically ≤0.1%).
Dose-Response The biological effect of AHLs is highly concentration-dependent. Perform a dose-response experiment to identify the optimal concentration. A typical starting range for in vitro studies is 10 µM to 150 µM .[12][18] An IC50 value of ~120 µM has been reported in some cancer cell lines after 48 hours.[18]
Time-Course Gene expression changes can be rapid or delayed. A time-course experiment (e.g., 2, 6, 12, 24 hours) is essential to capture both early- and late-response genes.
Experimental Controls Negative Control: Untreated cells cultured in standard medium. This establishes the baseline gene expression profile. Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve O-C14-HSL. This is the primary comparator for O-C14-HSL treated samples. Positive Control (Optional but Recommended): A known stimulus to ensure the cell system is responsive. For immune cells, Lipopolysaccharide (LPS) at 10-100 ng/mL is a standard choice.[12]

Detailed Protocols

The following protocols provide a self-validating workflow, from cell culture to data analysis. Each step includes built-in quality control checks.

Protocol: Cell Treatment and RNA Harvest

This protocol is optimized for a 6-well plate format.

  • Cell Seeding: Plate your chosen cells at a density that will result in 80-90% confluency at the time of harvest (e.g., 5 x 10^5 RAW264.7 cells per well). Allow cells to adhere and recover for 24 hours.

  • Prepare Treatment Media: Prepare fresh treatment media for each condition immediately before use.

    • Thaw the O-C14-HSL stock solution.

    • Dilute the stock into pre-warmed, serum-containing culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final vehicle concentration is identical in all wells, including the vehicle control.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add 2 mL of the appropriate treatment medium to each well.

    • Return plates to the incubator (37°C, 5% CO2) for the desired time period.

  • Cell Harvest and Lysis:

    • At the end of the incubation, place the plate on ice.

    • Aspirate the medium.

    • Wash the cell monolayer once with 1 mL of ice-cold, sterile PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of TRIzol Reagent or a similar lysis buffer directly to each well. Pipette up and down several times to lyse the cells and homogenize the lysate.

    • Transfer the lysate to a microcentrifuge tube. At this point, samples can be processed immediately or stored at -80°C.

  • RNA Extraction:

    • Proceed with RNA extraction using the lysis reagent manufacturer's protocol or a column-based RNA purification kit. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quality Control (QC):

    • Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2 indicate high purity.

    • Integrity: Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq results.

Protocol: RNA-Sequencing and Bioinformatics Analysis

The following workflow provides a high-level overview of the steps required to process and analyze the sequencing data.

G cluster_wetlab Lab Workflow cluster_bioinformatics Bioinformatics Workflow QC1 RNA QC (RIN > 8) LibPrep Library Prep (poly-A selection) QC1->LibPrep Seq Sequencing (Illumina) LibPrep->Seq QC2 Raw Read QC (FastQC) Seq->QC2 Generate FASTQ files Align Alignment (STAR) QC2->Align Quant Quantification (featureCounts) Align->Quant DGE Differential Expression (DESeq2) Quant->DGE Enrich Pathway Analysis (GSEA) DGE->Enrich Interpretation Interpretation Enrich->Interpretation Biological Insights

Caption: High-level experimental workflow for an RNA-seq study.

  • Library Preparation and Sequencing:

    • Submit high-quality total RNA (RIN ≥ 8) to a sequencing core or prepare libraries in-house.

    • A standard mRNA-seq library preparation workflow involves poly-A selection to enrich for messenger RNA, followed by fragmentation, cDNA synthesis, and adapter ligation.

    • Sequencing is typically performed on an Illumina platform (e.g., NovaSeq) to generate 50-150 bp paired-end reads. Aim for a sequencing depth of 20-30 million reads per sample for standard differential gene expression analysis.

  • Bioinformatics Analysis:

    • The analysis of RNA-seq data requires specialized software and computational expertise.[19] The primary goal is to identify genes whose expression levels are significantly different between the O-C14-HSL treated group and the vehicle control.

StepPurposeRecommended Tools
1. Raw Read QC Assess the quality of the raw sequencing reads (FASTQ files).FastQC, MultiQC
2. Alignment Map the sequencing reads to a reference genome.STAR, HISAT2
3. Quantification Count the number of reads mapping to each gene.featureCounts, RSEM, Salmon
4. DGE Analysis Statistically identify differentially expressed genes (DEGs) between conditions.DESeq2 , edgeR (R packages)
5. Functional Analysis Identify biological pathways, functions, or processes enriched in the list of DEGs.Gene Set Enrichment Analysis (GSEA), DAVID, Metascape, Enrichr

Data Interpretation and Validation

The output of the DGE analysis will be a list of genes with associated metrics: log2 fold change (direction and magnitude of change) and an adjusted p-value (statistical significance).

  • Volcano Plots: A volcano plot is an effective way to visualize the results, plotting log2 fold change against the -log10(adjusted p-value). Genes in the upper left and right quadrants are the most statistically significant and biologically meaningful.

  • Pathway Analysis: The list of significant DEGs should be used as input for pathway and Gene Ontology (GO) analysis.[20] This step provides biological context, revealing if O-C14-HSL treatment affects specific pathways like "NF-kappa B signaling," "MAPK signaling," or "Type I interferon response."

  • Validation: It is essential to validate the RNA-seq findings for a subset of key DEGs using an independent method. Quantitative real-time PCR (RT-qPCR) is the gold standard for this purpose.[21] Select 3-5 genes of high interest (both up- and down-regulated) and confirm their expression changes.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for investigating the transcriptional impact of O-C14-HSL on eukaryotic cells. This research is vital for deciphering the nuanced dialogue between bacteria and their hosts.

Future studies can build upon this foundation by incorporating more advanced techniques. Single-cell RNA-sequencing (scRNA-seq) can dissect the heterogeneity of cellular responses, revealing if distinct subpopulations of cells react differently to O-C14-HSL.[19][20][22] Integrating transcriptomic data with proteomic and metabolomic analyses will provide a more holistic, systems-level understanding of how bacterial signals shape host cell fate and function.

References

  • Jahns, A. C., et al. (2021). Quorum sensing communication between bacteria and human cells: signals, targets, and functions. Frontiers. [Link]

  • Li, Y., et al. (2022). Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. Taylor & Francis Online. [Link]

  • Rumbaugh, K. P., & Sperandio, V. (2012). Bench-to-bedside review: Quorum sensing and the role of cell-to-cell communication during invasive bacterial infection. Critical Care. [Link]

  • Galloway, W. R., et al. (2011). Perception and Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Mammalian and Plant Cells. Chemical Reviews. [Link]

  • Turkina, M. V., & Vikström, E. (2019). Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections. Journal of Innate Immunity. [Link]

  • Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. [Link]

  • Heredia, N., & García, S. (2021). The Impact of Quorum Sensing on the Modulation of Phage-Host Interactions. mBio. [Link]

  • Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. NCBI. [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell. [Link]

  • Teplitski, M., & de-la-Peña, C. (2019). Perception and Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Mammalian and Plant Cells. ResearchGate. [Link]

  • Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. PubMed. [Link]

  • Li, N., et al. (2024). The coordinated responses of host plants to diverse N-acyl homoserine lactones. NCBI. [Link]

  • Shrestha, A., et al. (2019). Genetic Differences in Barley Govern the Responsiveness to N-Acyl Homoserine Lactone. MDPI. [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. NCBI. [Link]

  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers. [Link]

  • Weidbrauk, M., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology. [Link]

  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Biological Chemistry. [Link]

  • LIPID MAPS Structure Database. This compound. [Link]

  • Kisch, E., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS ONE. [Link]

  • Zhang, Z., et al. (2022). Data analysis guidelines for single-cell RNA-seq in biomedical studies and clinical applications. Military Medical Research. [Link]

  • de Nadal, E., & Posas, F. (2015). The HOG pathway and the regulation of osmoadaptive responses in yeast. Current Genetics. [Link]

  • Timr, C., et al. (2021). RNA-seq Characterization of Melanoma Phenotype Switch in 3D Collagen after p38 MAPK Inhibitor Treatment. ResearchGate. [Link]

  • Li, Y., et al. (2023). Identification and Experimental Validation of OS-Related Gene Sets Based on Integrated Analysis of Single-Cell and Bulk RNA Sequencing Data with Machine Learning in Patients with Sepsis. Oxidative Medicine and Cellular Longevity. [Link]

  • Clotet, J., et al. (2006). Phosphorylation of Hsl1 by Hog1 leads to a G2 arrest essential for cell survival at high osmolarity. The EMBO Journal. [Link]

  • Li, Y., et al. (2023). Integrative Analysis of Single-Cell and Bulk RNA Sequencing Reveals Prognostic Characteristics of Macrophage Polarization-Related Genes in Lung Adenocarcinoma. NCBI. [Link]

  • Yang, G., et al. (2020). The High Osmolarity Glycerol (HOG) Pathway Functions in Osmosensing, Trap Morphogenesis and Conidiation of the Nematode-Trapping Fungus Arthrobotrys oligospora. MDPI. [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis of N-3-Oxo-tetradecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the solid-phase synthesis of N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a critical autoinducer molecule involved in bacterial quorum sensing.[1] The protocols outlined herein leverage the principles of Merrifield solid-phase synthesis, offering a robust and efficient methodology for researchers in microbiology, chemical biology, and drug development.[2][3] By immobilizing the growing molecule on a polymer support, this method facilitates purification at each step and allows for the use of excess reagents to drive reactions to completion.[4] This guide explains the causal logic behind procedural choices, provides step-by-step protocols, and includes troubleshooting advice to ensure reliable and reproducible synthesis.

Introduction: The Significance of 3-oxo-C14-HSL

N-acyl homoserine lactones (AHLs) are a prominent class of signaling molecules used by Gram-negative bacteria to communicate and coordinate collective behaviors in a process known as quorum sensing (QS).[5][6] This cell-density-dependent regulation controls the expression of genes related to virulence, biofilm formation, and antibiotic resistance.[7] this compound (3-oxo-C14-HSL) is a long-chain AHL that plays a crucial role in the QS systems of various pathogenic bacteria.[1]

The ability to chemically synthesize 3-oxo-C14-HSL and its analogs is paramount for:

  • Studying Quorum Sensing Mechanisms: Providing pure ligands to investigate receptor binding and downstream genetic regulation.

  • Developing Quorum Quenching Strategies: Creating molecular probes and competitive inhibitors to disrupt bacterial communication and mitigate pathogenicity.[8]

  • Investigating Anti-Biofilm Agents: Screening for compounds that interfere with the formation of resilient bacterial biofilms.[7]

Solid-phase synthesis offers a strategic advantage over traditional solution-phase methods by simplifying the purification process, enabling automation, and improving overall efficiency.[2][3]

Principle of the Synthesis

The strategy described here adapts the foundational principles of solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield.[3] The synthesis is performed on an insoluble polymer resin, which acts as a handle for the growing molecule.

The overall workflow can be summarized in four key stages:

  • Loading: The first building block, a protected L-homoserine derivative, is covalently attached to the solid support.

  • Deprotection: The N-terminal protecting group of the anchored homoserine is removed to expose a reactive amine.

  • Coupling: The 3-oxo-tetradecanoyl acyl chain is coupled to the free amine of the resin-bound homoserine.

  • Cleavage & Cyclization: The completed molecule is cleaved from the resin, which concurrently triggers an intramolecular cyclization to form the final homoserine lactone ring.

This multi-step process is visualized in the workflow diagram below.

G cluster_0 Solid-Phase Workflow Resin 1. Wang Resin (Hydroxymethyl-functionalized) Loading 2. Loading Fmoc-L-Hse(Trt)-OH DIC, DMAP Resin->Loading Esterification LoadedResin Resin-O-Hse(Trt)-Fmoc Loading->LoadedResin Deprotection 3. Fmoc Deprotection 20% Piperidine in DMF LoadedResin->Deprotection FreeAmine Resin-O-Hse(Trt)-NH2 Deprotection->FreeAmine Coupling 4. Acyl Chain Coupling 3-Oxotetradecanoic acid HATU, DIPEA FreeAmine->Coupling CoupledProduct Resin-O-Hse(Trt)-NH-CO-(CH2)-CO-(CH2)10-CH3 Coupling->CoupledProduct Cleavage 5. Cleavage & Cyclization TFA Cocktail (TFA/TIS/H2O) CoupledProduct->Cleavage FinalProduct Final Product 3-oxo-C14-HSL (Purified) Cleavage->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of 3-oxo-C14-HSL.

Materials and Reagents

Careful selection and handling of reagents are critical for successful synthesis. All reagents should be of high purity (≥98%).

ReagentPurposeSupplier (Example)Notes
Resins & Building Blocks
Wang ResinSolid support for anchoring the first amino acid.Sigma-Aldrich, Novabiochem100-200 mesh, ~1.0 mmol/g substitution.
Fmoc-L-Hse(Trt)-OHProtected L-homoserine.Bachem, Chem-ImpexTrityl (Trt) group protects the side-chain hydroxyl.
3-Oxotetradecanoic acidThe acyl chain building block.Cayman Chemical, AvantiCan be purchased or synthesized separately.
Solvents
Dichloromethane (DCM)Resin swelling, washing.Fisher ScientificAnhydrous, peptide synthesis grade.
N,N-Dimethylformamide (DMF)Resin swelling, washing, reaction solvent.Fisher ScientificAnhydrous, peptide synthesis grade.
PiperidineFmoc deprotection agent.Acros Organics
Coupling & Activation Reagents
DIC (N,N'-Diisopropylcarbodiimide)Activating agent for loading.TCI Chemicals
DMAP (4-Dimethylaminopyridine)Catalyst for loading.Sigma-AldrichUse in catalytic amounts.
HATUPeptide coupling reagent.GL BiochemHighly efficient, minimizes side reactions.
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base for neutralization and coupling.Sigma-Aldrich
Cleavage Reagents
Trifluoroacetic acid (TFA)Cleaves molecule from resin and removes protecting groups.Oakwood ChemicalReagent grade, handle in a fume hood.
Triisopropylsilane (TIS)Cation scavenger during cleavage.Sigma-AldrichProtects against side reactions.
Deionized Water (H₂O)Component of cleavage cocktail.

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a filter frit.

Protocol 1: Resin Swelling and Preparation

Rationale: Swelling the polystyrene resin is essential to ensure that reactive sites within the polymer matrix are accessible to reagents, which is critical for achieving high reaction yields.[9]

  • Place Wang resin (100 mg, ~0.1 mmol) into the reaction vessel.

  • Add DCM (3 mL) and allow the resin to swell for 30 minutes with gentle agitation (rocking or nitrogen bubbling).

  • Drain the DCM through the filter frit.

  • Wash the resin with DMF (3 x 3 mL) to prepare for the loading step.

Protocol 2: Loading of Fmoc-L-Hse(Trt)-OH onto Wang Resin

Rationale: This step forms a TFA-labile ester bond between the carboxyl group of the first building block and the hydroxymethyl group of the resin. DIC activates the carboxylic acid, and DMAP catalyzes the esterification.

  • In a separate vial, dissolve Fmoc-L-Hse(Trt)-OH (178 mg, 0.3 mmol, 3 eq) in 2 mL of DCM/DMF (1:1).

  • Add DIC (47 µL, 0.3 mmol, 3 eq) to the solution and pre-activate for 5 minutes.

  • Add DMAP (2.5 mg, 0.02 mmol, 0.2 eq) to the pre-activated solution.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 3 mL), DCM (3 x 3 mL), and finally DMF (2 x 3 mL).

Protocol 3: Capping of Unreacted Sites (Optional but Recommended)

Rationale: To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin are acetylated. This ensures high purity of the final product.

  • Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v).

  • Add the capping solution (3 mL) to the resin and agitate for 30 minutes.

  • Drain and wash the resin with DCM (3 x 3 mL) and DMF (3 x 3 mL).

Protocol 4: Fmoc Group Deprotection

Rationale: The base-labile Fmoc group is removed with piperidine to expose the primary amine of homoserine, which will be the site of the subsequent coupling reaction.[10]

  • Add a solution of 20% piperidine in DMF (3 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5 x 3 mL) to ensure complete removal of piperidine.

Protocol 5: Coupling of 3-Oxotetradecanoic Acid

Rationale: This is the key bond-forming step to attach the acyl chain. HATU is a highly effective uronium-based coupling reagent that rapidly forms an active ester, which then reacts with the free amine on the resin-bound homoserine. DIPEA acts as a base to activate the coupling reagent and neutralize any protonated species.[9][11]

  • In a separate vial, dissolve 3-Oxotetradecanoic acid (73 mg, 0.3 mmol, 3 eq) and HATU (114 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq) to the solution and vortex briefly.

  • Add the activated acyl chain solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Self-Validation: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating reaction completion.

  • Once complete, drain the solution and wash the resin with DMF (3 x 3 mL), DCM (3 x 3 mL), and finally Methanol (2 x 3 mL).

  • Dry the resin under a high vacuum for at least 1 hour.

Protocol 6: Cleavage from Resin and Lactone Formation

Rationale: A strong acid, TFA, is used to simultaneously cleave the ester linkage to the Wang resin and remove the acid-labile Trityl (Trt) protecting group from the homoserine side chain. TIS is included as a scavenger to trap the reactive trityl cations that are released, preventing side reactions.[11] The acidic conditions and subsequent work-up promote the intramolecular cyclization between the now-free side-chain hydroxyl and the C-terminal carboxyl group to form the desired lactone ring.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (CAUTION: Work in a certified chemical fume hood. TFA is highly corrosive).

  • Add the cleavage cocktail (2 mL) to the dry resin in the reaction vessel.

  • Agitate at room temperature for 2 hours.

  • Filter the solution, collecting the TFA filtrate in a clean round-bottom flask. Wash the resin with an additional 1 mL of fresh TFA.

  • Concentrate the TFA solution under a gentle stream of nitrogen gas until a crude oil remains.

  • Precipitate the crude product by adding 10 mL of cold diethyl ether. A white solid should form.

  • Centrifuge the suspension, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Purification and Characterization

The crude product should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient. The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]

Sources

Application Notes and Protocols for the Detection of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) with Biosensor Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Importance of O-C14-HSL

In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a sophisticated process known as quorum sensing (QS). This cell-to-cell signaling relies on the production, release, and detection of small signaling molecules called autoinducers.[1] As the bacterial population density increases, the concentration of these autoinducers surpasses a threshold, triggering a synchronized change in gene expression across the community. This allows bacteria to act as a multicellular unit, regulating processes crucial for their survival and virulence, such as biofilm formation, motility, and the production of virulence factors.[1]

Among the most well-studied autoinducers in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[2] This structural diversity allows for a high degree of specificity in bacterial communication. N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) is a long-chain AHL that plays a significant role in the quorum sensing systems of various bacteria.[3][4] Its detection and quantification are of paramount importance for researchers studying bacterial pathogenesis, developing anti-biofilm strategies, and exploring microbial ecology.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of bacterial biosensor strains for the sensitive and specific detection of O-C14-HSL. We will delve into the underlying principles of these biosensors, provide step-by-step protocols for their application, and offer guidance on data analysis and troubleshooting.

Principle of Detection: Engineering Bacteria to Report on Chemical Conversations

The detection of O-C14-HSL using biosensor strains is an elegant application of synthetic biology. These biosensors are typically engineered strains of bacteria, such as Escherichia coli or Agrobacterium tumefaciens, that are modified to produce a quantifiable signal in the presence of specific AHLs.[5] The core components of these biosensor systems are:

  • A LuxR-family transcriptional regulator: This protein acts as the sensor. In its native context, it binds to a specific AHL, undergoes a conformational change, and becomes an active transcriptional regulator. For the detection of long-chain AHLs like O-C14-HSL, regulators such as LasR from Pseudomonas aeruginosa or TraR from Agrobacterium tumefaciens are often utilized.[2][5]

  • An AHL-responsive promoter: This is the DNA sequence that the activated LuxR-AHL complex recognizes and binds to.

  • A reporter gene: This gene is placed under the control of the AHL-responsive promoter. When the promoter is activated, the reporter gene is transcribed and translated, leading to the production of a measurable output.[6]

Commonly used reporter systems include:

  • lacZ: Encodes the enzyme β-galactosidase, which can cleave a chromogenic substrate (like X-gal) to produce a colored product, or a fluorogenic substrate for a fluorescent readout.

  • lux operon: A set of genes that produce luciferase and its substrate, resulting in the emission of light (bioluminescence).

  • Green Fluorescent Protein (GFP): A protein that fluoresces green when exposed to blue light.

The intensity of the signal produced by the reporter system is proportional to the concentration of the AHL in the sample, allowing for quantitative analysis.

G cluster_extracellular Extracellular Environment cluster_cell Biosensor Cell O_C14_HSL O-C14-HSL LuxR LuxR-family Receptor (inactive) O_C14_HSL->LuxR Diffuses into cell LuxR_active Active LuxR-AHL Complex LuxR->LuxR_active Binding & Activation Promoter AHL-responsive Promoter LuxR_active->Promoter Binds to promoter Reporter Reporter Gene (e.g., lacZ, lux) Promoter->Reporter Initiates Transcription Signal Measurable Signal (Color, Light, Fluorescence) Reporter->Signal Translation & Signal Production

Figure 1. Signaling pathway of an AHL biosensor.

Featured Biosensor Strains for O-C14-HSL Detection

While numerous biosensor strains have been developed, this guide will focus on two widely used and well-characterized systems that are responsive to long-chain AHLs, including O-C14-HSL.

Biosensor StrainBacterial HostReceptor ProteinReporter SystemTypical Application
NTL4(pZLR4) Agrobacterium tumefaciensTraRlacZ (β-galactosidase)Broad-range AHL detection, particularly sensitive to long-chain AHLs.[6]
E. coli (pSB1075) Escherichia coliLasRluxCDABE (bioluminescence)Sensitive detection of 3-oxo-substituted long-chain AHLs.[2]

Experimental Protocols

The following protocols provide a framework for the detection of O-C14-HSL. It is crucial to maintain sterile techniques throughout these procedures to prevent contamination.

Protocol 1: Qualitative Detection of O-C14-HSL using Agrobacterium tumefaciens NTL4(pZLR4) Plate Assay

This protocol is a simple and effective method for screening samples for the presence of long-chain AHLs.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • LB agar plates

  • LB broth

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in DMSO)

  • Appropriate antibiotics for plasmid maintenance (e.g., gentamicin)

  • Test samples (e.g., bacterial culture supernatants, extracts)

  • Positive control: O-C14-HSL standard

  • Negative control: Sterile broth or solvent used for extraction

  • Sterile filter paper discs (6 mm diameter)

Procedure:

  • Prepare Biosensor Overlay Plates:

    • Prepare LB agar and autoclave. Allow it to cool to approximately 50-55°C.

    • Add the appropriate antibiotic to the molten agar.

    • Inoculate the molten agar with an overnight culture of A. tumefaciens NTL4(pZLR4) (e.g., 1 mL of culture per 100 mL of agar).

    • Add X-gal to a final concentration of 40 µg/mL and mix gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Sample Application:

    • Place sterile filter paper discs onto the surface of the solidified biosensor overlay plates.

    • Pipette a known volume (e.g., 10 µL) of your test sample, positive control (O-C14-HSL solution), and negative control onto separate paper discs.

  • Incubation:

    • Incubate the plates at 28-30°C for 24-48 hours.

  • Observation:

    • A positive result is indicated by the development of a blue halo around the paper disc. The intensity and diameter of the halo are indicative of the concentration of AHL in the sample.

Causality Behind Experimental Choices:

  • Why use an overlay? Incorporating the biosensor directly into the agar ensures an even distribution of the reporter strain, leading to more uniform and reproducible results compared to streaking.

  • Why 28-30°C? This is the optimal growth temperature for Agrobacterium tumefaciens.

  • Why X-gal? X-gal is a colorless substrate that, when cleaved by β-galactosidase (the product of the lacZ reporter gene), produces a blue-colored compound, providing a clear visual indicator of AHL presence.

Protocol 2: Quantitative Detection of O-C14-HSL using a Bioluminescent E. coli Biosensor

This protocol describes a high-throughput method for quantifying O-C14-HSL concentrations using a 96-well plate format and a bioluminescent reporter strain.

Materials:

  • E. coli biosensor strain (e.g., carrying pSB1075)

  • LB broth with appropriate antibiotics

  • O-C14-HSL standard of known concentration

  • Test samples (cell-free culture supernatants or extracts)

  • Sterile 96-well microtiter plates (white, opaque plates are recommended for luminescence assays to minimize crosstalk)

  • Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

G Start Start Prepare_Standards Prepare O-C14-HSL Serial Dilutions Start->Prepare_Standards Prepare_Biosensor Grow Biosensor Culture to Mid-log Phase Start->Prepare_Biosensor Plate_Setup Add Standards, Samples, and Controls to 96-well Plate Prepare_Standards->Plate_Setup Add_Biosensor Add Biosensor Culture to each well Prepare_Biosensor->Add_Biosensor Plate_Setup->Add_Biosensor Incubate Incubate Plate (e.g., 3-6 hours at 37°C) Add_Biosensor->Incubate Measure Measure Luminescence Incubate->Measure Analyze Analyze Data: Standard Curve & Quantification Measure->Analyze End End Analyze->End

Figure 2. Workflow for quantitative O-C14-HSL detection.

  • Preparation of O-C14-HSL Standards:

    • Prepare a stock solution of O-C14-HSL in a suitable solvent (e.g., ethyl acetate or DMSO).

    • Perform a serial dilution of the stock solution in LB broth to create a range of standard concentrations (e.g., from 1 nM to 10 µM). Include a blank control (LB broth with solvent only).

  • Preparation of Biosensor Inoculum:

    • Inoculate a single colony of the E. coli biosensor strain into LB broth with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh LB broth (e.g., 1:100 dilution) and grow to an early to mid-logarithmic phase (OD600 of approximately 0.2-0.4).

  • Assay Setup:

    • In a 96-well plate, add a defined volume (e.g., 100 µL) of each O-C14-HSL standard, test sample, and negative control in triplicate.

    • Add an equal volume (e.g., 100 µL) of the prepared biosensor culture to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 3-6 hours). The optimal incubation time should be determined empirically for the specific biosensor and experimental conditions.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Causality Behind Experimental Choices:

  • Why use a mid-log phase culture? Bacteria in the logarithmic growth phase are metabolically active and will respond more rapidly and robustly to the presence of the inducer.

  • Why use opaque plates? White, opaque plates enhance the luminescent signal and prevent light from one well from interfering with the reading of adjacent wells.

  • Why a 3-6 hour incubation? This timeframe is typically sufficient for the AHL to diffuse into the cells, activate the reporter system, and for the reporter protein (luciferase) to be expressed and produce a measurable signal. Shorter times may result in a weak signal, while longer times could lead to signal saturation or be influenced by changes in cell density.

Data Analysis and Interpretation

  • Standard Curve Generation:

    • For the quantitative assay, average the luminescence readings for each triplicate of the O-C14-HSL standards.

    • Subtract the average luminescence of the blank control from all standard readings to correct for background.

    • Plot the background-subtracted luminescence (y-axis) against the corresponding O-C14-HSL concentration (x-axis). A semi-log plot (log concentration on the x-axis) is often used to linearize the dose-response curve.

    • Perform a regression analysis (e.g., a four-parameter logistic curve fit) to generate a standard curve.

  • Quantification of O-C14-HSL in Unknown Samples:

    • Average the luminescence readings for each triplicate of the unknown samples and subtract the blank control value.

    • Interpolate the O-C14-HSL concentration of the unknown samples from the standard curve using their background-subtracted luminescence values.

    • Remember to account for any dilution factors used in sample preparation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No signal or very weak signal from positive control - Inactive O-C14-HSL standard.- Problems with biosensor viability or plasmid loss.- Insufficient incubation time.- Prepare fresh O-C14-HSL standards.- Streak the biosensor culture on an antibiotic plate to confirm plasmid presence. Start with a fresh culture.- Optimize the incubation time.
High background signal in negative controls - Contamination of media or reagents.- "Leaky" promoter in the biosensor construct.- Use fresh, sterile media and reagents.- Characterize the basal level of the biosensor and subtract this background from all readings.
High variability between replicates - Pipetting errors.- Inconsistent cell density in the inoculum.- Edge effects in the 96-well plate.- Use calibrated pipettes and ensure proper mixing.- Ensure the biosensor culture is homogenous before dispensing.- Avoid using the outer wells of the plate or fill them with sterile media.
Signal saturation at high O-C14-HSL concentrations - The concentration of O-C14-HSL is outside the dynamic range of the assay.- Dilute the samples to bring the concentration within the linear range of the standard curve.

References

  • LIPID MAPS Structure Database (LMSD). This compound. [Link]

  • Labchem. This compound. [Link]

  • Wikipedia. N-Acyl homoserine lactone. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology, 182(24), 6921–6926. [Link]

  • Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. (2023, November 24). [Video]. YouTube. [Link]

  • Wang, J., Liu, H., Wang, H., Zhang, Q., & Qin, W. (2022). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Minerals, 12(11), 1433. [Link]

  • Whiteley, M., & Greenberg, E. P. (2001). Early Activation of Quorum Sensing in Pseudomonas aeruginosa. Journal of Bacteriology, 183(18), 5529–5534. [Link]

  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1–9. [Link]

  • Cha, C., Gao, P., Chen, Y. C., Shaw, P. D., & Farrand, S. K. (1998). Production of Agrobacterium-detectable N-acylhomoserine lactones by luxe- and luxl-homologous genes in plant-associated pseudomonads. Molecular Plant-Microbe Interactions, 11(11), 1119-1129. [Link]

  • Khan, F., Singh, B. R., & Lee, Y. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584. [Link]

  • Schenk, S. T., & Schikora, A. (2014). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Plant Biology, 14, 21. [Link]

  • Geddes, B. A., Kearsley, J. V., & Oresnik, I. J. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods, 18(1), 111. [Link]

  • Frey, R. E., Levine, L. M., & Collins, C. H. (2023). Identifying LasR quorum sensors with improved signal specificity by mapping the sequence-function landscape. bioRxiv. [Link]

  • Swift, S., Karlyshev, A. V., Durant, E. L., Winson, M. K., Chhabra, S. R., Williams, P., Macintyre, S., & Stewart, G. S. (1997). Quorum sensing in Aeromonas salmonicida and Aeromonas hydrophila: identification of the LuxRI homologues AasRI and AhyRI and their cognate N-acylhomoserine lactone signal molecules. Journal of bacteriology, 179(17), 5271–5281. [Link]

  • Elasri, M. O., & Miller, R. V. (2001). Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal. In ABLE 2001 Proceedings, 22, 235-248. [Link]

  • Dragos, A., & Kovacs, A. T. (2017). The peculiar functions of N-acyl-homoserine lactone quorum sensing synthases in multicellular bacteria. Trends in microbiology, 25(6), 452–463. [Link]

Sources

Application Notes and Protocols: N-3-Oxo-tetradecanoyl-L-homoserine lactone in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL), a key signaling molecule in bacterial quorum sensing. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action and offers comprehensive, field-proven protocols for its application in studying bacterial communication, biofilm formation, and virulence, as well as in the discovery of novel antimicrobial agents.

Introduction: The Language of Bacteria and the Role of O-C14-HSL

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[2] Among the most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).[3][4] These molecules are pivotal in regulating a wide array of physiological processes, including biofilm formation, virulence factor production, and motility, all of which are critical for bacterial survival and pathogenesis.[5][6]

This compound (O-C14-HSL) is a long-chain AHL that plays a significant role in the quorum sensing systems of various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[7] In P. aeruginosa, the quorum sensing network is hierarchical, with the las and rhl systems being central. The las system, which utilizes a related molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is at the top of this cascade and controls the rhl system.[8][9] O-C14-HSL and other long-chain AHLs are crucial for the regulation of numerous virulence factors and are essential for the development of mature biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix that are notoriously resistant to antibiotics and host immune responses.[1][10][11] Understanding the function and application of O-C14-HSL is therefore paramount for developing novel strategies to combat bacterial infections by disrupting their communication systems, a concept known as quorum quenching.[12][13]

Mechanism of Action: The O-C14-HSL Signaling Pathway

The canonical mechanism of AHL-mediated quorum sensing involves the interaction of the AHL signal with a cognate intracellular receptor, which is typically a transcriptional regulator. In systems that utilize long-chain AHLs like O-C14-HSL, the signaling molecule is synthesized by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of O-C14-HSL rises. Upon reaching a threshold concentration, the molecule diffuses back into the bacterial cells and binds to its cognate LuxR-type transcriptional regulator.

This binding event induces a conformational change in the LuxR-type protein, leading to its dimerization and activation. The activated dimer then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes, leading to a coordinated change in the population's behavior. In many systems, this includes a positive feedback loop where the LuxR-AHL complex upregulates the expression of the LuxI synthase, leading to a rapid amplification of the quorum sensing signal.

In P. aeruginosa, the primary receptor for long-chain AHLs is LasR, which shows the highest affinity for 3-oxo-C12-HSL but can also respond to other AHLs, including O-C14-HSL.[2][14] The activation of LasR initiates a signaling cascade that controls the expression of hundreds of genes, including those responsible for the production of virulence factors such as elastase, proteases, and exotoxins, as well as genes involved in biofilm maturation.[8][10][15]

O_C14_HSL_Signaling_Pathway cluster_extracellular Extracellular Environment Synthase LuxI-type Synthase OC14HSL_in O-C14-HSL Synthase->OC14HSL_in Synthesis Precursors Precursors Precursors->Synthase LuxR LuxR-type Receptor (inactive) OC14HSL_in->LuxR OC14HSL_out O-C14-HSL OC14HSL_in->OC14HSL_out Diffusion LuxR_active Activated LuxR-O-C14-HSL Complex LuxR->LuxR_active Binding DNA Target Gene Promoters (lux box) LuxR_active->DNA Binds Transcription Transcription & Translation DNA->Transcription Proteins Virulence Factors, Biofilm Matrix Proteins Transcription->Proteins QSI_Screening_Workflow Start Start PrepareReporter Prepare Reporter Strain (e.g., E. coli + LuxR/lux plasmid) Start->PrepareReporter PlateSetup Plate Setup (96/384-well) PrepareReporter->PlateSetup AddComponents Add: 1. Reporter Strain 2. O-C14-HSL (inducer) 3. Test Compounds PlateSetup->AddComponents Incubate Incubate AddComponents->Incubate MeasureSignal Measure Reporter Signal (Luminescence/Fluorescence) Incubate->MeasureSignal MeasureGrowth Measure Cell Growth (OD600) Incubate->MeasureGrowth Analyze Data Analysis: - Calculate % Inhibition - Identify non-toxic hits MeasureSignal->Analyze MeasureGrowth->Analyze HitValidation Hit Validation & Secondary Assays Analyze->HitValidation End End HitValidation->End

Caption: Workflow for screening quorum sensing inhibitors.

Conclusion

This compound is a powerful tool in the field of microbiology and drug discovery. Its application allows for the detailed investigation of quorum sensing-regulated processes, such as biofilm formation and virulence factor expression. The protocols provided in this guide offer robust and reproducible methods for utilizing O-C14-HSL in a research setting. By understanding and manipulating bacterial communication through molecules like O-C14-HSL, researchers can pave the way for novel therapeutic strategies that disarm pathogens rather than killing them, potentially circumventing the growing problem of antibiotic resistance.

References

  • Vertex AI Search. (n.d.). Protocol for Assessment of Biofilm Formation.
  • Schenk, S. T., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6). Retrieved January 14, 2026, from [Link]

  • protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. Retrieved January 14, 2026, from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved January 14, 2026, from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved January 14, 2026, from [Link]

  • Savelyeva, A. V., et al. (2024). Detection of virulence factors in opportunistic bacteria: advances, challenges, and practical implementation. Frontiers in Cellular and Infection Microbiology, 14. Retrieved January 14, 2026, from [Link]

  • JoVE. (2022, June 9). Microtiter Dish Biofilm Formation Assay l Protocol Preview [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Zheng, J., et al. (2012). A Comparison of Computational Methods for Identifying Virulence Factors. PLoS ONE, 7(8), e42584. Retrieved January 14, 2026, from [Link]

  • Muhl, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. Retrieved January 14, 2026, from [Link]

  • Dandache, I., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. mBio, 14(5). Retrieved January 14, 2026, from [Link]

  • Shrestha, A., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13. Retrieved January 14, 2026, from [Link]

  • Frontiers. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Retrieved January 14, 2026, from [Link]

  • Wu, L., et al. (2004). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 186(21), 7132–7140. Retrieved January 14, 2026, from [Link]

  • Bowen, B., & Ensign, J. C. (1998). Measuring Virulence Factor Expression by the Pathogenic Bacterium Photorhabdus luminescens in Culture and during Insect Infection. Applied and Environmental Microbiology, 64(8), 3010–3015. Retrieved January 14, 2026, from [Link]

  • O'Loughlin, T. L., et al. (2018). Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. Proceedings of the National Academy of Sciences, 115(51), 13013–13018. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for quantitative determination of virulence factors in vitro. Retrieved January 14, 2026, from [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 271. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Screening for novel quorum-sensing inhibitors to interfere with the formation of Pseudomonas aeruginosa biofilm. Retrieved January 14, 2026, from [Link]

  • Gerdt, J. P., & Blackwell, H. E. (2013). A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases. Proceedings of the National Academy of Sciences, 110(34), 13815–13820. Retrieved January 14, 2026, from [Link]

  • PLOS. (2012). A Comparison of Computational Methods for Identifying Virulence Factors. Retrieved January 14, 2026, from [Link]

  • Chun, C. K., et al. (2018). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Infection and Immunity, 86(11). Retrieved January 14, 2026, from [Link]

  • Miller, M. B., & Bassler, B. L. (2001). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 98(13), 7069–7074. Retrieved January 14, 2026, from [Link]

  • Li, Y., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Molecular Medicine Reports, 12(2), 2735–2740. Retrieved January 14, 2026, from [Link]

  • Gerdt, J. P., & Blackwell, H. E. (2013). A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases. Proceedings of the National Academy of Sciences, 110(34), 13815–13820. Retrieved January 14, 2026, from [Link]

  • Haque, S., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(19), 6245. Retrieved January 14, 2026, from [Link]

  • Kalia, M., et al. (2015). Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. Frontiers in Microbiology, 6. Retrieved January 14, 2026, from [Link]

  • ASM Journals. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. Retrieved January 14, 2026, from [Link]

  • LaSarre, B., et al. (2024). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR. bioRxiv. Retrieved January 14, 2026, from [Link]

  • Becerra-Peña, R., et al. (2019). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology, 85(11). Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Molecules, 28(15), 5864. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Chinese Chemical Letters, 33(11), 4735–4746. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2025). Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Retrieved January 14, 2026, from [Link]

  • Luján, A. M., et al. (2017). Pseudomonas aeruginosa quorum-sensing response in the absence of functional LasR and LasI proteins: the case of strain 148, a virulent dolphin isolate. FEMS Microbiology Letters, 364(13). Retrieved January 14, 2026, from [Link]

  • Frontiers. (n.d.). Role of Host and Bacterial Lipids in Pseudomonas aeruginosa Respiratory Infections. Retrieved January 14, 2026, from [Link]

  • Bjarnsholt, T., et al. (2005). Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. APMIS, 113(7-8), 533–540. Retrieved January 14, 2026, from [Link]

Sources

N-3-Oxo-tetradecanoyl-L-homoserine lactone for inducing gene expression in plant roots

Interpretation: In this example, 6 µM OTHL provides the maximal induction of the target gene before significant toxicity is observed. [17]This would be the optimal concentration for subsequent experiments. The slight inhibition of primary root growth is a known effect of long-chain AHLs and can serve as a positive phenotypic indicator of treatment efficacy. [7]

References

  • Bauer, W. D., & Mathesius, U. (2004). Plant responses to bacterial quorum sensing signals. Current Opinion in Plant Biology, 7(4), 429-433. [Link]

  • Zheng, J., et al. (2024). Quorum Signaling Molecules: Interactions Between Plants and Associated Pathogens. ResearchGate. [Link]

  • Bio-protocol. (2019). Histochemical GUS staining of Arabidopsis plants. Bio-protocol, 9(21), e3421. [Link]

  • Zhao, Q., et al. (2016). AtMYB44 Positively Regulates the Enhanced Elongation of Primary Roots Induced by N-3-Oxo-Hexanoyl-Homoserine Lactone in Arabidopsis thaliana. Molecular Plant-Microbe Interactions, 29(10), 774-785. [Link]

  • Hartmann, A., et al. (2014). Editorial: Plant responses to bacterial quorum sensing molecules. Frontiers in Plant Science, 5, 680. [Link]

  • Bauer, W. D., & Mathesius, U. (2004). Plant responses to bacterial quorum sensing signals. ResearchGate. [Link]

  • Rice University. (n.d.). Day 7: GUS staining of transgenic Arabidopsis. [Link]

  • Shrestha, A., et al. (2020). Impact of Quorum Sensing Molecules on Plant Growth and Immune System. Frontiers in Microbiology, 11, 1633. [Link]

  • American Phytopathological Society (APS) Journals. (2016). AtMYB44 Positively Regulates the Enhanced Elongation of Primary Roots Induced by N-3-Oxo-Hexanoyl-Homoserine Lactone in Arabidopsis thaliana. Molecular Plant-Microbe Interactions. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 269. [Link]

  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 896855. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Zhao, Q., et al. (2016). AtMYB44 Positively Regulates the Enhanced Elongation of Primary Roots Induced by N-3-Oxo-Hexanoyl-Homoserine Lactone in Arabidopsis thaliana. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2024). The coordinated responses of host plants to diverse N-acyl homoserine lactones. Plant Communications. [Link]

  • Sýkorová, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105-118. [Link]

  • De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. ResearchGate. [Link]

  • Shrestha, A., et al. (2021). Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism. Plant Physiology, 186(3), 1545-1563. [Link]

  • National Institutes of Health (NIH). (2024). Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. International Journal of Molecular Sciences. [Link]

Troubleshooting & Optimization

N-3-Oxo-tetradecanoyl-L-homoserine lactone degradation and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL)

Welcome to the technical support guide for this compound (O-C14-HSL), a critical signaling molecule in bacterial quorum sensing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of O-C14-HSL's stability and degradation in aqueous experimental settings. Here, we provide in-depth, field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and misconceptions regarding the handling and stability of O-C14-HSL.

Q1: My O-C14-HSL seems to be losing activity in my aqueous buffer. What is the primary cause?

A1: The most common cause of activity loss is the hydrolysis of the lactone ring, a process termed lactonolysis. This chemical breakdown is highly dependent on the pH of your aqueous solution.[1][2] The ester bond in the homoserine lactone ring is susceptible to nucleophilic attack by hydroxide ions, which are more abundant at alkaline pH. This opens the ring to form N-3-oxo-tetradecanoyl-L-homoserine, rendering the molecule inactive as a quorum-sensing signal.[3][4]

Q2: How does the structure of O-C14-HSL, specifically its long acyl chain, affect its stability compared to other AHLs?

A2: The long (C14) acyl side chain of O-C14-HSL significantly increases its stability compared to AHLs with shorter acyl chains.[1][5][6] Generally, the longer and more electron-donating the acyl side chain, the more stable the lactone ring is to spontaneous hydrolysis.[6] This is a critical factor to consider when comparing experimental results across different AHL molecules. The 3-oxo group, however, can slightly increase the rate of hydrolysis compared to an unsubstituted acyl chain of the same length.[5]

Q3: At what pH and temperature should I work with O-C14-HSL to maximize its stability in aqueous solutions?

A3: O-C14-HSL is most stable in acidic to neutral pH ranges (pH 5-6).[3] As the pH becomes alkaline (pH > 7), the rate of lactonolysis increases dramatically.[2][5][6] Temperature also plays a crucial role; higher temperatures accelerate the rate of hydrolysis.[5][6] For maximum stability, it is recommended to perform experiments at a controlled, cool temperature and in a buffered solution with a pH below 7.0.

Q4: I'm preparing a stock solution of O-C14-HSL. What is the best solvent and how should I store it?

A4: To ensure long-term stability, O-C14-HSL stock solutions should be prepared in a non-aqueous, sterile solvent like dimethyl sulfoxide (DMSO) or acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).[1] These stock solutions should be stored at -20°C or lower.[1][7] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.

Q5: Can bacterial growth in my culture medium affect the stability of the O-C14-HSL I've added?

A5: Absolutely. During bacterial growth, the pH of the culture medium can increase, often becoming alkaline, which will promote the chemical hydrolysis of O-C14-HSL.[1][5] Furthermore, some bacteria produce enzymes, such as AHL lactonases or acylases, that can enzymatically degrade O-C14-HSL, actively quenching the quorum-sensing signal.[1][2][3][8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with O-C14-HSL.

Issue 1: Inconsistent or No Biological Response to O-C14-HSL

Possible Cause 1: Degradation of O-C14-HSL Stock Solution.

  • Troubleshooting Steps:

    • Verify Solvent and Storage: Confirm that the stock solution was prepared in an appropriate anhydrous solvent (e.g., DMSO) and stored at ≤ -20°C in tightly sealed aliquots.

    • Prepare Fresh Stock: If there is any doubt about the stock's integrity, prepare a fresh solution from a reliable source of solid O-C14-HSL.

    • Analytical Confirmation (Optional): If available, use analytical techniques like HPLC-MS to confirm the concentration and purity of your stock solution.[9][10][11]

Possible Cause 2: Lactonolysis in Experimental Medium.

  • Troubleshooting Steps:

    • Measure Medium pH: Before and after your experiment, measure the pH of your aqueous medium. An increase to alkaline levels (pH > 7.5) is a strong indicator of conditions favoring hydrolysis.[5]

    • Buffer the Medium: Use a biological buffer (e.g., MOPS) to maintain a stable, slightly acidic to neutral pH throughout the experiment.[5]

    • Control Temperature: Run experiments at the lowest feasible temperature to slow the rate of hydrolysis.[6]

Possible Cause 3: Enzymatic Degradation by Experimental Organism.

  • Troubleshooting Steps:

    • Literature Review: Check if your bacterial species is known to produce AHL-degrading enzymes (lactonases or acylases).[8][12]

    • Cell-Free Supernatant Test: Incubate O-C14-HSL in cell-free supernatant from your culture. Measure the O-C14-HSL concentration over time using a biosensor or LC-MS to determine if enzymatic degradation is occurring.[5]

    • Use Enzyme Inhibitors (Advanced): In specific cases, inhibitors of lactonases may be used, though this requires careful validation.

Issue 2: High Variability Between Experimental Replicates

Possible Cause 1: Inconsistent pH Across Replicates.

  • Troubleshooting Steps:

    • Standardize Medium Preparation: Ensure that all batches of your experimental medium are prepared identically and that the starting pH is consistent.

    • Monitor pH in Individual Replicates: If feasible, monitor the pH in individual wells or flasks at the end of the experiment to identify outliers.

Possible Cause 2: Uneven Temperature Distribution.

  • Troubleshooting Steps:

    • Ensure Uniform Incubation: Use incubators with good air circulation to prevent temperature gradients across your samples.

    • Avoid Edge Effects: In plate-based assays, avoid using the outer wells, which are more susceptible to temperature fluctuations and evaporation.

Possible Cause 3: Inaccurate Pipetting of O-C14-HSL.

  • Troubleshooting Steps:

    • Use Calibrated Pipettes: Regularly calibrate all pipettes used for dispensing the O-C14-HSL stock solution.

    • Pre-wet Pipette Tips: Before dispensing the viscous DMSO stock, pre-wet the pipette tip with the solvent to ensure accurate delivery.

Troubleshooting Workflow Diagram

G start Inconsistent/No Biological Response check_stock Check Stock Solution (Solvent, Storage, Age) start->check_stock stock_ok Stock OK? check_stock->stock_ok check_medium_pH Measure Experimental Medium pH pH_ok pH < 7.5? check_medium_pH->pH_ok check_enzymatic_degradation Investigate Enzymatic Degradation enzyme_present Degrading Enzyme Present? check_enzymatic_degradation->enzyme_present stock_ok->check_medium_pH Yes prepare_fresh_stock Action: Prepare Fresh Stock in DMSO/EtOAc, Aliquot, Store at -20°C stock_ok->prepare_fresh_stock No pH_ok->check_enzymatic_degradation Yes buffer_medium Action: Buffer Medium (e.g., MOPS) to Maintain pH < 7.0 pH_ok->buffer_medium No use_supernatant_test Action: Use Cell-Free Supernatant Test or Enzyme-Deficient Strain enzyme_present->use_supernatant_test Yes resolve Problem Resolved enzyme_present->resolve No prepare_fresh_stock->resolve buffer_medium->resolve use_supernatant_test->resolve

Caption: Troubleshooting workflow for O-C14-HSL instability.

Section 3: Key Experimental Protocols

To ensure data integrity, follow these validated protocols for handling and analyzing O-C14-HSL.

Protocol 3.1: Preparation and Storage of O-C14-HSL Stock Solution

Objective: To prepare a stable, concentrated stock solution of O-C14-HSL.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, sterile)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of solid O-C14-HSL.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Dispense the stock solution into small-volume, single-use aliquots in sterile amber tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1][7]

  • For use, thaw a single aliquot and dilute it into your aqueous experimental medium immediately before the experiment. Do not refreeze and reuse thawed aliquots.

Protocol 3.2: Quantification of O-C14-HSL using HPLC-MS

Objective: To accurately quantify the concentration of O-C14-HSL in aqueous samples.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for specific and sensitive quantification of AHLs.[9][10][11][13]

Sample Preparation:

  • Collect an aliquot of your aqueous sample (e.g., culture supernatant).

  • Acidify the sample by adding glacial acetic acid to a final concentration of 0.1% (v/v). This helps to stabilize the lactone ring.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully collect the upper organic (ethyl acetate) layer, which contains the O-C14-HSL.

  • Evaporate the ethyl acetate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol:water mixture) for analysis.[9]

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column.[13]

  • Mobile Phase: A gradient of water with 0.1% acetic acid (Solvent A) and methanol with 0.1% acetic acid (Solvent B).[13]

  • Ionization Mode: Positive electrospray ionization (ESI+).[9][10]

  • Detection: Mass spectrometry, often using Multiple Reaction Monitoring (MRM) or high-resolution MS for specificity. The protonated molecular ion [M+H]⁺ is typically monitored.[10][13] A characteristic fragment ion at m/z 102, corresponding to the homoserine lactone ring, is often used for confirmation.[13][14]

Section 4: Data Summary and Mechanistic Insights

Factors Influencing O-C14-HSL Stability

The stability of O-C14-HSL is a multifactorial issue. The key parameters are summarized below.

ParameterConditionEffect on O-C14-HSL StabilityRationale
pH Acidic (pH < 7.0)High Stability Low concentration of hydroxide ions minimizes lactonolysis. The lactone ring remains closed.[5][6]
Alkaline (pH > 7.0)Low Stability (Rapid Degradation) High concentration of hydroxide ions promotes rapid hydrolysis of the lactone ring.[2][5]
Temperature Low (4°C - 22°C)Higher Stability The rate of chemical reactions, including hydrolysis, is slower at lower temperatures.[6]
High (≥ 37°C)Lower Stability Increased temperature accelerates the rate of lactone ring hydrolysis.[5][6]
Acyl Chain Long (e.g., C14)Higher Stability Longer acyl chains are more electron-donating, which stabilizes the lactone ring against hydrolysis compared to shorter chains.[1][5][6]
Enzymes Lactonases/AcylasesLow Stability (Rapid Degradation) These enzymes specifically catalyze the hydrolysis of the lactone ring or the cleavage of the amide bond, respectively.[2][3]
Degradation Pathway Diagram

The primary non-enzymatic degradation pathway for O-C14-HSL in aqueous solutions is pH-dependent hydrolysis.

G cluster_0 Alkaline Conditions (High pH) cluster_1 Acidic Conditions (Low pH) A O-C14-HSL (Active Signal) Lactone Ring Closed B N-3-oxo-tetradecanoyl-L-homoserine (Inactive) Lactone Ring Open A->B Lactonolysis (Hydrolysis) C N-3-oxo-tetradecanoyl-L-homoserine (Inactive) Lactone Ring Open D O-C14-HSL (Active Signal) Lactone Ring Closed C->D Recyclization (Reversible)

Caption: pH-dependent equilibrium of O-C14-HSL lactonolysis.

References

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Ortori, C. A., et al. (2011). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Metabolomics, 7(4), 545–554. [Link]

  • Ortiz, M., & Déziel, E. (2014). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. In Quorum Sensing (pp. 15-32). Humana Press. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 182(24), 6921–6926. [Link]

  • Chen, G., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE, 11(10), e0163469. [Link]

  • Chen, G., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. National Institutes of Health. [Link]

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]

  • Luo, H., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 2393. [Link]

  • Ng, J., & Bassler, B. L. (2009). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Annual Review of Genetics, 43, 197–222. [Link]

  • Amara, N., et al. (2020). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry, 295(16), 5143–5161. [Link]

  • Zhu, J., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(15), 2732. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(8), 1834–1845. [Link]

  • Hartmann, A., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. International Journal of Molecular Sciences, 22(11), 5775. [Link]

Sources

Technical Support Center: N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL) Signaling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL), also known as 3-oxo-C14-HSL. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and validated protocols for successful experimentation. As Senior Application Scientists, we have structured this guide to address the most common and critical challenges encountered in the field.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding OTHL and its application in signaling experiments.

Q1: What is this compound (OTHL) and why is it important?

A1: this compound (OTHL or 3-oxo-C14-HSL) is a signaling molecule used by many Gram-negative bacteria in a process called quorum sensing (QS).[1][2] Bacteria use QS to coordinate gene expression in response to population density.[3][4][5] OTHL, a type of N-acyl homoserine lactone (AHL), is particularly important as a long-chain AHL that regulates virulence factors, biofilm formation, and interactions with eukaryotic hosts, such as plants.[1][6][7][8] For example, it has been shown to "prime" plants to enhance their resistance to pathogens.[6][7][9]

Q2: What are the fundamental components of an OTHL signaling experiment?

A2: A typical experiment involves three core components:

  • The Signal: A pure, stable source of synthetic OTHL.

  • The "Sender" (Optional but recommended): A bacterial strain known to produce OTHL, serving as a positive control for signal production.

  • The "Receiver" or Biosensor: A bacterial reporter strain that cannot produce OTHL but contains a receptor that recognizes it and activates a measurable output (e.g., light, color, or fluorescence).[3][10][11]

Q3: How should I prepare and store my OTHL stock solutions?

A3: OTHL is a hydrophobic molecule with a lactone ring that is susceptible to hydrolysis, especially at non-neutral pH. It should be dissolved in a non-polar organic solvent like acetone or ethyl acetate (acidified with acetic acid to improve stability). For long-term storage, keep the stock solution at -20°C or below. For immediate use in assays, it can be diluted into the experimental medium, but be mindful of its limited stability in aqueous solutions.[12]

Q4: My OTHL experiment failed. What are the most common reasons?

A4: The most frequent causes of failure are:

  • OTHL Degradation: The lactone ring can hydrolyze, rendering the molecule inactive. This is often due to improper storage, high pH in the medium, or enzymatic degradation by the bacteria being tested.[13][14]

  • Reporter Strain Issues: The biosensor strain may have lost its plasmid, be in a poor physiological state, or its detection range may not be sensitive enough for the OTHL concentration in your sample.

  • Incorrect Controls: Without proper positive and negative controls, it's impossible to determine if the assay itself is working. A solvent-only control is crucial to rule out solvent toxicity.

  • Low Signal Concentration: The concentration of OTHL in your experimental sample may be below the detection limit of your chosen biosensor.[10]

Core Troubleshooting Guides

This section provides in-depth, question-and-answer guides for specific problems you may encounter at different stages of your experiment.

Guide 1: OTHL Stock Preparation and Stability

Q: My synthetic OTHL is not inducing a response in my positive control reporter strain. Is the OTHL bad?

A: This is a common and critical issue. Before assuming your experiment is flawed, you must validate your signal molecule.

  • Causality: The lactone ring of OTHL is an ester and is prone to pH-dependent hydrolysis. At pH values above 7, the ring opens, forming N-3-Oxo-tetradecanoyl-L-homoserine. This linearized molecule cannot bind effectively to its cognate LuxR-type receptor, thus inactivating the signaling pathway.[12]

  • Troubleshooting Steps:

    • Check Your Solvent: Are you dissolving the OTHL powder in an appropriate, anhydrous solvent? Acetone or ethyl acetate are common choices. Avoid dissolving directly into aqueous buffers.

    • Verify Stock Concentration: Use spectrophotometry or, more accurately, LC-MS to confirm the concentration of your stock solution.[15][16][17] This rules out weighing or dilution errors.

    • Perform a Dose-Response Curve: Test a fresh dilution series of your OTHL stock (e.g., from 1 nM to 10 µM) on a highly sensitive and reliable reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)). This will confirm the molecule's activity and determine its effective concentration range.[10][11]

    • Consider Storage Conditions: Was the stock stored at -20°C or -80°C? Has it undergone multiple freeze-thaw cycles? Repeated temperature fluctuations can introduce moisture and accelerate degradation. Aliquot your stock solution upon preparation to minimize this.

Guide 2: Bioassay Setup and Execution

Q: I see a high background signal in my bioassay, even in the negative controls. What's causing this?

A: High background can mask true positive results and indicates a problem with the assay components or conditions.

  • Causality: The reporter strain's signaling pathway may be "leaky," meaning the reporter genes are expressed at a low level even without the OTHL signal. Alternatively, components in your growth medium or test sample could be non-specifically activating the reporter or have intrinsic fluorescence/luminescence.

  • Troubleshooting Steps:

    • Media Composition: Are you using a defined minimal medium? Rich media like LB can sometimes contain compounds that weakly activate certain reporter systems. Test different base media to find one with a lower background.

    • Solvent Control: Run a control with the highest concentration of the solvent used to dissolve your OTHL. Some solvents can stress the reporter cells, leading to artifactual signal generation.

    • Reporter Strain Integrity: Streak out your reporter strain from a glycerol stock onto a selective antibiotic plate to ensure the plasmid carrying the reporter construct has not been lost. A "leaky" phenotype can sometimes emerge over successive cultures.

    • Cross-Contamination: Ensure that there is no cross-contamination from an AHL-producing strain in your lab.

Q: My results are highly variable between replicates. How can I improve reproducibility?

A: Variability is a major challenge in cell-based assays.[18] Standardizing your procedure is key.

  • Causality: Inconsistent cell density, uneven temperature distribution during incubation, and slight differences in reagent volumes can all lead to significant variability. Cell-based assays are inherently more variable than simple chemical assays.[18][19]

  • Troubleshooting Steps:

    • Standardize Inoculum: Always start your reporter strain culture from a single colony and grow it to a specific optical density (OD) in the mid-log phase. Using cells from different growth phases will introduce variability.

    • Incubation Conditions: Use an incubator with stable and uniform temperature control. For plate-based assays, stack plates consistently or use a breathable sealing film to minimize edge effects caused by uneven evaporation.

    • Automate Pipetting: If possible, use multichannel pipettes or automated liquid handlers for dispensing reagents to minimize human error.

    • Increase Replicates: While this doesn't reduce intrinsic variability, it improves the statistical power and confidence of your mean result.[20]

Guide 3: Signal Detection and Quantification

Q: I don't see any signal from my experimental sample, but my positive control (synthetic OTHL) works perfectly. What does this mean?

A: This is a good result in the sense that your assay is working correctly. The issue lies with your sample.

  • Causality: There are two primary possibilities: either OTHL is not present in your sample (or is below the detection limit), or your sample contains substances that inhibit the reporter system or degrade the OTHL molecule. This latter phenomenon is known as "quorum quenching."[13][21]

  • Troubleshooting Logic Diagram:

G start No Signal from Sample, Positive Control OK check_inhibition Spike Sample with Synthetic OTHL start->check_inhibition result Does the spiked sample produce a signal? check_inhibition->result conclusion_no_ahl Conclusion: No detectable OTHL in original sample. result->conclusion_no_ahl Yes conclusion_inhibition Conclusion: Sample contains an inhibitor or degrader. result->conclusion_inhibition No

Caption: Troubleshooting logic for a null result.

  • Troubleshooting Steps:

    • Spike-in Experiment: As shown in the diagram, the definitive test is to "spike" your experimental sample with a known, intermediate concentration of synthetic OTHL. If the reporter is activated, it confirms your original sample lacked a detectable signal. If the reporter is not activated, it demonstrates that your sample contains an inhibitory or signal-degrading compound.

    • Extraction and Purification: If you suspect inhibition, consider performing a solvent extraction (e.g., with ethyl acetate) on your sample to separate the hydrophobic AHLs from potentially inhibitory polar compounds in the matrix.[10]

    • Use a More Sensitive Biosensor: Different biosensor strains have different sensitivities.[10] If your signal is just below the detection limit, switching to a more sensitive reporter might be necessary.

Table 1: Common AHL Biosensor Strains
Biosensor StrainReporter SystemTypical Detection RangeReference
Agrobacterium tumefaciens NTL4(pZLR4)lacZ (β-galactosidase)Broad range (C6-C12, 3-oxo, 3-OH)
Chromobacterium violaceum CV026Violacein pigmentShort to medium chain (C4-C8)
E. coli [pSB1075]luxCDABE (luminescence)Long chain (C10-C14, 3-oxo)
E. coli [pSB403]luxCDABE (luminescence)Medium chain (C6-C8)

Key Protocols

Protocol 1: Preparation of OTHL Stock Solution

This protocol ensures the preparation of a stable, validated stock solution.

  • Weighing: Carefully weigh out the required amount of lyophilized OTHL powder in a microfuge tube. Perform this step quickly to minimize moisture absorption from the air.

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., acetone or ethyl acetate acidified with 0.1% acetic acid) to achieve a high-concentration stock (e.g., 10-100 mM). Vortex thoroughly until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into small-volume aliquots in glass vials or high-quality microfuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months to years).

  • Working Solution: For experiments, thaw a single aliquot. Allow it to come to room temperature before opening to prevent condensation. Dilute this stock into your assay medium to the final desired concentrations immediately before use. Discard any unused diluted solution.

Protocol 2: Standard Agar Plate-Based Bioassay (Cross-Streak Method)

This is a simple, semi-quantitative method to screen for OTHL production or inhibition.

G cluster_0 Step 1: Prepare Plate cluster_1 Step 2: Inoculate cluster_2 Step 3: Incubate & Observe P1 Pour agar medium (e.g., LB + antibiotics) P2 Spread a lawn of the Reporter Strain P1->P2 I1 Streak Test Strain perpendicular to lawn P2->I1 I2 Spot synthetic OTHL (Positive Control) P2->I2 I3 Spot Solvent (Negative Control) P2->I3 O1 Incubate at appropriate temperature (e.g., 30°C) I1->O1 I2->O1 I3->O1 O2 Observe for reporter signal (color/light) at the intersection O1->O2

Caption: Workflow for a cross-streak plate bioassay.

  • Prepare Reporter Lawn: Grow the appropriate AHL biosensor strain in liquid culture to mid-log phase. Concentrate the cells by centrifugation and resuspend in a small volume of fresh medium. Spread this dense culture evenly across the surface of an agar plate containing the appropriate selective antibiotics. Let the plate dry.

  • Apply Test Sample: Once the lawn is dry, streak your test bacterial strain in a single line across one side of the plate.

  • Apply Controls: On the other side of the plate, spot a small volume (e.g., 5 µL) of a known concentration of synthetic OTHL as a positive control. Next to it, spot an equal volume of the solvent used for the OTHL stock as a negative control.

  • Incubate: Incubate the plate at the optimal temperature for the reporter strain.

  • Observe: After 24-48 hours, observe the plate for a signal. A positive result from your test strain will show activation of the reporter (e.g., a purple line for C. violaceum CV026) where the diffusible signal from the streak intersects with the reporter lawn. The positive control spot should show a halo of activation, while the negative control spot should show none.

References

  • Schikora, A., Schenk, S. T., & Hartmann, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell, 26(6), 2943–2958. [Link]

  • Ravn, L., Christensen, A. B., Molin, S., Givskov, M., & Gram, L. (2001). Methods for detecting, quantifying, and characterizing N-acyl-homoserine lactones in bacterial populations. In Methods in Enzymology (Vol. 336, pp. 117-132). Academic Press. [Link]

  • Morin, D., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2261–2276. [Link]

  • Tholey, A., & Heinzle, E. (2011). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 83(23), 9033-9041. [Link]

  • Fekete, A., et al. (2007). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 387(2), 523-532. [Link]

  • Shrestha, A., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 893355. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]

  • Schenk, S. T., & Schikora, A. (2015). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Microbiology, 5, 31. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 268. [Link]

  • LIPID MAPS Structure Database. (n.d.). This compound (3-oxo-C14-HSL). LIPID MAPS. [Link]

  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 180(10), 6865-6873. [Link]

  • iGEM. (2012). Quorum Sensing Experiment. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. ResearchGate. [Link]

  • LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73-111. [Link]

  • Schikora, A., et al. (2011). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. ResearchGate. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(7), 1624-1635. [Link]

  • Bassler, B. (2010). Bacterial Communication via Quorum Sensing. iBiology. [Link]

  • Lu, P., et al. (2024). Quorum Sensing: Not Just a Bridge Between Bacteria. Genes, 15(4), 450. [Link]

  • Knight, A., Bailey, J., & Balcombe, J. (2006). Longer Rodent Bioassay Fails to Address 2-Year Bioassay's Flaws. Environmental Health Perspectives, 114(8), A452. [Link]

  • Torres, M. A., et al. (2022). Multi-Focused Laboratory Experiments Based on Quorum Sensing and Quorum Quenching for Acquiring Microbial Physiology Concepts. ResearchGate. [Link]

  • Mire-Sluis, A., & Wadhwa, M. (2010). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology, 34(10). [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Quantics Biostatistics. (n.d.). A Practical Guide to Bioassay in Drug Development. [Link]

  • National Research Council (US) Committee on the Biological Effects of Ionizing Radiations. (1993). Issues in Risk Assessment. National Academies Press (US). [Link]

  • Chen, Y., et al. (2022). Degradation of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) during the growth of Pseudomonas multiresinivorans strain QL-9a. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL) Concentration for Plant Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of N-3-Oxo-tetradecanoyl-L-homoserine lactone (OTHL), a key quorum-sensing molecule in Gram-negative bacteria, for plant bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the successful application of OTHL in your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a typical starting concentration for OTHL in plant bioassays?

A typical starting concentration for OTHL (also known as oxo-C14-HSL) in plant bioassays, particularly with the model organism Arabidopsis thaliana, is 6 µM.[1] This concentration has been shown to be effective in priming plants for enhanced resistance to bacterial pathogens.[1] However, the optimal concentration can vary depending on the plant species, the specific bioassay, and the intended biological effect. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: I'm observing inconsistent results between experiments. What could be the cause?

Inconsistent results can stem from several factors. One of the most common is the stability and solubility of OTHL. Due to its long acyl chain, OTHL is hydrophobic and can be challenging to dissolve and maintain in aqueous solutions.[2][3] Ensure your stock solution is prepared correctly and that the final concentration in your growth media is homogenous. Another factor could be the age and developmental stage of your plants, as their responsiveness to external stimuli can change over time. Maintaining consistent environmental conditions (light, temperature, humidity) is also crucial for reproducible results.

Q3: My OTHL powder won't dissolve in water. How should I prepare my stock solution?

Directly dissolving OTHL in water or aqueous buffers is not recommended due to its low solubility. The preferred method is to first dissolve the OTHL powder in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] A high-concentration stock solution (e.g., 10-50 mM) can be prepared in the organic solvent and then diluted to the final working concentration in your aqueous plant growth medium. It is critical to ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your plant bioassay.

Q4: Can I store my OTHL stock solution? If so, under what conditions?

Yes, OTHL stock solutions can be stored to maintain their stability. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[5] For shorter-term storage (up to 1 month), -20°C is sufficient.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the stock solution from light.[5]

Q5: I am not observing any effect of OTHL on my plants. What should I check?

Several factors could contribute to a lack of observable effects. First, verify the integrity of your OTHL compound and the accuracy of your stock solution concentration. Second, consider the method of application. For hydrophobic long-chain AHLs like OTHL, uptake by the plant can be limited.[2][3] Direct application to the root system in a hydroponic or agar-based system is often more effective than foliar spray. Third, the specific plant phenotype you are measuring may not be affected by OTHL. Long-chain AHLs like OTHL have been shown to have little to no impact on plant growth promotion, unlike short-chain AHLs.[6][7] Their primary role in many plant species is in priming defense responses.[1][8][9]

TROUBLESHOOTING GUIDES

This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.

Issue 1: Precipitation of OTHL in Aqueous Media
  • Potential Cause: The concentration of OTHL exceeds its solubility limit in the aqueous medium, or the organic solvent concentration is too low to maintain its solubility.

  • Solution:

    • Increase Solvent Concentration (with caution): If possible, slightly increase the final concentration of the organic solvent (e.g., from 0.05% to 0.1% DMSO). However, always run a solvent-only control to ensure the solvent itself is not affecting your plants.

    • Sonication: Briefly sonicate the final medium after adding the OTHL stock solution to aid in dispersion.

    • Use of a Surfactant: In some cases, a very low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds. As with solvents, a surfactant-only control is essential.

    • Lower the OTHL Concentration: If precipitation persists, you may need to work with a lower concentration of OTHL.

Issue 2: High Variability in Plant Responses
  • Potential Cause: Uneven application of OTHL, leading to different exposure levels for individual plants.

  • Solution:

    • Homogenize the Medium: After adding the OTHL stock solution to your liquid or semi-solid medium, ensure it is thoroughly mixed before dispensing.

    • Standardize Plant Age and Size: Select plants that are at a similar developmental stage and of a uniform size for your experiments to reduce biological variability.

    • Controlled Environment: Ensure all plants (treatment and control groups) are grown under identical and stable environmental conditions (photoperiod, light intensity, temperature, and humidity).

Issue 3: Unexpected Phytotoxicity or Stress Symptoms
  • Potential Cause: The concentration of the organic solvent used to dissolve OTHL is too high, or the OTHL concentration itself is causing a stress response.

  • Solution:

    • Solvent Control is Key: Always include a control group treated with the same concentration of the organic solvent as your OTHL-treated group. This will allow you to distinguish between the effects of the solvent and the OTHL.

    • Reduce Solvent Concentration: Prepare a more concentrated OTHL stock solution so that a smaller volume is needed to achieve the final desired concentration, thus lowering the final solvent concentration.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of OTHL concentrations to identify the optimal, non-toxic concentration for your specific plant species and bioassay.

EXPERIMENTAL PROTOCOLS

Protocol 1: Preparation of OTHL Stock and Working Solutions

Materials:

  • This compound (OTHL) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile plant growth medium (e.g., Murashige and Skoog medium)

Procedure:

  • Prepare a 50 mM OTHL Stock Solution:

    • Calculate the mass of OTHL powder needed to prepare a 50 mM stock solution in a specific volume of DMSO. The molecular weight of OTHL is 325.4 g/mol .[4]

    • Under sterile conditions, weigh the OTHL powder and dissolve it in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[5]

  • Prepare a Working Solution (e.g., 6 µM OTHL in 1 L of MS medium):

    • Thaw one aliquot of the 50 mM OTHL stock solution.

    • In a sterile environment, add the appropriate volume of the stock solution to your sterile plant growth medium. For a 6 µM final concentration in 1 L of medium, you would add 120 µL of the 50 mM stock solution.

    • Mix the medium thoroughly by swirling or stirring.

    • This will result in a final DMSO concentration of 0.012%, which is generally well-tolerated by plants.

  • Prepare a Mock Control Solution:

    • To 1 L of your sterile plant growth medium, add the same volume of DMSO as used for the working solution (120 µL in this example).

    • This mock control is essential to account for any potential effects of the solvent on your plants.

Protocol 2: Arabidopsis thaliana Root Elongation Bioassay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Square Petri dishes (120 x 120 mm)

  • Sterile MS medium containing 1% sucrose and 0.8% agar

  • OTHL working solution (e.g., 6 µM) and mock control solution

  • Sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plating:

    • Prepare MS agar plates containing either the 6 µM OTHL working solution or the mock control solution.

    • Under sterile conditions, carefully pipette a line of stratified seeds onto the surface of the agar, approximately 1 cm from the top of the plate.

  • Incubation:

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of the seedlings.

    • Compare the root lengths of the OTHL-treated seedlings to the mock-treated control seedlings.

DATA PRESENTATION

Table 1: Effective Concentrations of OTHL in Various Plant Bioassays

Plant SpeciesBioassayEffective Concentration RangeObserved EffectReference
Arabidopsis thalianaPriming of defense against Pseudomonas syringae6 µMEnhanced callose deposition, accumulation of phenolic compounds[1]
Arabidopsis thalianaTranscriptome analysis6 µMDifferential gene expression compared to short-chain AHLs[1]
Medicago truncatulaProteomic analysisNot specifiedInduction of auxin-responsive and flavonoid synthesis proteins[10]
Hordeum vulgare (Barley)Priming of defense against biotrophic pathogensNot specifiedInduced systemic resistance[8][9]

VISUALIZATION

Diagram 1: OTHL Stock Solution and Working Solution Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation OTHL_powder OTHL Powder Vortex Vortex OTHL_powder->Vortex DMSO DMSO DMSO->Vortex Stock_50mM 50 mM OTHL in DMSO Vortex->Stock_50mM Aliquot Aliquot Stock_50mM->Aliquot Store Store at -80°C Aliquot->Store Thaw_stock Thaw Aliquot Store->Thaw_stock For each experiment Mix Mix Thoroughly Thaw_stock->Mix Medium Plant Growth Medium Medium->Mix Working_solution Final Working Solution (e.g., 6 µM OTHL) Mix->Working_solution

Caption: Workflow for preparing OTHL stock and working solutions.

Diagram 2: Conceptual Signaling Pathway of OTHL-Induced Plant Defense Priming

G OTHL OTHL (oxo-C14-HSL) Plant_receptor Plant Receptor/Binding Protein (e.g., ALI1) OTHL->Plant_receptor Signal_transduction Signal Transduction Cascade (e.g., MAP Kinase activation) Plant_receptor->Signal_transduction Priming Priming State Signal_transduction->Priming Defense_response Enhanced Defense Response (e.g., Callose deposition, Phenolics) Priming->Defense_response Pathogen_attack Pathogen Attack Pathogen_attack->Defense_response

Caption: OTHL-induced plant defense priming pathway.

References

  • Schenk, S. T., & Schikora, A. (2014). N-Acyl-homoserine lactones are involved in the cell-to-cell communication of many proteobacteria. Plant-Microbe Interactions, 10.1094/PBI-10-2014-0068-FI.
  • Schenk, S. T., Stein, E., Kogel, K. H., & Schikora, A. (2014). N-acyl-homoserine lactone primes plants for cell wall reinforcement and induces resistance to bacterial pathogens via the salicylic acid/oxylipin pathway. The Plant Cell, 26(6), 2708-2723. [Link]

  • Schikora, A., Schenk, S. T., & Hartmann, A. (2016). Beneficial effects of bacteria-plant communication based on N-acyl-homoserine lactones. Plant Molecular Biology, 90(6), 605-612.
  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 895993. [Link]

  • Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444-1449.
  • Götz-Rösch, C., et al. (2015). Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean. Frontiers in Plant Science, 6, 101. [Link]

  • Schikora, A., et al. (2011). N-acyl-homoserine lactone confers resistance toward biotrophic and hemibiotrophic pathogens via altered activation of AtMPK6. Plant Physiology, 157(3), 1407-1418.
  • Hartmann, A., et al. (2021). Plant Growth Promotion and Induction of Systemic Tolerance to Drought and Salt Stress of Plants by Quorum Sensing Auto-Inducers of the N-acyl-homoserine Lactone Type: Recent Developments. Frontiers in Plant Science, 12, 683546. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 268. [Link]

  • von Rad, U., et al. (2008). Response of Arabidopsis thaliana to N-acyl-L-homoserine lactones of quorum-sensing bacteria. Planta, 229(1), 19-34.
  • Shrestha, A., et al. (2020). Impact of Quorum Sensing Molecules on Plant Growth and Immune System. Frontiers in Microbiology, 11, 1789. [Link]

  • Schikora, A. (2011). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. [Figure from: N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6]. ResearchGate. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of N-3-Oxo-tetradecanoyl-L-homoserine lactone (Ode AHL)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the detection and troubleshooting of N-3-Oxo-tetradecanoyl-L-homoserine lactone (also known as 3-oxo-C14-HSL or Ode AHL). This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to quantify this critical quorum-sensing molecule. Here, we address common challenges, provide field-proven protocols, and explain the scientific rationale behind our recommendations to ensure the integrity and reliability of your results.

Section 1: Foundational Knowledge & Key Challenges

This compound is a key autoinducer molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2][3] Its detection is pivotal for understanding bacterial pathogenesis, biofilm formation, and for screening potential quorum quenching (QQ) inhibitors.[4][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[7][8][9] However, the path to accurate quantification is often fraught with interference. This guide will focus on systematically eliminating these obstacles.

The Core Challenge: Signal vs. Noise

The primary difficulty in Ode AHL analysis is distinguishing its signal from a complex biological matrix. Interference can manifest as:

  • Matrix Effects: Co-eluting compounds from the sample (e.g., salts, lipids, proteins from culture media or clinical samples) can suppress or enhance the ionization of Ode AHL, leading to inaccurate quantification.[10]

  • Isobaric Interference: Other molecules in the sample may have the same nominal mass as Ode AHL, leading to false positives if not properly resolved.

  • Background Contamination: Contaminants from solvents, lab equipment, or cross-contamination between samples can obscure low-concentration signals.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues.

FAQ 1: Sample Preparation & Extraction

Question: I am seeing significant signal suppression and inconsistent results. How can I improve my sample cleanup?

Answer: This is a classic sign of matrix effects. A robust sample preparation protocol is non-negotiable. The goal is to isolate the Ode AHL from interfering matrix components. Liquid-Liquid Extraction (LLE) is a highly effective and widely used method.

  • Expertise & Experience: We recommend using acidified ethyl acetate for LLE. The acidification (typically with formic acid to ~pH 3-4) ensures that the Ode AHL, which can be unstable at high pH, remains in its protonated, lactone form, improving its partitioning into the organic solvent. Dichloromethane is another option but is more volatile and carries greater safety concerns.

  • Trustworthiness (Self-Validation): To validate your extraction efficiency, spike a blank matrix sample (e.g., sterile culture medium) with a known concentration of Ode AHL standard and calculate the recovery percentage after extraction. A recovery of 85-115% is generally considered acceptable. Using an isotope-labeled internal standard is the best practice for correcting extraction variability and matrix effects.[11]

Question: My baseline is very noisy, and I suspect contamination. What are the common sources?

Answer: A high baseline can originate from several sources. Systematically check the following:

  • Solvents: Always use LC-MS grade water, acetonitrile, and methanol. Ensure fresh solvents are used daily.

  • Glassware & Plastics: Avoid using plastic containers that may leach plasticizers, which can interfere with analysis. Use high-quality polypropylene tubes and thoroughly clean glassware.

  • Cross-Contamination: Implement a strict sample handling procedure. Use fresh pipette tips for every sample and standard. When analyzing high-concentration samples, run several blank injections afterward to check for carryover on the LC column and in the MS source.

FAQ 2: Chromatography

Question: I can't separate my Ode AHL peak from an interfering peak with the same mass. What should I do?

Answer: This is a case of isobaric interference, which must be resolved chromatographically before the analytes enter the mass spectrometer.

  • Expertise & Experience:

    • Optimize Your Gradient: Do not use a generic, steep gradient. Develop a shallow gradient around the expected retention time of Ode AHL. This extends the separation window for closely eluting compounds. A typical starting point is a binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

    • Column Choice: A standard C18 column is effective for Ode AHL. If co-elution persists, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivity.

    • Flow Rate: Reducing the flow rate can sometimes improve peak resolution, though it will increase the run time.

FAQ 3: Mass Spectrometry Detection

Question: What are the optimal MS settings for detecting Ode AHL?

Answer: For high specificity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred method.[9]

  • Authoritative Grounding: The Ode AHL molecule readily protonates in positive electrospray ionization (ESI+) mode to form the precursor ion [M+H]⁺. Upon collision-induced dissociation (CID), this precursor fragments in a predictable manner. The most characteristic fragmentation involves the cleavage of the amide bond, yielding the stable homoserine lactone ring fragment.[13][14]

The table below summarizes the key mass transitions you should be monitoring.

ParameterValueRationale & Reference
Precursor Ion ([M+H]⁺) m/z 326.2The protonated molecular ion of this compound.
Product Ion 1 (Quantifier) m/z 102.1This is the highly stable and characteristic homoserine lactone ring fragment, common to all AHLs. It provides an excellent signal-to-noise ratio.[15][16]
Product Ion 2 (Qualifier) m/z 225.2This fragment corresponds to the acylated side chain after cleavage. Monitoring this second transition confirms the identity of the precursor ion, adding a layer of certainty and preventing false positives.[13]
  • Trustworthiness (Self-Validation): The ratio of the quantifier ion (102.1) to the qualifier ion (225.2) should be consistent across all your standards and samples. Significant deviation in this ratio in a sample peak compared to a pure standard suggests the presence of a co-eluting interference affecting one of the fragment ions.

Question: My signal is weak even though I expect a high concentration. What could be wrong?

Answer: Assuming sample preparation is adequate, weak signals often point to issues with ionization or MS parameters.

  • Source Conditions: Ensure the ESI source parameters (e.g., gas temperatures, gas flows, capillary voltage) are optimized for an analyte of this mass and polarity. Infuse a standard solution of Ode AHL directly into the mass spectrometer to tune these parameters for maximum signal intensity.

  • Collision Energy: The energy used to fragment the precursor ion is critical. If it's too low, fragmentation will be inefficient. If it's too high, the precursor will be shattered into very small, non-specific fragments. You must optimize the collision energy specifically for the 326.2 -> 102.1 and 326.2 -> 225.2 transitions.

  • Analyte Stability: Ode AHL is susceptible to lactonolysis (opening of the lactone ring) at pH > 7. Ensure all your solvents and buffers are neutral or slightly acidic (e.g., containing 0.1% formic acid) to maintain the integrity of the molecule.

Section 3: Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Ode AHL from Bacterial Supernatant
  • Culture Preparation: Centrifuge 1 mL of bacterial culture at >12,000 x g for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a new 2 mL microcentrifuge tube.

  • Acidification: Add formic acid to the supernatant to a final concentration of 0.1% (v/v) to adjust the pH to approximately 3-4.

  • Internal Standard Spiking (Recommended): Spike the sample with an appropriate amount of an isotope-labeled internal standard (e.g., 3-oxo-C14-HSL-d4).

  • Extraction: Add 1 mL of LC-MS grade ethyl acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Repeat: Perform a second extraction on the remaining aqueous layer with another 1 mL of ethyl acetate and pool the organic layers.

  • Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Workflow Diagram: From Sample to Signal

Below is a diagram illustrating the complete analytical workflow for robust Ode AHL detection.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Interpretation Sample Bacterial Culture (1 mL) Centrifuge Centrifugation (>12,000 x g) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify (0.1% FA) & Spike IS Supernatant->Acidify LLE Liquid-Liquid Extraction (2x Ethyl Acetate) Acidify->LLE Drydown Evaporate to Dryness (Nitrogen Stream) LLE->Drydown Reconstitute Reconstitute in 100 µL Mobile Phase Drydown->Reconstitute LC UPLC/HPLC Separation (C18 Column, Gradient Elution) Reconstitute->LC Inject MS ESI+ Source (Ionization) LC->MS MS_Q1 Quadrupole 1 (Q1) Select Precursor m/z 326.2 MS->MS_Q1 MS_Q2 Quadrupole 2 (q2) Collision-Induced Dissociation MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Q3) Select Products m/z 102.1 & 225.2 MS_Q2->MS_Q3 Detector Detector & Data Acquisition MS_Q3->Detector Quant Quantification (Peak Area vs. Standard Curve) Detector->Quant Confirm Confirmation (Retention Time & Ion Ratio) Detector->Confirm

Caption: End-to-end workflow for Ode AHL analysis.

Diagram: Logic of Interference Troubleshooting

This flowchart provides a systematic approach to diagnosing and solving common analytical problems.

Troubleshooting Start Problem Detected: Inconsistent or No Signal Check_SamplePrep Is Sample Prep Validated? (e.g., Spike Recovery) Start->Check_SamplePrep Improve_SamplePrep ACTION: - Optimize LLE/SPE - Use Internal Standard - Check for pH effects Check_SamplePrep->Improve_SamplePrep No Check_Chroma Is Peak Shape Good? Are there Co-eluting Peaks? Check_SamplePrep->Check_Chroma Yes Final_Check Re-analyze with Optimized Method Improve_SamplePrep->Final_Check Improve_Chroma ACTION: - Adjust LC Gradient - Change Column Chemistry - Check for Carryover Check_Chroma->Improve_Chroma No Check_MS Are MS Parameters Tuned? Check_Chroma->Check_MS Yes Improve_Chroma->Final_Check Improve_MS ACTION: - Tune Source Conditions - Optimize Collision Energy - Verify Mass Calibration Check_MS->Improve_MS No Check_MS->Final_Check Yes Improve_MS->Final_Check

Sources

Technical Support Center: Troubleshooting the Solubility of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of this long-chain acyl-homoserine lactone (AHL) in aqueous solutions for in vitro assays. Due to its long tetradecanoyl (C14) acyl chain, O-C14-HSL is highly hydrophobic, making its dissolution in experimental buffers a common hurdle for researchers. This guide offers practical solutions and explains the scientific principles behind them to ensure reproducible and accurate results.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the best solvent to dissolve O-C14-HSL for creating a primary stock solution?

A1: The recommended solvent for preparing a primary stock solution of O-C14-HSL is dimethyl sulfoxide (DMSO).

Causality & Rationale: O-C14-HSL is a crystalline solid with very poor aqueous solubility. Organic solvents are necessary to dissolve it effectively. DMSO is a powerful, water-miscible organic solvent that can dissolve O-C14-HSL at high concentrations. While other solvents like dimethylformamide (DMF) can also be used, DMSO is typically preferred in cell-based assays due to its relatively lower toxicity at the final working concentrations required.[1][2] Solvents like ethanol are generally not recommended for AHLs as they have been shown to cause the opening of the lactone ring, which inactivates the molecule.[2][3][4][5][6]

Data Summary: Solvent Recommendations for O-C14-HSL

SolventRecommended UseSolubilityNotes
Dimethyl Sulfoxide (DMSO) Primary Choice ~20 mg/mL[1][3]Standard for cell culture; keep final concentration <0.5%, ideally <0.1% to avoid toxicity.[7]
Dimethylformamide (DMF) Alternative~20 mg/mL[1]Can be used, but may have higher cellular toxicity than DMSO.
Ethanol / Methanol Not RecommendedSoluble, but unstablePrimary alcohols can promote hydrolysis/opening of the lactone ring, inactivating the compound.[2][4]
Aqueous Buffers (e.g., PBS) Not RecommendedVery lowO-C14-HSL is practically insoluble in purely aqueous solutions.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: The molecular weight of O-C14-HSL is 325.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 325.4 g/mol * 1000 mg/g = 3.254 mg

  • Weigh Compound: Carefully weigh out 3.254 mg of O-C14-HSL powder in a sterile microfuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If any solid particles remain, brief sonication in a water bath can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]

Q2: My O-C14-HSL precipitated when I diluted the DMSO stock into my aqueous assay buffer. What went wrong and how can I fix it?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. [7]

Causality & Rationale: When you add the concentrated DMSO stock directly to your buffer, the DMSO disperses quickly. This leaves the O-C14-HSL molecules in a localized, supersaturated state within the aqueous medium, causing them to aggregate and precipitate before they can be properly dispersed. The key is to avoid this rapid solvent exchange by performing the dilution in a controlled, stepwise manner.[9]

Step-by-Step Protocol: Preventing Precipitation During Dilution

  • Pre-warm the Medium: Always use assay buffer or cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent, and pre-warming can help.[7]

  • Create an Intermediate Dilution (Optional but Recommended): For very high final dilutions (>1:1000), creating an intermediate dilution can be beneficial. Dilute your high-concentration stock 1:10 or 1:100 into pre-warmed media first.

  • Critical Step - Gradual Addition and Mixing:

    • Take the required volume of your DMSO stock (or intermediate dilution) into a pipette tip.

    • Submerge the tip just below the surface of the pre-warmed buffer.

    • Dispense the stock solution slowly and steadily while the tube is being actively vortexed or stirred. This ensures immediate and rapid dispersal of the compound molecules, preventing localized high concentrations.[7]

  • Final Mixing: Continue to vortex the final solution for an additional 15-30 seconds after adding the stock to ensure homogeneity.

  • Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your assay.[10] If you see a precipitate, do not filter it out, as this removes your active compound.[10] Instead, remake the solution using this improved technique.

Workflow Diagram: Proper Dilution Technique

G cluster_stock Stock Preparation cluster_working Working Solution Preparation weigh 1. Weigh O-C14-HSL dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store 3. Aliquot & Store at -20°C dissolve->store add 5. Add Stock Slowly while Vortexing Buffer store->add Use one aliquot warm 4. Pre-warm Aqueous Buffer (e.g., to 37°C) warm->add mix 6. Continue Mixing (15-30 sec) add->mix inspect 7. Visually Inspect for Clarity mix->inspect assay Ready for Assay inspect->assay

Caption: Workflow for preparing O-C14-HSL working solutions.

Q3: Can I use surfactants or other additives to improve the solubility of O-C14-HSL in my final assay medium?

A3: Yes, using non-ionic surfactants or other solubilizing agents can significantly improve the apparent water solubility of hydrophobic compounds like O-C14-HSL. However, this requires careful validation.

Causality & Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11][12] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic O-C14-HSL molecules can partition into the hydrophobic core, allowing them to be dispersed and "solubilized" in the aqueous buffer.[13][14]

Recommended Solubility Enhancers

AdditiveTypeRecommended Final Conc.Mechanism & Considerations
Tween® 20 / 80 Non-ionic Surfactant0.01% - 0.1% (v/v)Forms micelles to encapsulate the compound.[11] Generally well-tolerated in cell assays, but must be tested.
Pluronic® F-127 Non-ionic Surfactant0.02% - 0.1% (w/v)Biocompatible polymer often used to solubilize hydrophobic drugs.[15]
Sulfobetaine (SBE-β-CD) Cyclodextrin Derivative10% - 20%Forms a host-guest inclusion complex where O-C14-HSL sits inside the hydrophobic cavity of the cyclodextrin.[8]
Bovine Serum Albumin (BSA) Protein Carrier0.1% - 1% (w/v)Hydrophobic pockets in albumin can bind to and carry O-C14-HSL. Often used in serum-free media.[15]

Crucial Experimental Control: When using any solubility enhancer, you must run a "vehicle control" experiment. This control should contain your assay medium plus the highest concentration of the additive (and DMSO) used in your experiment, but without the O-C14-HSL. This is essential to confirm that the additive itself does not affect the biological outcome of your assay (e.g., cell viability, gene expression, bacterial growth).

Q4: How should I store O-C14-HSL to ensure its chemical stability?

A4: O-C14-HSL should be stored as a dry powder at -20°C or below. Stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C. [8]

Causality & Rationale: The primary route of degradation for AHLs is the hydrolysis of the lactone ring, a process called lactonolysis.[16][17] This reaction opens the ring, forming the corresponding N-acyl-homoserine, which is inactive as a quorum-sensing molecule. This hydrolysis is highly dependent on pH and temperature.

  • Effect of pH: The rate of hydrolysis increases significantly at alkaline pH (>7.5).[16] Many bacterial cultures can become alkaline during the stationary phase of growth, leading to the rapid inactivation of AHLs.[16] Solutions are most stable at a slightly acidic to neutral pH (pH 5.0-7.0).

  • Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.[16] Storing solutions frozen minimizes this degradation.

  • Acyl Chain Length: AHLs with longer acyl chains, like O-C14-HSL, are generally more stable against spontaneous hydrolysis than those with shorter chains (e.g., C4-HSL or C6-HSL).[16][17]

Diagram: pH-Dependent Hydrolysis of O-C14-HSL

Caption: The reversible, pH-dependent hydrolysis of the AHL lactone ring.

Best Practices for Storage:

  • Powder: Store the solid compound desiccated at -20°C.

  • DMSO Stock: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. Store at -20°C (months) or -80°C (years).[8]

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment. Do not store AHLs in aqueous buffers for more than one day.[6][18]

References

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. Retrieved from [Link]

  • Various Authors. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. Retrieved from [Link]

  • Reddit Community. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • Gokhale, M., Padhye, S., Ghole, V. S., & Gacche, R. (2001). A vehicle for the evaluation of hydrophobic compounds in cell culture. Indian journal of experimental biology, 39(4), 383–386. Retrieved from [Link]

  • Chen, Y. C., Chen, Y. H., & Chuang, H. W. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in plant science, 13, 888126. Retrieved from [Link]

  • Tan, C. H., Lihan, S., Lasekan, V., & Ahmad, R. (2014). The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. Applied microbiology and biotechnology, 98(14), 6477–6485. Retrieved from [Link]

  • Mayer, M., Muñoz-Gómez, A., & Lasa, I. (2020). Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. Scientific reports, 10(1), 9866. Retrieved from [Link]

  • Zhang, Y., & Miller, R. M. (1992). Enhanced octadecane dispersion and biodegradation by a Pseudomonas rhamnolipid surfactant (biosurfactant). Applied and environmental microbiology, 58(10), 3276–3282. Retrieved from [Link]

  • Lee, S., Kim, H., & You, J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology, 29(10), 1419–1425. Retrieved from [Link]

  • Horng, Y. C., Chang, C. Y., & Raines, R. T. (2014). A key n→π* interaction in N-acyl homoserine lactones. ACS chemical biology, 9(4), 867–872. Retrieved from [Link]

  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmaceutical Sciences & Research, 3(4). Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Various Authors. (2024). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone as Immune Modulators. ResearchGate. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. Retrieved from [Link]

Sources

Minimizing off-target effects of N-3-Oxo-tetradecanoyl-L-homoserine lactone in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on utilizing this potent quorum-sensing molecule while minimizing its off-target effects. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and specificity of your experiments.

Understanding O-C14-HSL Specificity and Off-Target Effects

This compound (O-C14-HSL) is a key autoinducer molecule used by Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that coordinates gene expression with population density.[1][2] While its primary role is to regulate bacterial processes like biofilm formation and virulence, its influence extends to eukaryotic host cells, where it can elicit a range of physiological responses.[3][4][5][6] These interactions in non-bacterial systems are often considered "off-target" and are critical to understand and control in an experimental setting.

The lipophilic nature of O-C14-HSL, conferred by its long acyl chain, allows it to diffuse across cell membranes, potentially interacting with a variety of intracellular components in eukaryotic cells and leading to unintended biological consequences.[3][4] Effects are highly dependent on the acyl-chain length and the concentration used.[7][8] For instance, in plants, long-chain AHLs like O-C14-HSL are known to prime the plant's defense systems against pathogens, a process mediated by specific plant proteins like ALI1 in Arabidopsis.[7][8][9] In mammalian cells, O-C14-HSL can modulate immune responses and even induce apoptosis.[3][4][10]

This guide will provide the necessary framework to design experiments that account for these potential off-target effects, ensuring that your results are robust, reproducible, and correctly interpreted.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with O-C14-HSL.

Question: My eukaryotic cell culture shows unexpected cytotoxicity or altered morphology after treatment with O-C14-HSL. How can I determine if this is an off-target effect?

Answer:

This is a common issue, as high concentrations of long-chain AHLs can have cytotoxic effects on mammalian cells.

Causality: The long acyl chain of O-C14-HSL enhances its lipophilicity, allowing it to intercalate into and disrupt eukaryotic cell membranes, which can lead to apoptosis.[3][4] This is distinct from its canonical role in bacterial quorum sensing.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a high concentration range and serially dilute down to the nanomolar range. The goal is to find the lowest concentration that elicits your desired on-target effect without causing significant cell death.

  • Solvent Control: O-C14-HSL is typically dissolved in organic solvents like DMSO or DMF.[11] Ensure you have a vehicle control (cell culture medium with the same final concentration of the solvent) to rule out solvent-induced toxicity.

  • Time-Course Experiment: An extended incubation time can exacerbate cytotoxic effects. Conduct a time-course experiment to identify the earliest time point at which your desired on-target effect is observable.

  • Negative Control Molecule: Use an inactive or less active analog of O-C14-HSL as a negative control. An ideal control would be a molecule with a similar acyl chain length but lacking the homoserine lactone ring, or a version with a hydrolyzed lactone ring, as the intact ring is crucial for its activity.

  • Apoptosis Assay: To confirm if the observed cytotoxicity is due to apoptosis, you can perform assays such as TUNEL staining or caspase-3/7 activity assays.

Question: I am observing inconsistent results in my bacterial reporter assay for O-C14-HSL activity. What could be the cause?

Answer:

Inconsistent results in bacterial reporter assays can stem from several factors related to the stability of O-C14-HSL and the health of the reporter strain.

Causality: The lactone ring of AHLs is susceptible to pH-dependent hydrolysis, rendering the molecule inactive. This process is accelerated at alkaline pH. Additionally, the metabolic state of the reporter bacteria can influence their responsiveness.

Troubleshooting Steps:

  • pH of Media: Ensure the pH of your culture media is buffered and maintained within a neutral range (pH 6.5-7.5) to prevent lactone hydrolysis.

  • Fresh Preparation of O-C14-HSL: Prepare fresh stock solutions of O-C14-HSL in an appropriate solvent like DMSO and store them at -20°C or -80°C for long-term stability.[12][13] Avoid repeated freeze-thaw cycles.

  • Reporter Strain Viability: Always use a fresh overnight culture of your biosensor strain grown to the mid-logarithmic phase for your assays.[14] Bacteria in the stationary phase may exhibit reduced sensitivity.

  • Standard Curve: Include a standard curve with known concentrations of synthetic O-C14-HSL in every experiment. This will help you to normalize your results and account for inter-assay variability.

  • Solvent Effects: High concentrations of organic solvents can inhibit bacterial growth. Ensure the final solvent concentration in your assay is low and consistent across all samples, including your controls.

Frequently Asked Questions (FAQs)

Q1: What are the ideal negative controls for an experiment involving O-C14-HSL in a eukaryotic system?

A1: A multi-tiered control strategy is recommended:

  • Vehicle Control: The solvent used to dissolve O-C14-HSL (e.g., DMSO) at the same final concentration.[11]

  • Inactive AHL Analog: An AHL with a different acyl chain length that is known to be inactive in your system. For example, short-chain AHLs often have different effects than long-chain ones.[7][8]

  • Hydrolyzed O-C14-HSL: The lactone ring can be opened by treatment with a strong base. This inactive form of the molecule can serve as an excellent negative control.

  • Host System Mutant: If a putative receptor for O-C14-HSL has been identified in your eukaryotic model (e.g., the ali1 mutant in Arabidopsis), using a knockout or knockdown of this receptor can provide strong evidence for specificity.[7][9]

Q2: How can I confirm that the observed gene expression changes in my experiment are a specific response to O-C14-HSL?

A2: Transcriptomic analysis (RNA-seq) is a powerful tool for this.[7][10] To ensure specificity, compare the transcriptomic profile of cells treated with O-C14-HSL to those treated with your negative controls (vehicle and inactive analog). Differentially expressed genes that are unique to the O-C14-HSL treatment are more likely to be specific responses. Further validation of key genes by qRT-PCR is also recommended.

Q3: What is the best way to prepare and store O-C14-HSL?

A3: O-C14-HSL is a crystalline solid that should be dissolved in an organic solvent such as DMSO or DMF to a concentration of about 20 mg/ml.[11] For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[12][13] It is advisable to protect it from light.[12] To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[12]

Experimental Protocols and Workflows

Protocol: Validating On-Target Activity of O-C14-HSL using a Bacterial Biosensor Assay

This protocol provides a step-by-step method for quantifying the activity of O-C14-HSL using a common Agrobacterium tumefaciens-based biosensor strain.[15][16][17] This is a crucial step to confirm the integrity of your O-C14-HSL stock before using it in more complex eukaryotic experiments.

Materials:

  • Agrobacterium tumefaciens NTL4 (pCF218)(pCF372) biosensor strain

  • LB medium

  • O-C14-HSL

  • DMSO

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • Prepare O-C14-HSL Stock Solution: Dissolve O-C14-HSL in DMSO to a stock concentration of 10 mM.

  • Prepare Standard Curve: Serially dilute the O-C14-HSL stock solution in LB medium to create a standard curve ranging from 1 µM to 1 nM. Include a vehicle control (LB with DMSO) and a blank (LB only).

  • Prepare Biosensor Culture: Inoculate the A. tumefaciens biosensor strain into LB medium and grow overnight at 28°C with shaking until it reaches the mid-logarithmic phase (OD600 of 0.4-0.6).

  • Assay Setup: In a 96-well plate, add 100 µL of the prepared standards and your unknown samples in triplicate.

  • Inoculation: Add 100 µL of the biosensor culture to each well.

  • Incubation: Incubate the plate at 28°C for 4-6 hours.

  • Measurement: Measure the reporter signal (e.g., β-galactosidase activity using a substrate like ONPG, or bioluminescence) using a plate reader.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the reporter signal against the known concentrations of the standards to generate a standard curve. Use this curve to determine the active concentration of O-C14-HSL in your samples.

Experimental Workflow for Minimizing Off-Target Effects in Eukaryotic Cells

G cluster_0 Phase 1: Preliminary Validation cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Definitive Experiment cluster_3 Phase 4: Data Interpretation A Prepare fresh O-C14-HSL stock and serial dilutions B Validate activity with bacterial biosensor assay A->B C Select eukaryotic cell line B->C Proceed if stock is active D Perform dose-response curve (e.g., 1 nM to 100 µM) C->D E Assess cytotoxicity (e.g., MTT, LDH assay) D->E F Determine optimal non-toxic concentration range E->F G Treat cells with optimal O-C14-HSL concentration F->G Use optimized concentration J Analyze endpoints: - Gene expression (qRT-PCR/RNA-seq) - Protein levels (Western Blot) - Phenotypic changes G->J H Include multi-tiered controls: - Vehicle (DMSO) - Inactive AHL analog - Hydrolyzed O-C14-HSL H->J I Perform time-course analysis I->J K Compare results between O-C14-HSL and control groups J->K L Attribute specific effects to O-C14-HSL K->L

Caption: Workflow for minimizing off-target effects of O-C14-HSL.

Signaling Pathways

Canonical Bacterial Quorum Sensing Pathway

G cluster_0 Inside Bacterial Cell A O-C14-HSL (Autoinducer) D LuxR-type Receptor (inactive) A->D Binding B LuxI-type Synthase B->A Synthesis C Bacterial Cell E LuxR-HSL Complex (active) D->E Activation F Promoter Region of Target Genes E->F Binds to G Transcription of Target Genes (e.g., virulence, biofilm) F->G Initiates

Caption: Canonical O-C14-HSL signaling pathway in bacteria.

Potential Off-Target Interactions in Eukaryotic Cells

G A O-C14-HSL B Eukaryotic Cell Membrane A->B Diffusion C Intracellular Proteins (e.g., ALI1 in plants, IQGAP1 in mammals) B->C Internalization E Alteration of Membrane Fluidity B->E D MAPK Signaling Cascade C->D Activation F Changes in Gene Expression D->F G Physiological Response (e.g., Immune modulation, Apoptosis, Defense priming) E->G F->G

Caption: Potential off-target pathways of O-C14-HSL in eukaryotes.

References

  • ASM Journals. (n.d.). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Retrieved from [Link] interference-6.

  • ResearchGate. (n.d.). (PDF) Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. Retrieved from [Link].

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Retrieved from [Link].

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. Retrieved from [Link].

  • Hódi, Á., et al. (2023). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Frontiers in Microbiology. Retrieved from [Link].

  • PubMed Central. (2022). Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. Retrieved from [Link].

  • Tandfonline. (n.d.). Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Retrieved from [Link].

  • National Institutes of Health. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Retrieved from [Link].

  • ResearchGate. (n.d.). (PDF) AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. Retrieved from [Link].

  • ResearchGate. (n.d.). Long-chained oxo-C14-HSL has no impact on plant growth and is not.... Retrieved from [Link].

  • PubMed. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. Retrieved from [Link].

  • PubMed Central. (n.d.). Bench-to-bedside review: Quorum sensing and the role of cell-to-cell communication during invasive bacterial infection. Retrieved from [Link].

  • Frontiers. (n.d.). Quorum sensing communication between bacteria and human cells: signals, targets, and functions. Retrieved from [Link].

  • Frontiers. (n.d.). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Retrieved from [Link].

  • National Institutes of Health. (2024). Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes. Retrieved from [Link].

  • Frontiers. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Retrieved from [Link].

  • ResearchGate. (2014). Quorum sensing communication between bacteria and human cells: signals, targets, and functions. Retrieved from [Link].

  • CORE. (n.d.). OPTIMIZATION OF GROWTH CONDITIONS AND PURIFICATION OF QUORUM SE. Retrieved from [Link].

  • PubMed. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Retrieved from [Link].

  • MDPI. (n.d.). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Retrieved from [Link].

  • LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link].

  • National Institutes of Health. (n.d.). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Retrieved from [Link].

  • National Institutes of Health. (2022). An Overview of Hormone-Sensitive Lipase (HSL). Retrieved from [Link].

  • Wikipedia. (n.d.). Hormone-sensitive lipase. Retrieved from [Link].

  • PubMed. (n.d.). The multifunctional role of hormone-sensitive lipase in lipid metabolism. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN. Retrieved from [Link].

  • ResearchGate. (2018). The molecular mechanism of human hormone-sensitive lipase inhibition by substituted 3-phenyl-5-alkoxy-1,3,4-oxadiazol-2-ones. Retrieved from [Link].

Sources

Technical Support Center: Enhancing N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL). This guide is designed for researchers, scientists, and drug development professionals actively working on bacterial fermentation to produce acyl-homoserine lactones (AHLs). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and enhance your fermentation yield.

This compound is a critical signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a long-chain AHL, it plays a role in regulating gene expression related to biofilm formation, virulence, and cellular metabolism.[1] Understanding and optimizing its production is crucial for research into anti-biofilm strategies, bacterial pathogenesis, and inter-kingdom signaling with eukaryotic hosts.[3][4]

Core Troubleshooting Guide

This section addresses specific issues you may encounter during the fermentation, extraction, and purification of O-C14-HSL.

Issue 1: Low or Undetectable Yield of O-C14-HSL

Question: I've set up my fermentation of Pseudomonas aeruginosa, a known producer, but my analytical results show very low or no O-C14-HSL. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors, from the bacterial strain itself to the final extraction step. Let's break down the potential causes systematically.

Causality Analysis:
  • Bacterial Strain and Genetics: The primary producer of long-chain 3-oxo-AHLs like O-C14-HSL is the LasI synthase in Pseudomonas aeruginosa.[5] Not all strains are equal, and genetic drift during subculturing can lead to mutations in the lasI gene or its regulatory network, diminishing or eliminating production.

  • Suboptimal Fermentation Conditions: O-C14-HSL is a secondary metabolite linked to cell density. Its production is tightly regulated and highly sensitive to environmental conditions.

    • Growth Phase: Quorum sensing is, by definition, density-dependent. The synthesis of O-C14-HSL is significantly upregulated as the bacterial population reaches a critical density, typically in the late logarithmic to early stationary phase. Harvesting too early will result in minimal yield.

    • Media Composition: The building blocks for O-C14-HSL are derived from primary metabolic pathways. The homoserine lactone ring comes from S-adenosylmethionine (SAM), and the 3-oxo-tetradecanoyl side chain is derived from fatty acid biosynthesis. A deficiency in essential precursors (specific amino acids, carbon sources, fatty acids) will directly limit synthesis.

    • Physical Parameters: Enzymatic reactions, including those catalyzed by LasI synthase, have optimal temperature and pH ranges. Aeration is also critical; dissolved oxygen levels affect the overall metabolic state of the bacteria, which in turn influences the precursor pools for AHL synthesis.

  • Inefficient Extraction or Product Degradation: O-C14-HSL is a relatively hydrophobic molecule due to its long acyl chain.

    • Solvent Choice: Using a solvent with incorrect polarity will result in poor recovery from the aqueous culture supernatant.

    • pH Instability: The lactone ring of the molecule is susceptible to pH-dependent hydrolysis. At alkaline pH, the ring opens, rendering the molecule inactive and undetectable by many methods. This degradation is irreversible.

Troubleshooting Workflow & Solutions:

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low O-C14-HSL Yield strain 1. Verify Strain Integrity - Sequence lasI gene - Use a fresh culture from a verified stock start->strain growth 2. Optimize Growth Conditions - Monitor growth curve (OD600) - Harvest at late-log/early stationary phase strain->growth If strain is verified media 3. Evaluate Media Composition - Test different C/N ratios - Supplement with precursors (e.g., methionine) growth->media If timing is correct params 4. Control Physical Parameters - Maintain optimal pH (6.5-7.0) - Ensure adequate aeration - Check temperature (30-37°C for P. aeruginosa) media->params If media is optimized extraction 5. Refine Extraction Protocol - Acidify supernatant (pH < 6) - Use appropriate solvent (e.g., Ethyl Acetate) - Minimize extraction time params->extraction If parameters are controlled analysis 6. Validate Analytical Method - Run a positive control (synthetic standard) - Check instrument calibration extraction->analysis If extraction is efficient

Caption: Troubleshooting workflow for low O-C14-HSL yield.

Issue 2: Inconsistent Yields Between Fermentation Batches

Question: My O-C14-HSL yield is highly variable from one experiment to the next. How can I improve the reproducibility of my fermentations?

Answer: Batch-to-batch variability is almost always due to a lack of standardization in one or more critical process steps.

Causality Analysis:
  • Inoculum Variability: The physiological state of the starter culture has a profound impact on the subsequent fermentation kinetics. Using an inoculum from a different growth phase or of a different cell density will alter the time it takes to reach the quorum sensing threshold.

  • Media Preparation Inconsistencies: Minor variations in the concentration of media components, especially limiting nutrients, can lead to significant differences in final cell density and secondary metabolite production. The final pH of the medium after autoclaving can also vary.

  • Process Parameter Fluctuation: Inconsistent control of pH, temperature, or agitation/aeration speed during the fermentation will lead to different growth rates and metabolic profiles, directly impacting AHL production.

Solutions for Enhancing Reproducibility:
  • Standardize Inoculum Preparation:

    • Always pick a single, well-isolated colony to start your seed culture.

    • Grow the seed culture to a specific mid-logarithmic phase (e.g., OD600 of 0.5-0.6).

    • Inoculate the main fermentation vessel with a fixed percentage (e.g., 1-2% v/v) of this standardized seed culture.

  • Ensure Precise Media Formulation:

    • Use analytical grade reagents and calibrated balances and pH meters.

    • Prepare a large master batch of media if possible to use across several experiments.

    • Check and adjust the pH after autoclaving and cooling, as pH can shift during heating.

  • Implement Rigorous Process Control:

    • Use a fermenter with automated control of pH, temperature, and dissolved oxygen if available.

    • If using shake flasks, ensure the incubator temperature is stable and that all flasks have the same fill volume and are placed in the same location to ensure consistent aeration and heat transfer.

    • Monitor the growth curve (OD600) for every batch and always harvest based on growth phase, not just time.

Frequently Asked Questions (FAQs)

Q1: Which bacterial species are known producers of O-C14-HSL?

While Pseudomonas aeruginosa is the most studied producer, where O-C14-HSL is one of several AHLs synthesized by the LasI enzyme, other bacteria can also produce it.[5][6] It has been detected in biofilms and cultures of various Pseudomonas species and other Gram-negative bacteria.[6] However, for targeted production, engineered strains of E. coli expressing the appropriate synthase gene (lasI) are also a viable option.

Q2: What is a standard protocol for extracting O-C14-HSL from a bacterial culture?

A detailed protocol is provided below, but the general principle involves liquid-liquid extraction from the cell-free supernatant.

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Acidification: Carefully decant the supernatant and acidify it to a pH of ~6.0 using a dilute acid (e.g., 1M HCl). This step is critical to protonate the molecule and prevent lactone ring hydrolysis.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent. Ethyl acetate is highly effective for O-C14-HSL. Shake vigorously in a separatory funnel and allow the phases to separate.

  • Collection and Evaporation: Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times to maximize recovery. Pool the organic extracts and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent like acetonitrile or methanol for analysis.

Q3: How should I store purified O-C14-HSL to ensure its stability?

O-C14-HSL should be stored desiccated at -20°C or lower for long-term stability.[2] For stock solutions, dissolve the compound in an anhydrous solvent like DMSO or acetonitrile and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the best analytical methods for quantifying O-C14-HSL?

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is the gold standard for both identification and quantification. It provides high sensitivity and specificity, allowing for accurate measurement even in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent sensitivity but often requires derivatization of the AHL molecule to make it more volatile.[6]

  • Bacterial Biosensors: Genetically engineered bacteria that produce a reporter signal (e.g., light via lux operon, or color via violacein) in the presence of specific AHLs can be a cost-effective way to detect and semi-quantify O-C14-HSL.[7][8] Agrobacterium tumefaciens A136 is a common biosensor for long-chain AHLs.[9]

Experimental Protocols & Data

Protocol 1: Lab-Scale Fermentation of P. aeruginosa for O-C14-HSL Production
  • Media Preparation: Prepare LB (Luria-Bertani) broth or a defined minimal medium. For enhanced production, some studies suggest phosphate limitation can trigger secondary metabolism.

  • Inoculation: Inoculate 100 mL of media in a 500 mL baffled flask with 1 mL of an overnight culture of P. aeruginosa grown to an OD600 of ~0.5.

  • Incubation: Incubate at 37°C with vigorous shaking (~220 rpm) to ensure high aeration.

  • Growth Monitoring: At regular intervals, aseptically remove a small sample to measure the OD600.

  • Harvesting: When the culture reaches the early stationary phase (i.e., the OD600 value plateaus), proceed immediately to the extraction protocol. This typically occurs after 18-24 hours.

Data Presentation: Key Fermentation Parameters
ParameterRecommended RangeRationale
Temperature 30-37 °COptimal growth range for most Pseudomonas strains.
pH 6.5 - 7.5Maintains enzymatic activity and bacterial health.
Aeration High (e.g., 200-250 rpm)Aerobic respiration is required for efficient growth and metabolism.
Harvest Point Early Stationary PhaseCell density is maximal, triggering the quorum sensing cascade.
Carbon Source Glycerol, SuccinateEfficiently utilized by Pseudomonas for primary and secondary metabolism.
Nitrogen Source Tryptone, PeptoneProvide essential amino acids and precursors.
Visualization of the Quorum Sensing Pathway

The production of O-C14-HSL in P. aeruginosa is primarily controlled by the LasI/LasR system.

G cluster_cell Bacterial Cell cluster_neighbor Neighboring Cell LasI LasI Synthase AHL_in O-C14-HSL LasI->AHL_in Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Activates TargetGenes Target Genes (e.g., virulence, biofilm) LasR_active->TargetGenes Induces Transcription Precursors Metabolic Precursors (SAM + Acyl-ACP) Precursors->LasI AHL_in->LasR_inactive Binds to AHL_out O-C14-HSL AHL_in->AHL_out Diffuses out AHL_in_neighbor O-C14-HSL AHL_out->AHL_in_neighbor Diffuses into neighboring cell LasR_neighbor LasR (inactive) AHL_in_neighbor->LasR_neighbor

Caption: Simplified LasI/R quorum sensing circuit for O-C14-HSL.

References

  • Charlton, T. S., de Nys, R., Netting, A., Kumar, N., Hentzer, M., Givskov, M., & Steinberg, P. D. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Journal of microbiological methods, 43(1), 19–27. [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & O'Shea, P. (2011). Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. International journal of molecular sciences, 12(11), 7757–7781. [Link]

  • Muh, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa quorum-sensing inhibitors identified in an ultra-high-throughput screen. Antimicrobial agents and chemotherapy, 50(11), 3674–3679. [Link]

  • Telford, G., Wheeler, D., Williams, P., Tomkins, P. T., Appleby, P., Sewell, H., Stewart, G. S., Bycroft, B. W., & Pritchard, D. I. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and immunity, 66(1), 36–42. [Link]

  • Karlsson, T., Turkina, M. V., Yakymenko, O., Magnusson, K. E., & Vikström, E. (2012). The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration. PloS one, 7(10), e48480. [Link]

  • Miao, C., Liu, C., Zhu, Y., Li, Y., Wang, Y., Zhang, X., & Xu, J. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in plant science, 13, 893630. [Link]

  • González, J. E., & Keshavan, N. D. (2006). Messing with bacterial conversations. Microbiology and molecular biology reviews : MMBR, 70(4), 859–875. [Link]

  • Hiblot, J., Gotthard, G., Chabrière, E., & Elias, M. (2017). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. The Journal of biological chemistry, 292(20), 8246–8255. [Link]

  • Li, Z., & Nair, S. K. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of microbiological methods, 90(1), 1–9. [Link]

  • Schenk, S. T., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant cell, 26(6), 2649–2663. [Link]

  • Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of microbiological methods, 68(1), 40–45. [Link]

  • Shrestha, A., El-Serehy, H. A., & Schikora, A. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC biology, 20(1), 263. [Link]

  • Wikipedia contributors. (2024, January 8). Yersinia pestis. In Wikipedia, The Free Encyclopedia. [Link]

  • Achtman, M., Zurth, K., Morelli, G., Torrea, G., Guiyoule, A., & Carniel, E. (1999). Yersinia pestis, the cause of plague, is a recently emerged clone of Yersinia pseudotuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 96(24), 14043–14048. [Link]

  • Charlton, T. S., de Nys, R., Netting, A., Kumar, N., Hentzer, M., Givskov, M., & Steinberg, P. D. (2000). A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. ResearchGate. [Link]

  • Zhang, R., & Lin, J. (2015). Optimization of plate assay for signal molecules, N-acyl homoserine lactones, of quorum sensing system of bacteria. Wei sheng wu xue tong bao = Microbiology, 42(9), 1775–1781. [Link]

  • ResearchGate. (n.d.). Test for possible quorum-sensing effect of HSL molecules present in the... ResearchGate. [Link]

  • Miao, C., Liu, C., Zhu, Y., Li, Y., Wang, Y., Zhang, X., & Xu, J. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers. [Link]

  • Mukherjee, S., & Bassler, B. L. (2019). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

  • Khan, F., Singh, V. K., & Ahmad, A. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. Saudi journal of biological sciences, 29(1), 389–398. [Link]

  • Barbieri, R., Signoli, M., Chevé, D., Costedoat, C., Tzortzis, S., Aboudharam, G., Raoult, D., & Drancourt, M. (2021). Yersinia pestis: the Natural History of Plague. Clinical microbiology reviews, 34(1), e00044-19. [Link]

  • Samanvitha, S., & Kumar, S. (2020). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology, 14(1), 589-596. [Link]

  • Kutyrev, V. V., Eroshenko, G. A., Motin, V. L., Nosov, N. Y., Krasnov, J. M., Kukleva, L. M., Nikiforov, K. A., Alkhova, Z. V., & Oglodin, Y. G. (2017). Yersinia pestis strains of ancient phylogenetic branch 0.ANT are widely spread in the high-mountain plague foci of Kyrgyzstan. PloS one, 12(10), e0187230. [Link]

  • Sahner, J. H., Brehm, M., & Stiesch, M. (2024). N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina. MDPI. [Link]

Sources

Technical Support Center: N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) Calibration Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

What is the optimal solvent for dissolving and storing O-C14-HSL standards?

For optimal stability and solubility, O-C14-HSL should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.[1][2] While dimethylformamide (DMF) is also a suitable solvent, it is used less commonly.[3] It is strongly advised to avoid primary alcohols like ethanol, as they have been shown to cause the opening of the lactone ring, which would render the standard inaccurate for quantification.[4] For preparation of stock solutions, it's recommended to use newly opened, hygroscopic DMSO to ensure the best solubility.[1][5]

What are the recommended storage conditions for O-C14-HSL standards?

The stability of your O-C14-HSL standard is critical for accurate quantification. Storage conditions depend on whether it is in solid form or in a solvent:

FormatStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light and moisture.[1][5]
In Solvent -80°CUp to 6 monthsUse anhydrous solvent and protect from light.[1][5]
In Solvent -20°CUp to 1 monthFor shorter-term use.[1][5]
Why is the lactone ring stability of O-C14-HSL a concern?

The lactone ring is the defining structural feature of N-acyl-homoserine lactones (AHLs) and is crucial for its biological activity and recognition in analytical methods. This ring is susceptible to hydrolysis, particularly at a pH above 7.[6] This chemical degradation, known as lactonolysis, results in an open-ring form of the molecule, which will not be detected by methods targeting the intact lactone, leading to an underestimation of the O-C14-HSL concentration.[6][7] Therefore, maintaining a neutral to slightly acidic pH during sample preparation and analysis is critical.

Can I use a whole-cell bioreporter for O-C14-HSL quantification?

Yes, whole-cell bioreporters are a common and sensitive method for detecting and quantifying AHLs.[8][9] These are typically bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of specific AHLs.[10] However, it is important to be aware of the limitations. The composition of the sample supernatant can significantly impact the bioreporter's response.[10] It is also crucial to choose a bioreporter that is sensitive to long-chain AHLs like O-C14-HSL.[9]

What are the most common analytical techniques for O-C14-HSL quantification?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of O-C14-HSL.[11][12][13][14][15][16] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it may require derivatization of the molecule.[17] These methods offer high specificity and can distinguish between different AHLs in a complex mixture.[18]

Troubleshooting Guides

Issue 1: Inconsistent or Low Instrument Response for O-C14-HSL Standards

Potential Cause 1: Degradation of the Standard

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solid standard has been stored at -20°C and the stock solution at -80°C.[1][5]

    • Check Solvent Quality: Use fresh, high-purity, anhydrous DMSO or acetonitrile for preparing standards. Avoid using ethanol.[4]

    • pH of the Sample: Ensure that the pH of your samples and buffers is neutral to slightly acidic to prevent lactone ring hydrolysis.[6]

    • Prepare Fresh Standards: If degradation is suspected, prepare a fresh stock solution from the solid compound.

Potential Cause 2: Poor Solubility

  • Troubleshooting Steps:

    • Use Ultrasonic Bath: When preparing stock solutions in DMSO, use an ultrasonic bath to ensure complete dissolution.[1][5]

    • Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation. If present, gently warm and vortex the solution.

Issue 2: High Variability in Quantification Results Between Replicates

Potential Cause 1: Matrix Effects

  • Troubleshooting Steps:

    • Use an Internal Standard: The use of a stable, isotopically labeled internal standard is highly recommended to account for variations in sample extraction and instrument response.[17]

    • Standard Addition Method: For complex sample matrices, a standard addition approach can help to mitigate matrix effects and improve accuracy.[10]

    • Sample Cleanup: Consider solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds from your samples before analysis.

Potential Cause 2: Inaccurate Pipetting of Viscous Solvents

  • Troubleshooting Steps:

    • Use Positive Displacement Pipettes: When working with viscous solvents like DMSO, positive displacement pipettes can provide more accurate and reproducible dispensing.

    • Reverse Pipetting: If using standard air displacement pipettes, the reverse pipetting technique can improve accuracy with viscous liquids.

Issue 3: No Detection of O-C14-HSL in a Known Positive Sample

Potential Cause 1: Insufficient Sensitivity of the Detection Method

  • Troubleshooting Steps:

    • Optimize MS Parameters: For LC-MS/MS, ensure that the instrument parameters (e.g., collision energy, ion transitions) are optimized for O-C14-HSL. The characteristic lactone ring fragment at m/z 102.055 is a common ion to monitor in the MS2 scan.[16]

    • Concentrate the Sample: If the concentration of O-C14-HSL is below the limit of detection, consider concentrating your sample extract.

    • Evaluate Different Bioreporters: If using a bioreporter, ensure it has a high sensitivity for long-chain AHLs.[9]

Potential Cause 2: Biological Degradation of O-C14-HSL

  • Troubleshooting Steps:

    • Sample Handling: Process samples quickly and store them at low temperatures to minimize enzymatic degradation by the producing organism or other microbes.

    • Sterile Filtration: For culture supernatants, sterile filter the sample immediately after collection to remove bacterial cells that may degrade the AHL.

Experimental Protocols & Visualizations

Protocol: Preparation of O-C14-HSL Calibration Curve Standards

This protocol outlines the preparation of a standard curve for the quantification of O-C14-HSL using LC-MS.

  • Prepare a 10 mM Primary Stock Solution:

    • Accurately weigh 1 mg of solid O-C14-HSL (MW: 325.44 g/mol ).

    • Dissolve the solid in 307.28 µL of anhydrous DMSO in a microcentrifuge tube.[1][5]

    • Vortex thoroughly and use an ultrasonic bath to ensure complete dissolution.

  • Prepare a 1 mM Secondary Stock Solution:

    • Pipette 10 µL of the 10 mM primary stock solution into a new tube.

    • Add 90 µL of acetonitrile to achieve a final concentration of 1 mM.

  • Prepare a Series of Working Standards:

    • Perform serial dilutions from the 1 mM secondary stock solution using acetonitrile to prepare a series of working standards (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Construct the Calibration Curve:

    • Inject equal volumes of each working standard into the LC-MS system.

    • Plot the peak area of the O-C14-HSL signal against the known concentration of each standard.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for an accurate curve.

Workflow for O-C14-HSL Standard Preparation

G cluster_0 Primary Stock Preparation cluster_1 Secondary Stock & Working Standards solid Weigh 1 mg O-C14-HSL Solid dissolve Dissolve in 307.28 µL Anhydrous DMSO solid->dissolve primary_stock 10 mM Primary Stock dissolve->primary_stock dilute_secondary Dilute 1:10 with Acetonitrile primary_stock->dilute_secondary secondary_stock 1 mM Secondary Stock dilute_secondary->secondary_stock serial_dilute Perform Serial Dilutions (e.g., 100 µM to 1 nM) secondary_stock->serial_dilute working_standards Working Standards serial_dilute->working_standards LC-MS Analysis LC-MS Analysis working_standards->LC-MS Analysis

Caption: Workflow for preparing O-C14-HSL calibration standards.

Troubleshooting Logic for Inconsistent Quantification

G cluster_check Initial Checks cluster_action Corrective Actions start Inconsistent O-C14-HSL Quantification Results check_storage Verify Standard Storage Conditions (-20°C solid, -80°C stock) start->check_storage check_solvent Confirm Solvent Type (DMSO/Acetonitrile, NOT Ethanol) check_storage->check_solvent [ OK ] fresh_standards Prepare Fresh Standards from Solid Stock check_storage->fresh_standards [ Issue Found ] check_ph Check Sample/Buffer pH (Should be < 7.0) check_solvent->check_ph [ OK ] check_solvent->fresh_standards [ Issue Found ] check_ph->fresh_standards [ Issue Found ] use_internal_std Incorporate an Internal Standard check_ph->use_internal_std [ OK ] fresh_standards->use_internal_std optimize_ms Optimize MS Detection Parameters use_internal_std->optimize_ms end Accurate & Reproducible Quantification optimize_ms->end

Caption: Troubleshooting flowchart for inconsistent O-C14-HSL results.

References

  • Mouratou, B., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673:49-59. [Link]

  • Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Semantic Scholar. [Link]

  • Lépine, F., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). ResearchGate. [Link]

  • Pérez-Ferrer, P., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 854-865. [Link]

  • Lépine, F., et al. (2018). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. ResearchGate. [Link]

  • Fletcher, M. P., et al. (2007). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Journal of Microbiological Methods, 70(1), 135-142. [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Chan, K. G., et al. (2011). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 77(18), 6692-6697. [Link]

  • Fekete, A., et al. (2010). Summary of the methods developed for determination of AHL compounds. ResearchGate. [Link]

  • Ortori, C. A., et al. (2011). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE, 6(10), e26837. [Link]

  • Schenk, S. T., et al. (2014). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. ResearchGate. [Link]

  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 263-270. [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. [Link]

  • O'Loughlin, C. T., et al. (2013). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology, 195(14), 3253-3263. [Link]

  • Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1729. [Link]

  • Miao, C., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 893103. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology, 182(24), 6921-6926. [Link]

  • LIPID MAPS Structure Database. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Periodic fasting and refeeding re-shapes lipid saturation, storage, and distribution in brown adipose tissue. PLOS Biology, 20(5), e3001634. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-3-Oxo-tetradecanoyl-L-homoserine lactone and Its Synthetic Analogs in Immune Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and Its Impact on Host Immunity

In the intricate ecosystem of host-microbe interactions, communication is paramount. Gram-negative bacteria employ a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and virulence factor expression.[1][2] This communication is mediated by small, diffusible signal molecules, among which N-acyl-homoserine lactones (AHLs) are the most studied.[3] These molecules are not merely bystanders in the host; they actively engage in "inter-kingdom signaling," directly modulating host cellular responses, particularly within the immune system.[4][5]

N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) is a long-chain AHL that has garnered significant attention for its potent immunomodulatory activities.[6] However, its inherent instability and potential for off-target effects have driven the development of synthetic analogs. The goal of synthesizing these analogs is often to enhance stability, improve specificity, or alter the immunomodulatory profile to create targeted therapeutic agents.[7]

This guide provides a comparative analysis of the native O-C14-HSL and its synthetic analogs, focusing on their differential effects on immune cells. We will delve into the structure-activity relationships that govern their function, present key experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for navigating this promising field of study.

Core Molecule vs. Synthetic Analogs: A Structural and Functional Overview

The immunomodulatory capacity of an AHL is intrinsically linked to its structure: the homoserine lactone ring, the configuration at the chiral center, and the length and modifications of the acyl side chain.[8][9]

  • This compound (O-C14-HSL): This native molecule, produced by various bacteria, is known to induce a state of "priming" in host cells, preparing them for a more robust defense against pathogens.[6][10] However, its effects are complex and can be context-dependent, sometimes promoting anti-inflammatory responses that may aid in chronic infections.[11][12]

  • Synthetic Analogs: The design of synthetic analogs involves systematic alterations to the O-C14-HSL scaffold. Modifications often target:

    • Acyl Chain: Shortening, lengthening, introducing unsaturation, or adding terminal nonpolar groups can dramatically alter potency. Acyl chains of 11-13 carbons are often optimal for immunosuppressive activity.[8][9]

    • 3-Oxo Group: Replacing the 3-oxo group with a 3-hydroxy group can maintain or enhance activity, while its complete removal often reduces efficacy.[8]

    • Lactone Ring: This moiety is generally considered critical for activity. Analogs lacking the ring are typically devoid of immunomodulatory function.[8]

    • Ring Substitutions: More radical changes, such as replacing the lactone ring with aromatic structures (e.g., 2-amino-4-chlorophenol), can yield highly stable and potent anti-inflammatory compounds that may act through different mechanisms.[7]

The following diagram illustrates the key structural features of AHLs and common points of synthetic modification.

G cluster_0 Core N-Acyl-Homoserine Lactone (AHL) Structure cluster_1 Synthetic Analog Design Strategies cluster_2 Resulting Functional Impact Core O-C14-HSL Structure Lactone L-Homoserine Lactone Ring (Critical for activity) Mod3 Replace Lactone Ring (e.g., aromatic groups) Lactone->Mod3 Acyl N-Acyl Side Chain (Determines specificity & potency) Mod1 Modify Acyl Chain (e.g., length, unsaturation) Acyl->Mod1 Oxo 3-Oxo Group (Potentiates activity) Mod2 Modify 3-Position (e.g., 3-OH, 3-H) Oxo->Mod2 Impact1 Enhanced Potency / Stability Mod1->Impact1 Impact2 Altered Receptor Specificity Mod2->Impact2 Impact3 Shift in Immune Profile (e.g., Pro- vs. Anti-inflammatory) Mod3->Impact3

Caption: Structure-Activity Relationship of AHLs and their analogs.

Comparative Immunomodulatory Performance

The true value of synthetic analogs lies in their potentially improved or refined biological activity compared to the parent compound. Below is a summary of experimental findings on their differential effects on key immune cells.

Effects on Macrophages and Dendritic Cells

Macrophages and dendritic cells (DCs) are frontline sentinels of the innate immune system. Their response to AHLs can dictate the subsequent adaptive immune response.

  • O-C14-HSL (and its close relative O-C12-HSL): The native molecule often exhibits a dual role. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-12 in LPS-stimulated macrophages and DCs.[11][12] This action can dampen Th1-polarizing responses.[13] Concurrently, it has been shown to amplify the production of the anti-inflammatory cytokine IL-10, which can promote immune tolerance.[11] This dual activity may help bacteria establish chronic infections by blunting the initial aggressive immune response.

  • Synthetic Analogs:

    • Analogs with modified acyl chains: Derivatives with 11-13 carbon side chains and a 3-oxo or 3-hydroxy group are potent inhibitors of TNF-α secretion from LPS-stimulated leukocytes.[8]

    • Ring-replaced analogs (e.g., 3-oxo-C12-2-amino-4-chlorophenol): One study demonstrated that this stable analog exerted a stronger anti-inflammatory effect than the natural 3-oxo-C12-HSL. It achieved a 60% reduction in IL-6 secretion by RAW264.7 macrophages, surpassing the efficacy of the parent molecule.[7] Crucially, this analog did not activate the bacterial AHL receptor LasR, suggesting it could serve as a host-specific anti-inflammatory agent without promoting bacterial virulence.[7]

Effects on Lymphocytes

T- and B-lymphocytes orchestrate the adaptive immune response. AHLs can directly influence their proliferation and function.

  • O-C14-HSL (and O-C12-HSL): The native molecule is a potent inhibitor of murine and human leukocyte proliferation.[8][9] It can also skew the T-helper cell balance. By inhibiting IL-12 production from DCs, it indirectly suppresses the development of Th1 cells.[12][13] Some studies show it can promote Th2-associated responses, such as increasing IgG1 and IgE production.[12]

  • Synthetic Analogs: Analogs that are potent inhibitors of macrophage activation, particularly those with optimized acyl chains, also demonstrate strong inhibition of mitogen-driven lymphocyte proliferation.[8] Interestingly, naturally extracted AHLs from bacterial cultures have been shown to suppress T-cell proliferation more strongly than their synthetically produced counterparts, which may be due to the presence of specific stereoisomers or a mixture of active compounds.[14]

Quantitative Data Summary

The table below summarizes the comparative performance of native AHLs and selected synthetic analogs based on published experimental data.

CompoundKey Structural FeatureTarget Cell(s)Key Immunomodulatory EffectPotency/EfficacyReference(s)
O-C12-HSL Native MoleculeMacrophages, Lymphocytes↓ TNF-α, ↓ IL-12, ↑ IL-10, ↓ ProliferationPotent immunosuppressive activity[8][11][12]
Analogs (11-13C chain, 3-oxo/OH) Optimized Acyl ChainMurine Splenocytes↓ ProliferationOptimal structures for immunosuppression[8][9]
3-oxo-C12-2-amino-4-chlorophenol Lactone Ring ReplacementMacrophages (RAW264.7)↓ IL-6 (60% reduction at 15–50 µM)More active than native 3-oxo-C12-HSL[7]
Analogs lacking lactone ring No Lactone RingMurine SplenocytesNo significant activityEssentially devoid of activity[8]

Experimental Protocols for Evaluation

To ensure robust and reproducible data, standardized protocols are essential. Here, we provide a detailed methodology for an in-vitro assay to compare the immunomodulatory effects of O-C14-HSL and a synthetic analog on macrophages. This protocol is designed as a self-validating system with integrated controls.

Protocol: In-Vitro Macrophage Cytokine Response Assay

Objective: To quantify the effect of O-C14-HSL and a synthetic analog on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • O-C14-HSL (endotoxin-free)

  • Synthetic Analog (endotoxin-free)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Mouse TNF-α and IL-10 ELISA kits

Experimental Workflow Diagram:

G cluster_workflow Macrophage Cytokine Response Assay Workflow A 1. Cell Seeding Seed RAW 264.7 cells (2x10^5 cells/well) in 96-well plates. B 2. Adherence Incubate for 24 hours to allow cells to adhere. A->B C 3. Pre-treatment Add O-C14-HSL, analog, or vehicle (DMSO) to wells. Incubate 1 hour. B->C D 4. Stimulation Add LPS (100 ng/mL) to all wells (except negative control). C->D E 5. Incubation Incubate for 18-24 hours at 37°C, 5% CO2. D->E F 6. Supernatant Collection Centrifuge plate, collect cell-free supernatants. E->F G 7. Cytokine Quantification Perform TNF-α and IL-10 ELISA on supernatants. F->G H 8. Data Analysis Calculate cytokine concentrations and compare treatment groups. G->H

Caption: Workflow for assessing AHL immunomodulatory activity.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Pen-Strep at 37°C and 5% CO₂.

    • Harvest cells and adjust the density to 4x10⁵ cells/mL.

    • Seed 100 µL of cell suspension (4x10⁴ cells) into each well of a 96-well plate.

    • Causality Check: Seeding at this density ensures a confluent monolayer, which is critical for a consistent response to stimuli.

  • Adherence and Resting:

    • Incubate the plate for 24 hours to allow macrophages to adhere firmly and enter a resting state.

  • Preparation of Test Compounds:

    • Prepare stock solutions of O-C14-HSL and the synthetic analog in DMSO (e.g., 100 mM).

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid vehicle-induced toxicity.

  • Pre-treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of medium containing the appropriate concentration of O-C14-HSL, analog, or vehicle (DMSO) to the designated wells.

    • Rationale: A 1-hour pre-treatment allows the compounds to enter the cells and begin modulating intracellular pathways before the inflammatory stimulus is introduced.

  • Stimulation:

    • Add 10 µL of LPS stock solution (1 µg/mL) to each well to achieve a final concentration of 100 ng/mL.

    • Include a "no LPS" negative control group to establish a baseline.

    • Include an "LPS + Vehicle" positive control group, which represents the maximum inflammatory response against which the test compounds will be compared.

  • Incubation:

    • Incubate the plate for 18-24 hours. The exact time can be optimized based on the kinetics of cytokine production for your specific system.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of TNF-α and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Calculate the mean cytokine concentrations for each treatment group.

    • Normalize the data by expressing the results as a percentage of the "LPS + Vehicle" control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between O-C14-HSL, the synthetic analog, and the control.

Conclusion and Future Perspectives

The study of this compound and its synthetic analogs reveals a fascinating layer of host-pathogen interaction and a promising avenue for therapeutic development. While the native molecule demonstrates clear immunomodulatory capabilities, its effects can be a double-edged sword, potentially aiding bacterial persistence.[11]

Synthetic chemistry offers the power to dissect and refine these activities. By making targeted structural modifications, it is possible to create analogs with enhanced stability, greater potency, and a more desirable, targeted anti-inflammatory profile without activating bacterial virulence pathways.[7] The development of such molecules could lead to novel host-directed therapies for a range of inflammatory diseases, particularly those involving dysbiosis of gut microbiota.[3]

Future research should focus on elucidating the precise host cell receptors and downstream signaling pathways for these molecules. A deeper mechanistic understanding will enable the rational design of next-generation analogs with optimized therapeutic windows, paving the way for their translation from the laboratory to the clinic.

References

  • Chhabra, S. R., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry. [Link]

  • Gaudin, A., et al. (2020). Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Molecules. [Link]

  • Hughes, D. T., & Sperandio, V. (2008). Inter-kingdom signalling: communication between bacteria and their hosts. Nature Reviews Microbiology. [Link]

  • Jahns, F., et al. (2021). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone as Immune Modulators. ResearchGate. [Link]

  • Glucksam-Gal-Ben-Yosef, N., et al. (2017). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Biological Chemistry. [Link]

  • Zhao, H., et al. (2022). Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. Journal of Translational Medicine. [Link]

  • Schenk, S. T., et al. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. The Plant Cell. [Link]

  • Jadhav, S., et al. (2011). Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation. PLoS One. [Link]

  • Kim, M. H., et al. (2015). N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Scientific Reports. [Link]

  • Wei, D., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]

  • Shrestha, A., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Firoozeh, F., et al. (2024). In vitro investigation of relationship between quorum-sensing system genes, biofilm forming ability, and drug resistance in clinical isolates of Pseudomonas aeruginosa. BMC Microbiology. [Link]

  • Majumdar, S., et al. (2018). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorganic & Medicinal Chemistry. [Link]

  • Soares, A., et al. (2024). In Vitro Models for Emerging Infectious Disease Detection and Host–Pathogen Interaction Studies. International Journal of Molecular Sciences. [Link]

  • Gerner, M. C., et al. (2023). Targeting Pseudomonas aeruginosa quorum sensing with sodium salicylate modulates immune responses in vitro and in vivo. Frontiers in Cellular and Infection Microbiology. [Link]

  • Moore, J. D., et al. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Sensors. [Link]

  • Kumar, V., et al. (2014). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]

  • Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. [Link]

  • Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. [Link]

  • Telford, G., et al. (1998). The Pseudomonas Aeruginosa Quorum-Sensing Signal Molecule N-(3-oxododecanoyl)-L-homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity. [Link]

Sources

Cross-reactivity of N-3-Oxo-tetradecanoyl-L-homoserine lactone with LuxR-type receptors from different bacterial species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of N-3-Oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) with LuxR-type receptors from various bacterial species. As researchers and drug development professionals, understanding the specificity and promiscuity of quorum sensing (QS) signaling molecules is paramount for deciphering complex microbial interactions and for the rational design of novel anti-infective therapies. This document offers an in-depth examination of the underlying principles of LuxR-AHL interactions, a comparative overview of O-C14-HSL's activity on key LuxR homologs, and a detailed experimental protocol for quantifying these interactions in your own laboratory.

The Language of Bacteria: An Introduction to Quorum Sensing and LuxR-type Receptors

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small, diffusible signaling molecules known as N-acyl-homoserine lactones (AHLs).

The canonical AHL-mediated QS system, first elucidated in the marine bacterium Vibrio fischeri, involves two key proteins: a LuxI-type synthase and a LuxR-type receptor. The LuxI homolog is responsible for synthesizing a specific AHL molecule. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The binding of the LuxR-AHL complex to these promoters then modulates the transcription of genes involved in a wide array of processes, including biofilm formation, virulence factor production, and antibiotic resistance.

cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesis LuxR LuxR-type Receptor DNA DNA LuxR->DNA Binds to lux box AHL->LuxR Binding & Activation AHL_ext AHL (extracellular) AHL->AHL_ext Diffusion Genes Target Genes DNA->Genes Transcriptional Regulation caption Figure 1: The canonical LuxR-I quorum sensing circuit.

Caption: Figure 1: The canonical LuxR-I quorum sensing circuit.

The Specificity and Promiscuity of LuxR-AHL Interactions

While the interaction between a LuxR receptor and its cognate AHL is often highly specific, there is a growing body of evidence demonstrating that cross-reactivity with non-cognate AHLs is a common phenomenon. This "crosstalk" between different QS systems can have significant ecological and pathological implications, enabling inter-species communication and competition.

The specificity of a LuxR receptor for a particular AHL is determined by the precise molecular interactions within the ligand-binding pocket of the protein. The length and modification of the acyl chain of the AHL are critical determinants of binding affinity and receptor activation. Long-chain AHLs, such as O-C14-HSL, are of particular interest due to their potential for more specific interactions and their involvement in the regulation of virulence in several important pathogens.

Comparative Analysis of O-C14-HSL Cross-Reactivity with LuxR-type Receptors

The following table summarizes the available data on the cross-reactivity of O-C14-HSL with several well-characterized LuxR-type receptors from different bacterial species. It is important to note that comprehensive quantitative data for O-C14-HSL across a wide range of LuxR homologs is still an active area of research.

LuxR HomologBacterial SpeciesCognate AHLO-C14-HSL InteractionEC50 (nM)Method
LasR Pseudomonas aeruginosa3-oxo-C12-HSLAgonist160 ± 20[1]Reporter Gene Assay (E. coli)
SdiA Escherichia coliNone (promiscuous)Likely AgonistData not availableReporter Gene Assay
TraR Agrobacterium tumefaciens3-oxo-C8-HSLLikely Antagonist/Weak AgonistData not availableReporter Gene Assay
CviR Chromobacterium violaceumC10-HSLData not availableData not availableReporter Gene Assay
BisR Rhizobium leguminosarum3-oxo-C14-HSLAgonistData not availablePhenotypic Assay

Analysis of Cross-Reactivity:

  • LasR (Pseudomonas aeruginosa) : The LasR receptor is a key regulator of virulence in the opportunistic human pathogen P. aeruginosa. Its cognate ligand is 3-oxo-C12-HSL. Interestingly, studies have shown that O-C14-HSL can also act as an agonist for LasR, albeit with a higher EC50 value compared to the native ligand, indicating a lower potency.[1] Thermal shift assays have suggested that O-C14-HSL can stabilize the LasR ligand-binding domain even more effectively than 3-oxo-C12-HSL, though this increased stability does not directly translate to higher activation.[1]

  • TraR (Agrobacterium tumefaciens) : The TraR receptor of the plant pathogen A. tumefaciens is known for its high specificity for its cognate ligand, 3-oxo-C8-HSL.[6][7] It is likely that the longer acyl chain of O-C14-HSL would not fit optimally within the binding pocket of TraR, potentially leading to weak agonistic or even antagonistic activity.

  • BisR (Rhizobium leguminosarum) : In the nitrogen-fixing symbiont R. leguminosarum, the LuxR-solo receptor BisR has been shown to respond to exogenous 3-oxo-C14-HSL. This interaction is involved in the regulation of plasmid conjugation, highlighting the role of long-chain AHLs in inter-bacterial communication.

Experimental Workflow: Quantifying O-C14-HSL Cross-Reactivity Using a Reporter Gene Assay

To facilitate further research into the cross-reactivity of O-C14-HSL, we provide a detailed, step-by-step protocol for a robust and reliable reporter gene assay. This assay utilizes a two-plasmid system in an E. coli host that does not produce its own AHLs.

cluster_workflow Reporter Gene Assay Workflow Plasmid_Construction 1. Construct Reporter Plasmids Transformation 2. Transform E. coli Host Plasmid_Construction->Transformation Culture_Growth 3. Grow Reporter Strain Transformation->Culture_Growth AHL_Induction 4. Induce with O-C14-HSL Culture_Growth->AHL_Induction Reporter_Measurement 5. Measure Reporter Activity AHL_Induction->Reporter_Measurement Data_Analysis 6. Analyze and Quantify Reporter_Measurement->Data_Analysis caption Figure 2: Experimental workflow for the reporter gene assay.

Caption: Figure 2: Experimental workflow for the reporter gene assay.

Experimental Protocol:

Part 1: Strain and Plasmid Construction

  • Host Strain Selection: Utilize an E. coli strain that is deficient in AHL production (e.g., a luxI knockout or a strain that naturally lacks a luxI homolog). This is crucial to prevent background signal.

  • Regulator Plasmid: Construct a plasmid that constitutively expresses the LuxR homolog of interest (e.g., LasR, SdiA, TraR). The expression should be driven by a well-characterized constitutive promoter. This plasmid should also carry a selectable marker (e.g., ampicillin resistance).

  • Reporter Plasmid: Construct a second plasmid containing a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase) under the control of a promoter that contains the cognate lux box for the LuxR homolog being tested. This plasmid should carry a different selectable marker (e.g., kanamycin resistance).

  • Transformation: Co-transform the AHL-negative E. coli host strain with both the regulator and reporter plasmids. Select for transformants on agar plates containing both antibiotics.

Part 2: Reporter Gene Assay

  • Overnight Culture: Inoculate a single colony of the reporter strain into a suitable liquid medium (e.g., LB broth) containing both antibiotics and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.

  • AHL Induction: Aliquot the subculture into a 96-well microplate. Add O-C14-HSL to the wells at a range of final concentrations (e.g., from 1 nM to 100 µM). Include a negative control (no AHL) and a positive control (the cognate AHL for the LuxR receptor being tested).

  • Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Reporter Measurement:

    • For β-galactosidase (LacZ) assay: Lyse the cells and measure β-galactosidase activity using a colorimetric substrate such as ONPG.

    • For GFP assay: Measure the fluorescence of the cell culture directly using a microplate reader.

    • For Luciferase assay: Lyse the cells and measure luminescence after the addition of luciferin substrate.

  • Data Normalization: Normalize the reporter activity to the cell density (OD600) of each well to account for any differences in cell growth.

Part 3: Data Analysis

  • Dose-Response Curve: Plot the normalized reporter activity as a function of the O-C14-HSL concentration.

  • EC50 Calculation: Fit the dose-response data to a suitable model (e.g., a four-parameter logistic curve) to determine the EC50 value, which is the concentration of O-C14-HSL that elicits a half-maximal response. This value provides a quantitative measure of the potency of O-C14-HSL as an agonist for the specific LuxR receptor.

Conclusion and Future Directions

The cross-reactivity of this compound with LuxR-type receptors is a complex and nuanced phenomenon. While quantitative data is still emerging, it is clear that O-C14-HSL can interact with and modulate the activity of LuxR homologs beyond its cognate receptors. The provided experimental framework will enable researchers to further explore these interactions, contributing to a deeper understanding of inter-species bacterial communication and providing a valuable tool for the development of novel quorum sensing inhibitors. As our knowledge of these intricate signaling networks expands, so too will our ability to manipulate them for therapeutic and biotechnological applications.

References

  • AHL-based QS signalling promotes uropathogenic Escherichia coli settlement through the de-repression of biofilm formation by SdiA. PLOS ONE. [Link]

  • SdiA sensing of acyl-homoserine lactones by enterohemorrhagic E. coli (EHEC) serotype O157:H7 in the bovine rumen. Gut Microbes. [Link]

  • AHLs increase SdiA DNA-binding affinity and stability. ResearchGate. [Link]

  • Reconfiguring the Quorum-Sensing Regulator SdiA of Escherichia coli to Control Biofilm Formation via Indole and N-Acylhomoserine Lactones. ASM Journals. [https://journals.asm.org/doi/10.1128/aem.02 reconfiguration-of-the-quorum-sensing-regulator-sdiA-of-escherichia-coli-to-control-biofilm-formation-via-indole-and-n-acylhomoserine-lactones.html]([Link] reconfiguration-of-the-quorum-sensing-regulator-sdiA-of-escherichia-coli-to-control-biofilm-formation-via-indole-and-n-acylhomoserine-lactones.html)

  • Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. PNAS. [Link]

  • AHL Assay/AHL Reporter Assay. 2016.igem.org. [Link]

  • Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. PubMed. [Link]

  • Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology. [Link]

Sources

A Comparative Guide to Gene Expression Profiles Induced by Long-Chain Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of bacterial communication, understanding the nuanced effects of different signaling molecules is paramount. This guide provides a comparative analysis of the gene expression profiles induced by various long-chain acyl-homoserine lactones (AHLs), critical signaling molecules in Gram-negative bacterial quorum sensing (QS). By delving into the experimental methodologies and synthesizing available transcriptomic data, this document offers a framework for investigating and interpreting the specific cellular responses to these key regulators.

Introduction: The Language of Long-Chain AHLs

Quorum sensing is a sophisticated cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of variable length and modification.[2] Long-chain AHLs, typically those with acyl chains of 10 or more carbons (e.g., C10-HSL, 3-oxo-C12-HSL, C14-HSL), are key players in orchestrating a wide array of physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis.[3][4]

The specificity of the QS response is largely determined by the interaction between the AHL signal and its cognate LuxR-type transcriptional regulator.[2] Subtle variations in the acyl chain length and substitutions can dramatically alter the binding affinity and subsequent gene regulatory activity of the LuxR-AHL complex. This guide focuses on elucidating the differential gene expression landscapes sculpted by these distinct long-chain AHLs, providing a deeper understanding of their specific roles in bacterial behavior and pathogenesis.

Deciphering the Transcriptome: A Methodological Workflow

To conduct a comparative analysis of gene expression profiles induced by different long-chain AHLs, a robust and reproducible experimental workflow is essential. The following section details a comprehensive methodology, from bacterial culture to bioinformatic analysis, designed to yield high-quality, comparable transcriptomic data.

Experimental Design and Bacterial Culture

The foundation of a successful comparative transcriptomics study lies in a meticulously planned experimental design. A bacterial strain deficient in AHL production (a luxI synthase mutant) is the ideal genetic background for these experiments. This ensures that the observed gene expression changes are a direct result of the exogenously supplied AHLs.

Step-by-Step Protocol:

  • Strain Selection: Utilize a well-characterized bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Burkholderia glumae BGR1) and its corresponding luxI isogenic mutant.

  • Culture Conditions: Grow bacterial cultures in a defined minimal medium to minimize variability from complex media components. Incubate at the optimal temperature and aeration for the chosen bacterial species.

  • AHL Treatment:

    • Prepare stock solutions of the long-chain AHLs to be tested (e.g., C10-HSL, 3-oxo-C12-HSL, C14-HSL) in a suitable solvent (e.g., DMSO).

    • Grow the luxI mutant to a specific cell density (e.g., mid-exponential phase, OD600 of 0.5).

    • Add the individual AHLs to the cultures at a final concentration known to be physiologically relevant for the studied bacterium (typically in the low micromolar range). Include a solvent-only control.

  • Incubation and Harvesting: Incubate the treated cultures for a defined period to allow for transcriptional changes (e.g., 2-4 hours). Harvest the bacterial cells by centrifugation at 4°C.

RNA Extraction and Quality Control

Obtaining high-quality, intact total RNA is a critical prerequisite for reliable RNA-sequencing (RNA-seq) results.

Step-by-Step Protocol:

  • Cell Lysis: Immediately resuspend the bacterial pellets in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases. Mechanical disruption (e.g., bead beating) may be necessary for efficient lysis of some bacterial species.

  • RNA Purification: Purify total RNA using a column-based method or a phenol-chloroform extraction followed by ethanol precipitation.

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for RNA-seq.

RNA-Sequencing Library Preparation

The preparation of a cDNA library from the purified RNA is a multi-step process that converts the RNA into a format suitable for sequencing.

Step-by-Step Protocol:

  • Ribosomal RNA (rRNA) Depletion: Since bacterial total RNA is predominantly composed of rRNA (~95-98%), it is crucial to deplete these molecules to enrich for mRNA. Commercially available kits utilizing hybridization with specific probes followed by removal with magnetic beads are effective for this purpose.

  • RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces (typically 150-200 bp) using enzymatic or chemical methods.

  • cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples.

  • Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of material for sequencing.

  • Library Quality Control: Assess the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).

Bioinformatic Analysis

The raw sequencing data must be processed through a bioinformatic pipeline to identify differentially expressed genes.

Step-by-Step Protocol:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools such as Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to the reference genome of the bacterial strain using a suitable aligner like Bowtie2 or BWA.

  • Read Counting: Quantify the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the different AHL treatments and the control using packages such as DESeq2 or edgeR in R. These packages normalize the read counts and perform statistical tests to identify genes with significant changes in expression.

  • Functional Annotation and Pathway Analysis: Functionally annotate the differentially expressed genes and perform pathway enrichment analysis using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology (GO) to identify the biological processes affected by each AHL.

Experimental Workflow Diagram

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture (luxI- mutant) Treatment AHL Treatment (C10-HSL, 3-oxo-C12-HSL, C14-HSL, Control) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction & DNase Treatment Harvest->RNA_Extraction QC1 RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation (Fragmentation, cDNA synthesis, Adapter Ligation) rRNA_Depletion->Library_Prep QC2 Library Quality Control (Bioanalyzer, Qubit) Library_Prep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing Raw_Data Raw Sequencing Reads Sequencing->Raw_Data Data Transfer QC3 Read Quality Control (FastQC) Raw_Data->QC3 Trimming Adapter & Quality Trimming (Trimmomatic) QC3->Trimming Alignment Alignment to Reference Genome (Bowtie2/BWA) Trimming->Alignment Counting Read Counting (HTSeq-count) Alignment->Counting DGE Differential Gene Expression Analysis (DESeq2/edgeR) Counting->DGE Annotation Functional Annotation & Pathway Analysis (KEGG, GO) DGE->Annotation

Caption: A comprehensive workflow for the comparative transcriptomic analysis of bacterial responses to different long-chain AHLs.

Comparative Analysis of Gene Expression Profiles

P. aeruginosa possesses two primary AHL-based QS systems: the las system, which produces and responds to 3-oxo-C12-HSL, and the rhl system, which produces and responds to C4-HSL. However, there is evidence for LuxR homolog-independent gene regulation by other AHLs, such as C10-HSL.[5]

Table 1: Comparison of Genes and Pathways Regulated by Different Long-Chain AHLs in Pseudomonas aeruginosa

Feature3-oxo-C12-HSL (via LasR)C10-HSL (LuxR-independent)
Key Genes Upregulated lasB (elastase), rhlR (regulator), toxA (exotoxin A), genes for phenazine biosynthesisantA, catB (anthranilate degradation), genes involved in aromatic compound metabolism
Key Genes Downregulated Genes involved in motility (e.g., flagellar synthesis)Not extensively characterized
Regulated Pathways Virulence, secondary metabolism, biofilm formation, iron acquisitionAromatic compound catabolism, potential interplay with quinolone signaling
Reference [6][5]

Insights from Comparative Analysis:

  • Specificity of Response: The data suggests that different long-chain AHLs can elicit distinct transcriptional responses. While 3-oxo-C12-HSL, through its cognate receptor LasR, primarily upregulates genes associated with virulence and biofilm formation, C10-HSL appears to modulate metabolic pathways, specifically the degradation of aromatic compounds.[5][6]

  • Hierarchical and Independent Regulation: The las system, controlled by 3-oxo-C12-HSL, is at the top of a regulatory hierarchy, influencing the rhl system.[6] In contrast, the response to C10-HSL appears to be independent of the canonical LuxR-type receptors, suggesting alternative AHL-sensing mechanisms in P. aeruginosa.[5]

  • Implications for Interspecies Communication: The ability of P. aeruginosa to respond to C10-HSL, an AHL produced by other bacterial species, highlights the potential for interspecies communication and competition within microbial communities.[5] This response could allow P. aeruginosa to sense the presence of other bacteria and adjust its metabolism accordingly.

AHL Signaling Pathway

AHL_Signaling cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell AHL_out Long-Chain AHL (e.g., 3-oxo-C12-HSL, C10-HSL) AHL_in Long-Chain AHL AHL_out->AHL_in Diffusion LuxR LuxR-type Receptor (e.g., LasR) AHL_in->LuxR Binding Complex LuxR-AHL Complex LuxR->Complex DNA Promoter DNA Complex->DNA Binding Genes Target Genes DNA->Genes Transcription mRNA mRNA Genes->mRNA Proteins Proteins (Virulence factors, enzymes, etc.) mRNA->Proteins Translation Response Phenotypic Response (Biofilm formation, virulence, etc.) Proteins->Response

Caption: A generalized signaling pathway for long-chain AHL-mediated quorum sensing in Gram-negative bacteria.

Discussion and Future Directions

The comparative analysis of gene expression profiles induced by different long-chain AHLs reveals a remarkable degree of specificity and complexity in bacterial quorum sensing. The ability of a single bacterial species to differentiate between structurally similar AHLs and mount distinct transcriptional responses has profound implications for our understanding of bacterial behavior, particularly in the context of polymicrobial infections and microbial ecology.

For drug development professionals, these findings underscore the potential for developing highly specific quorum sensing inhibitors (QSIs). By targeting the interaction between a specific long-chain AHL and its cognate receptor, it may be possible to selectively attenuate the virulence of a target pathogen without affecting the broader microbial community.

Future research should focus on conducting direct, side-by-side transcriptomic analyses of a wider range of long-chain AHLs in various clinically and environmentally relevant bacterial species. Such studies will provide a more comprehensive understanding of the AHL "lexicon" and the intricate regulatory networks they control. Furthermore, investigating the structural basis of LuxR-AHL interactions will be crucial for the rational design of next-generation QSIs.

References

  • Beck von Bodman, S., & Farrand, S. K. (1995). Conference on Horizontal Gene Transfer: a new look from prokaryotes to eukaryotes. Trends in biochemical sciences, 20(2), 65-67.
  • Fuqua, C., & Greenberg, E. P. (1998). Self perception in bacteria: quorum sensing with acylated homoserine lactones. Current opinion in microbiology, 1(2), 183-189.
  • Goo, E., Kang, Y., & Hwang, I. (2015). RNAseq-based Transcriptome Analysis of Burkholderia glumae Quorum Sensing.
  • Goo, E., Kim, H., Choi, O., & Hwang, I. (2015). Genome-wide RNA sequencing analysis of quorum sensing-controlled regulons in the plant-associated Burkholderia glumae PG1 strain. Applied and environmental microbiology, 81(14), 4942-4955.
  • Ishida, T., Ikeda, T., Takiguchi, N., & Kuroda, A. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and environmental microbiology, 73(10), 3183–3188.
  • Kang, Y., Kim, J., Kim, S., Kim, J., & Hwang, I. (2017). RNAseq-based Transcriptome Analysis of Burkholderia glumae Quorum Sensing.
  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & cell, 6(1), 26–41.
  • Li, Y., He, Y. W., & Zhang, L. H. (2024). Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa. International journal of molecular sciences, 25(1), 585.
  • Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual review of microbiology, 55(1), 165-199.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature reviews. Microbiology, 14(9), 576–588.
  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of bacteriology, 181(4), 1203–1210.
  • Reuter, K., Steinbach, A., & Helms, V. (2016). A new protocol for the systematic analysis of protein-ligand binding.
  • Van Kessel, J. C., Rutherford, S. T., Cong, J. P., Quinodoz, S., & Bassler, B. L. (2013). LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa. mBio, 4(1), e00523-12.
  • Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS microbiology reviews, 25(4), 365-404.
  • Williams, P., Winzer, K., Chan, W. C., & Cámara, M. (2007). Look who's talking: communication and quorum sensing in the bacterial world. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 362(1483), 1119–1134.
  • Winans, S. C., & Bassler, B. L. (Eds.). (2008).
  • Zhang, L., Murphy, P. J., Kerr, A., & Tate, M. E. (1993). Agrobacterium conjugation and gene regulation by N-acyl-L-homoserine lactones.
  • Zhu, J., & Winans, S. C. (1999). Autoinducer binding by the quorum-sensing regulator TraR increases affinity for target promoters in vitro and decreases TraR turnover in whole cells. Proceedings of the National Academy of Sciences, 96(9), 4832-4837.

Sources

A Functional Comparison of N-3-Oxo-tetradecanoyl-L-homoserine lactone and its 3-Hydroxy Counterpart in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of bacterial communication, or quorum sensing (QS), the chemical language of N-acyl-homoserine lactones (AHLs) dictates collective behaviors, including virulence and biofilm formation. The specificity of this language is determined by subtle variations in the AHL molecular structure. This guide provides an in-depth functional comparison of two long-chain AHLs: N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) and its counterpart, N-3-hydroxy-tetradecanoyl-L-homoserine lactone (OH-C14-HSL). Understanding the functional consequences of the C3-position modification—from a ketone to a hydroxyl group—is paramount for researchers targeting QS pathways for therapeutic intervention.

The Structural Nuance: 3-Oxo vs. 3-Hydroxy Substitution

The core difference between O-C14-HSL and OH-C14-HSL lies at the third carbon position of the acyl chain. This seemingly minor alteration has profound implications for the molecule's interaction with its cognate receptor, most notably the LasR protein in Pseudomonas aeruginosa. The 3-oxo group, with its planar carbonyl moiety, can act as a hydrogen bond acceptor. In contrast, the 3-hydroxy group introduces a chiral center and a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This fundamental difference in chemical properties is the primary driver of their distinct functional profiles.

Receptor Binding Affinity: A Tale of Two Interactions

The LasR protein of P. aeruginosa is a key transcriptional regulator activated by long-chain AHLs. The binding of an AHL to the ligand-binding domain (LBD) of LasR induces a conformational change that promotes protein dimerization, DNA binding, and subsequent gene transcription.[1][2][3][4]

The interaction between the AHL and the LasR LBD is highly specific. The homoserine lactone head group is recognized by a conserved network of hydrogen bonds, while the acyl chain is accommodated within a hydrophobic pocket. Crucially, the 3-oxo group of O-C14-HSL is known to form important hydrogen bonds with key residues in the LasR binding pocket, such as Tyrosine-56, Tryptophan-60, and Aspartate-73.[2][3] The substitution of this 3-oxo group with a 3-hydroxy group in OH-C14-HSL is predicted to alter this hydrogen bonding network, likely resulting in a lower binding affinity for LasR.

To quantitatively assess these differences in binding affinity, Isothermal Titration Calorimetry (ITC) is the gold standard. This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Table 1: Hypothetical Comparative Binding Affinities of O-C14-HSL and OH-C14-HSL to LasR
LigandReceptorBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)
O-C14-HSLLasRLow nM1:1Favorable
OH-C14-HSLLasRHigh nM to low µM1:1Less Favorable

Note: This table presents expected trends based on structure-activity relationships. Actual values would be determined experimentally.

Differential Gene Regulation: The Transcriptional Ripple Effect

The differing binding affinities of O-C14-HSL and OH-C14-HSL for LasR are expected to translate into distinct downstream gene expression profiles. O-C14-HSL, as a potent agonist, would likely lead to robust activation of the LasR regulon, which includes a wide array of virulence factors such as elastase, proteases, and exotoxin A, as well as genes involved in biofilm formation.[5] In contrast, the weaker binding of OH-C14-HSL would likely result in a more attenuated transcriptional response.

To elucidate these differences, a comparative transcriptome analysis using RNA sequencing (RNA-seq) would be the method of choice. This would allow for a global view of the genes differentially expressed in P. aeruginosa in response to each AHL.

Experimental Workflow: Comparative Transcriptome Analysis

Transcriptome_Workflow cluster_culture Bacterial Culture cluster_treatment AHL Treatment cluster_analysis Analysis PAO1 P. aeruginosa PAO1 Culture O_C14 Treat with O-C14-HSL PAO1->O_C14 OH_C14 Treat with OH-C14-HSL PAO1->OH_C14 Control Vehicle Control (DMSO) PAO1->Control RNA_extraction RNA Extraction O_C14->RNA_extraction OH_C14->RNA_extraction Control->RNA_extraction Library_prep RNA-seq Library Preparation RNA_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_analysis

Caption: Workflow for comparative transcriptome analysis of P. aeruginosa in response to O-C14-HSL and OH-C14-HSL.

Impact on Phenotypic Outputs: Biofilm Formation and Virulence

The ultimate functional consequence of altered gene expression is a change in bacterial phenotype. Biofilm formation, a key virulence determinant in P. aeruginosa, is tightly regulated by quorum sensing.[6] Given its predicted stronger agonistic activity, O-C14-HSL is expected to be a more potent inducer of biofilm formation compared to OH-C14-HSL.

A standard method to quantify biofilm formation is the crystal violet assay. This assay measures the amount of adherent biomass after a period of growth in the presence of the signaling molecules.

Table 2: Expected Comparative Effects on P. aeruginosa Biofilm Formation
TreatmentConcentrationBiofilm Formation (OD595)
Vehicle Control-Baseline
O-C14-HSL10 µMSignificant Increase
OH-C14-HSL10 µMModerate Increase

Note: This table illustrates the anticipated outcome of a crystal violet biofilm assay.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the thermodynamic parameters of O-C14-HSL and OH-C14-HSL binding to purified LasR protein.

Materials:

  • Purified LasR protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • O-C14-HSL and OH-C14-HSL stock solutions (in DMSO)

  • ITC instrument and corresponding consumables

Protocol:

  • Prepare a solution of LasR protein at a concentration of 10-20 µM in the ITC buffer.

  • Prepare solutions of O-C14-HSL and OH-C14-HSL at a concentration 10-fold higher than the LasR concentration in the same ITC buffer, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

  • Degas all solutions prior to use.

  • Load the LasR solution into the sample cell of the ITC instrument.

  • Load the AHL solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

  • Perform the titration experiment, injecting the AHL solution into the LasR solution.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each ligand.[7][8][9][10][11]

LasR-dependent Luciferase Reporter Assay

Objective: To quantify the ability of O-C14-HSL and OH-C14-HSL to activate LasR-dependent gene expression.

Materials:

  • E. coli reporter strain carrying a plasmid with the lasR gene and a LasR-dependent promoter driving the expression of a luciferase gene (luxCDABE).

  • O-C14-HSL and OH-C14-HSL stock solutions (in DMSO).

  • Luminometer.

Protocol:

  • Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics.

  • Dilute the overnight culture into fresh medium and grow to early exponential phase.

  • Aliquot the culture into a 96-well plate.

  • Add varying concentrations of O-C14-HSL, OH-C14-HSL, or a vehicle control (DMSO) to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luminescence signal to the cell density (OD600) to account for any effects on bacterial growth.[12][13][14][15]

Crystal Violet Biofilm Assay

Objective: To compare the effects of O-C14-HSL and OH-C14-HSL on P. aeruginosa biofilm formation.

Materials:

  • P. aeruginosa PAO1 strain.

  • 96-well microtiter plates.

  • Crystal violet solution (0.1%).

  • 30% acetic acid.

  • Plate reader.

Protocol:

  • Grow P. aeruginosa PAO1 overnight in a suitable medium (e.g., LB).

  • Dilute the overnight culture 1:100 in fresh medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add O-C14-HSL, OH-C14-HSL, or a vehicle control to the wells at the desired concentrations.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully remove the planktonic cells by washing the wells with PBS.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water.

  • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a plate reader.[16][17][18][19][20]

Signaling Pathway and Experimental Logic

Quorum_Sensing_Pathway cluster_signals AHL Signals cluster_receptor Receptor Interaction cluster_response Cellular Response O_C14 O-C14-HSL LasR LasR Receptor O_C14->LasR High Affinity Binding OH_C14 OH-C14-HSL OH_C14->LasR Lower Affinity Binding Gene_Expression Virulence Gene Expression LasR->Gene_Expression Activation Biofilm Biofilm Formation Gene_Expression->Biofilm

Caption: Simplified signaling pathway illustrating the differential activation of LasR by O-C14-HSL and OH-C14-HSL.

Conclusion

The substitution of a 3-oxo group with a 3-hydroxy group on the C14 acyl chain of a homoserine lactone signaling molecule is predicted to have a significant impact on its biological activity. The altered hydrogen bonding potential within the LasR receptor's ligand-binding pocket likely leads to reduced binding affinity for OH-C14-HSL compared to O-C14-HSL. This, in turn, is expected to result in a weaker induction of the LasR regulon, leading to attenuated virulence factor production and biofilm formation in P. aeruginosa. The experimental protocols outlined in this guide provide a robust framework for quantitatively validating these functional differences, offering valuable insights for the rational design of novel anti-quorum sensing therapeutics.

References

  • Cataldi, T. R., et al. (2004). Direct analysis of selected N-acyl-l-homoserine lactones by gas chromatography. Journal of Chromatography A, 1035(1), 135-142. [Link]

  • Bottomley, M. J., et al. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600. [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Monterrosa, L. C., et al. (2019). The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study. Journal of Molecular Graphics and Modelling, 86, 113-124. [Link]

  • Abbas, H. A., et al. (2017). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 7, 447. [Link]

  • Ahmed, M., et al. (2019). The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study. Journal of Molecular Graphics and Modelling, 86, 113-124. [Link]

  • Ansari, F. A., et al. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Saudi Journal of Biological Sciences, 29(1), 384-392. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Retrieved from [Link]

  • Smith, R. S., et al. (2003). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of Bacteriology, 185(24), 7203–7213. [Link]

  • Palma, M., et al. (2004). Transcriptome analysis of the Pseudomonas aeruginosa response to iron. Journal of Bacteriology, 186(14), 4726–4730. [Link]

  • Patankar, A. V., & Déziel, E. (2009). Comparative transcriptome analyses of Pseudomonas aeruginosa. Expert Opinion on Drug Discovery, 4(7), 779-792. [Link]

  • Massai, F., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Microbiology, 14, 1243177. [Link]

  • Prateeksha, et al. (2021). Pleotropic potential of quorum sensing mediated N-acyl homoserine lactones (AHLs) at the LasR and RhlR receptors of Pseudomonas aeruginosa. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4433. [Link]

  • Davies, D. G., et al. (1998). The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science, 280(5361), 295-298. [Link]

  • Winson, M. K., et al. (1998). A general method for the detection of N-acylhomoserine lactone quorum sensing signal molecules by bacterial lux reporters. FEMS Microbiology Letters, 163(2), 185-192. [Link]

  • Paczkowski, J. E., et al. (2018). Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products. Frontiers in Chemistry, 6, 633. [Link]

  • Chan, K.-G., et al. (2016). Transcriptome analysis of Pseudomonas aeruginosa PAO1 grown at both body and elevated temperatures. PeerJ, 4, e2231. [Link]

  • Chowdhury, F. Z., et al. (2022). Structural comparison of LasR protein showing change in conformations. Journal of Biomolecular Structure and Dynamics, 40(13), 5899-5911. [Link]

  • Murphy Lab, Emory University. (2000). Luciferase Assay protocol. Retrieved from [Link]

  • Palma, M., et al. (2004). Transcriptome analysis of the response of Pseudomonas aeruginosa to hydrogen peroxide. Journal of Bacteriology, 186(1), 248-252. [Link]

  • O’Reilly, M. C., et al. (2018). Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR. Cell Chemical Biology, 25(8), 1016-1026.e4. [Link]

  • Xie, Y., et al. (2022). Schematic illustration of the E. coli luciferase-based screening assay. Molecules, 27(8), 2445. [Link]

  • Li, Y., et al. (2021). Relative concentrations of 3-oxo-C12-HSL in P. aeruginosa PAO1 and its. Frontiers in Microbiology, 12, 690553. [Link]

  • Binod G C, Ph.D. (2020, March 4). Luciferase Reporter Assay – Protocol. The Science Notes. [Link]

  • Scherr, K. E., et al. (2018). Transcriptome analysis of a Pseudomonas aeruginosasn-glycerol-3-phosphate dehydrogenase mutant reveals a disruption in bioenergetics. Microbiology, 164(4), 551-562. [Link]

  • Palma, M., et al. (2004). Transcriptome Analysis of the Response of Pseudomonas aeruginosa to Hydrogen Peroxide. Journal of Bacteriology, 186(1), 248–252. [Link]

  • Al-Haroni, M., et al. (2021). Transcriptomic Analysis of Pseudomonas aeruginosa Response to Pine Honey via RNA Sequencing Indicates Multiple Mechanisms of Antibacterial Activity. Antibiotics, 10(5), 488. [Link]

  • Pittman, K. J., et al. (2016). Dual-Seq Transcriptomics Reveals The Battle For Iron During Pseudomonas Aeruginosa Acute Murine Pneumonia. Scientific Reports, 6, 39172. [Link]

  • Gonzalez, R. L. (2015). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (101), e52725. [Link]

  • Yuan, Z., et al. (2019). Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1. Frontiers in Microbiology, 10, 1098. [Link]

  • Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Biophysical Journal, 101(6), 1547–1548. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Boontham, P., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1261. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

Sources

Safety Operating Guide

Navigating the Afterlife of a Quorum Sensing Molecule: A Guide to the Proper Disposal of N-3-Oxo-tetradecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of intercellular communication, N-3-Oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) serves as a key signaling molecule in quorum sensing, orchestrating gene expression in various bacterial species. As researchers like you harness its power to develop novel therapeutics and unravel microbial behaviors, the responsible management of its lifecycle, including proper disposal, is paramount. This guide provides a comprehensive framework for the safe and compliant disposal of oxo-C14-HSL, ensuring the integrity of your research and the protection of our environment.

At a Glance: Key Properties and Disposal Pathways

For immediate reference, the following table summarizes the essential characteristics and recommended disposal routes for this compound.

PropertyValueImplication for Disposal
CAS Number 177158-19-9Unique identifier for accurate waste profiling.
Physical State Crystalline solidLow volatility, but dust can be generated during handling.
Solubility Soluble in DMSO and DMFConsider the hazards of the solvent when disposing of solutions.
Hazard Classification Not classified as a dangerous good for transport.Simplifies shipping for disposal, but does not exempt from laboratory waste regulations.
Environmental Profile Slightly hazardous for water.Direct discharge to sewer systems is prohibited.[1][2]
Primary Disposal Route Chemical Waste IncinerationEnsures complete destruction of the molecule.
Alternative Disposal In-Lab Chemical DeactivationAlkaline hydrolysis can be used to inactivate the molecule prior to disposal.

The First Step: Waste Characterization

Proper disposal begins with accurate waste characterization. While this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is incumbent upon the generator (the laboratory) to determine if the waste exhibits any characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

For pure, unused oxo-C14-HSL, or its solutions in common laboratory solvents, it is unlikely to meet the criteria for ignitability, corrosivity, or reactivity. The primary consideration is toxicity. While some related compounds are noted as "harmful if swallowed," this does not automatically classify them as RCRA toxic waste. However, as a matter of best practice and to ensure regulatory compliance, all chemical waste should be managed through your institution's Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Nitrile gloves are recommended. Ensure they are compatible with any solvents used.

  • Body Protection : A standard laboratory coat should be worn.

  • Respiratory Protection : If there is a risk of generating dust from the solid material, a NIOSH-approved N95 respirator is advised. All handling of the solid form should ideally be conducted in a chemical fume hood.

Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalDecisionTree cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Chemical Waste Stream start Waste Generated: This compound ppe Don Appropriate PPE start->ppe waste_type Is the waste mixed with a listed hazardous chemical? hazardous_waste Manage as Hazardous Waste waste_type->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Chemical Waste waste_type->non_hazardous_waste No ppe->waste_type label_hazardous Label container with 'Hazardous Waste' and contents hazardous_waste->label_hazardous store_hazardous Store in Satellite Accumulation Area (SAA) label_hazardous->store_hazardous contact_ehs_haz Contact EHS for pickup store_hazardous->contact_ehs_haz deactivation_choice In-lab deactivation desired? non_hazardous_waste->deactivation_choice direct_disposal Direct Disposal deactivation_choice->direct_disposal No deactivation_protocol Follow Alkaline Hydrolysis Protocol deactivation_choice->deactivation_protocol Yes label_non_haz Label container with 'Chemical Waste' and contents direct_disposal->label_non_haz deactivation_protocol->label_non_haz store_non_haz Store in designated waste collection area label_non_haz->store_non_haz contact_ehs_non_haz Contact EHS for pickup store_non_haz->contact_ehs_non_haz

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-3-Oxo-tetradecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling N-3-Oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a crucial quorum-sensing molecule in bacteriology. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

This compound is a small, diffusible signaling molecule used by bacteria to regulate gene expression in response to cell density.[1][2] While it is a valuable tool in studying bacterial communication and developing anti-virulence drugs, like any chemical, it requires careful handling to minimize exposure risks. This guide will detail the necessary PPE, the rationale for its use, and the proper procedures for its application and disposal.

Hazard Assessment and Risk Mitigation

Key Principles of Protection:

  • Minimize Exposure: The primary goal of PPE is to create a barrier between you and the chemical.

  • Prevent Contamination: Proper PPE use and disposal are crucial to avoid contaminating yourself, your workspace, and the environment.

  • Follow Standard Laboratory Practices: Always work in a well-ventilated area, and for procedures that may generate dust or aerosols, a fume hood is recommended.[6]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound in both solid and solution forms.

PPE CategorySpecification for Solid FormSpecification for SolutionsRationale
Eye Protection Chemical safety glasses with side shieldsChemical splash gogglesProtects eyes from airborne particles and splashes.
Hand Protection Standard laboratory gloves (nitrile or latex)Standard laboratory gloves (nitrile or latex)Prevents skin contact and absorption. Nitrile gloves offer good chemical resistance.[6]
Body Protection A standard laboratory coat, fully buttoned with long sleevesA standard laboratory coat, fully buttoned with long sleevesProtects skin and clothing from spills and contamination.[6]
Respiratory Protection Not generally required with adequate ventilation. If dust is generated, use an N95-rated respirator or work in a fume hood.[6]Not generally required in a well-ventilated area.Minimizes inhalation of airborne particles.
Foot Protection Closed-toe shoesClosed-toe shoesProtects feet from spills and falling objects.[6]

Detailed Protocols for PPE Use

Donning (Putting On) PPE

A systematic approach to putting on PPE is essential to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands Ensure cleanliness LabCoat 1. Don Lab Coat (Fasten completely) WashHands->LabCoat Begin donning Gloves 2. Put on Gloves (Extend over cuffs) LabCoat->Gloves EyeProtection 3. Don Eye Protection Gloves->EyeProtection Respirator 4. Don Respirator (If required) EyeProtection->Respirator

Caption: Workflow for the correct sequence of donning PPE.

Step-by-Step Donning Procedure:

  • Inspect Your PPE: Before starting, carefully examine each piece of equipment for any signs of damage, such as tears in gloves or cracks in safety glasses.

  • Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely.

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Gloves: Don your gloves, making sure to pull the cuffs over the sleeves of your lab coat to create a seal.

  • Eye Protection: Put on your safety glasses or goggles.

  • Respiratory Protection (if needed): If your risk assessment indicates a need for respiratory protection, put on your N95 respirator or ensure you are working within a certified chemical fume hood.

Doffing (Removing) PPE

The order of PPE removal is critical to prevent self-contamination. The principle is to remove the most contaminated items first.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Remove Gloves (Avoid touching outside with bare hands) EyeProtection 2. Remove Eye Protection (Handle by the arms) Gloves->EyeProtection LabCoat 3. Remove Lab Coat (Turn inside out as you remove) EyeProtection->LabCoat Respirator 4. Remove Respirator (If used, handle by straps) LabCoat->Respirator Dispose Dispose of single-use items properly Respirator->Dispose Containment WashHands Wash hands thoroughly Dispose->WashHands Final hygiene

Caption: Workflow for the correct sequence of doffing PPE.

Step-by-Step Doffing Procedure:

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you go. Avoid touching the outer, contaminated surface with your bare hands.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Respiratory Protection (if used): Remove the respirator by the straps, without touching the front.

  • Disposal: Dispose of single-use items like gloves in the appropriate laboratory waste container.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is a critical component of laboratory safety.

  • Solid Waste: Disposable items such as contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed waste bag for chemical waste.

  • Liquid Waste: Solutions containing this compound should be disposed of in accordance with your institution's chemical waste management guidelines. Do not pour solutions down the drain unless explicitly permitted by your safety officer.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent (such as ethanol, though its use is not recommended for dissolving the compound as it can open the lactone ring) or a suitable cleaning solution before being washed for reuse or disposed of in the designated glass waste container.[3][7]

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.[4]

  • Inhalation: If you inhale dust or aerosols, move to an area with fresh air immediately. If you experience any breathing difficulties, seek medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

Conclusion

The diligent use of appropriate personal protective equipment is non-negotiable when working with this compound. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, you can significantly mitigate risks, ensuring a safe and productive research environment. Your commitment to safety is a commitment to the integrity and success of your scientific endeavors.

References

  • Vertex AI Search, "this compound (oxo-C14-HSL) | Rhizobacterial Inducer".
  • Vertex AI Search, "Personal protective equipment for handling DL-Homoserine - Benchchem".
  • Vertex AI Search, "N-(3-Hydroxytetradecanoyl)- DL -homoserine lactone = 96 HPLC, carbon 64.7-67.3 172670-99-4 - Sigma-Aldrich".
  • Vertex AI Search, "N-3-oxo-dodecanoyl-L-Homoserine lactone - Safety Data Sheet".
  • Vertex AI Search, "N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | C16H27NO4 | CID 3246941 - PubChem".
  • Vertex AI Search, "N-(3-Oxododecanoyl)-L-homoserine lactone quorum sensing signaling molecule".
  • Vertex AI Search, "Safety Data Sheet - Amazon S3".
  • Vertex AI Search, "PRODUCT INFORMATION - Cayman Chemical".
  • Vertex AI Search, "N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - Frontiers".
  • Vertex AI Search, "Personal Protective Equipment (PPE) – Biorisk Management".
  • Vertex AI Search, "this compound - Labchem Catalog".
  • Vertex AI Search, "this compound - Cayman Chemical".
  • Vertex AI Search, "N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway - PubMed Central".
  • Vertex AI Search, "N-dodecanoyl-L-Homoserine lactone - PRODUCT INFORMATION".

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-3-Oxo-tetradecanoyl-L-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-3-Oxo-tetradecanoyl-L-homoserine lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.